molecular formula C5H5ClN2O2 B1586820 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 54367-66-7

5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B1586820
CAS No.: 54367-66-7
M. Wt: 160.56 g/mol
InChI Key: SDYOVMHXYNKROV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C5H5ClN2O2 and its molecular weight is 160.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-chloro-1-methylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O2/c1-8-4(6)3(2-7-8)5(9)10/h2H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDYOVMHXYNKROV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370935
Record name 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54367-66-7
Record name 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid

Authored by Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing this compound, a key intermediate in the development of modern agrochemicals and pharmaceuticals. The pyrazole scaffold is a "biologically privileged" structure, and its derivatives are integral to numerous active pharmaceutical ingredients (APIs).[1] This document is intended for researchers, chemists, and professionals in drug development, offering detailed synthetic protocols, mechanistic insights, and a comparative analysis of established methodologies. We will explore the strategic construction of the pyrazole core, subsequent functionalization, and final conversion to the target carboxylic acid, ensuring a narrative grounded in scientific rigor and practical application.

Introduction: Significance and Strategic Importance

This compound (CAS No: 54367-66-7) is a heterocyclic building block of significant industrial interest.[2] Its structure is a cornerstone for the synthesis of a class of fungicides known as succinate dehydrogenase inhibitors (SDHIs), which are vital for crop protection.[3] The specific arrangement of the chloro, methyl, and carboxylic acid groups on the pyrazole ring is crucial for the biological activity of the final amide derivatives.[3][4] Understanding the efficient synthesis of this intermediate is therefore critical for the production of these high-value compounds.

The core challenge in synthesizing this molecule lies in the regioselective introduction of four different substituents onto the five-membered pyrazole ring. The strategies discussed herein focus on logical, high-yielding transformations that begin from readily available starting materials.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₅H₅ClN₂O₂[2][5]
Molecular Weight 160.56 g/mol [2]
CAS Number 54367-66-7[2]
Melting Point 195-197 °C[6]
Appearance Crystalline solid[6][7]

Retrosynthetic Analysis and Key Synthetic Strategies

The can be approached through several strategic disconnections. The most prevalent and industrially viable approach involves the initial formation of a functionalized pyrazole ester, followed by chlorination and final hydrolysis. This modular approach allows for purification at intermediate stages, ensuring high purity of the final product.

G Target This compound Ester_Hydrolysis Ester Hydrolysis (Saponification) Target->Ester_Hydrolysis Disconnect C(O)-OH Chloro_Ester Ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate Ester_Hydrolysis->Chloro_Ester Chlorination Chlorination Chloro_Ester->Chlorination Disconnect C-Cl Hydroxy_Ester Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate Chlorination->Hydroxy_Ester Ring_Formation Ring Formation (Knorr Cyclization) Hydroxy_Ester->Ring_Formation Disconnect Pyrazole Ring Precursors β-Ketoester Derivative + Methylhydrazine Ring_Formation->Precursors

Caption: Retrosynthetic analysis of the target molecule.

This analysis highlights two primary synthetic pathways, which will be detailed below.

Strategy A: Synthesis from a 5-Hydroxypyrazole Intermediate

This is a robust and widely documented method that involves building the pyrazole ring first, followed by converting the C5-hydroxy (pyrazolone) group to a chloro group.

  • Step 1: Knorr Pyrazole Synthesis. The synthesis begins with the cyclocondensation reaction between a suitable β-ketoester, such as ethyl 2-formyl-3-oxobutanoate, and methylhydrazine.[8][9] This reaction efficiently forms the ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate core.

  • Step 2: Chlorination. The resulting 5-hydroxypyrazole (which exists in tautomeric equilibrium with the pyrazolone form) is chlorinated. A powerful and effective reagent for this transformation is phosphorus oxychloride (POCl₃).[7] This step replaces the hydroxyl group with a chlorine atom to yield ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate.

  • Step 3: Saponification. The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is typically achieved by refluxing the ester with a strong base like potassium hydroxide (KOH) in an alcoholic solvent, followed by acidic workup to precipitate the product.[6]

Strategy B: Synthesis from a 5-Aminopyrazole Intermediate

An alternative route proceeds via a 5-aminopyrazole, which is then converted to the chloro-derivative through a Sandmeyer-type reaction.

  • Step 1: Formation of 5-Aminopyrazole Ester. This intermediate can be synthesized through various established methods for aminopyrazole synthesis.

  • Step 2: Diazotization and Chlorination. The 5-amino group is converted to a diazonium salt, which is subsequently displaced by a chloride ion. A documented procedure involves bubbling hydrogen chloride gas into a solution of the 5-aminopyrazole ester, followed by the addition of nitrosyl chloride to effect the transformation to ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate.[10]

  • Step 3: Saponification. As with Strategy A, the final step is the basic hydrolysis of the ester to yield the target carboxylic acid.[6]

Detailed Experimental Protocols

The following protocols are detailed, self-validating methodologies derived from established literature.

Protocol 1: Synthesis of Ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate via Chlorination of Ethyl 5-hydroxy-1-methyl-4-pyrazolecarboxylate

This protocol details the critical chlorination step outlined in Strategy A.

Reagents and Equipment:

  • Ethyl 5-hydroxy-1-methyl-4-pyrazole carboxylate

  • Phosphorus oxychloride (POCl₃)

  • Round-bottom flask with reflux condenser and stirring mechanism

  • Heating mantle

  • Ice-water bath

  • Filtration apparatus

Procedure: [7]

  • Combine ethyl 5-hydroxy-1-methyl-4-pyrazole carboxylate (10 g) and phosphorus oxychloride (50 ml) in a round-bottom flask equipped with a stirrer and reflux condenser.

  • Heat the mixture with stirring at 90-100 °C for approximately 65 hours. The progress of the reaction should be monitored by a suitable technique (e.g., TLC or LC-MS).

  • After the reaction is complete, cool the mixture and carefully evaporate the excess phosphorus oxychloride under reduced pressure.

  • Very cautiously, pour the residue into a beaker containing a large amount of ice-water to quench the remaining POCl₃. This is a highly exothermic reaction and must be done slowly and with care in a well-ventilated fume hood.

  • The product may precipitate as crystals. A portion of the product may also be extracted from the aqueous filtrate.

  • Filter the precipitated crystals and dry them. This yields a portion of 5-chloro-1-methyl-4-pyrazole carboxylic acid due to partial hydrolysis.

  • Neutralize the filtrate with aqueous ammonia (28%) and extract with diethyl ether.

  • Dry the ether extract, and evaporate the solvent to yield the target ethyl 5-chloro-1-methyl-4-pyrazole carboxylate as an oil.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-Up & Isolation A Combine Hydroxypyrazole and POCl₃ in Flask B Equip with Stirrer and Condenser A->B C Heat to 90-100°C B->C D Stir for 65 hours C->D E Monitor by TLC/LC-MS D->E F Cool Reaction E->F G Evaporate Excess POCl₃ (Reduced Pressure) F->G H Quench Residue in Ice-Water (CAUTION!) G->H I Isolate Product (Filtration/Extraction) H->I

Caption: Experimental workflow for the chlorination step.
Protocol 2: Saponification of Ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate

This protocol describes the final hydrolysis step to obtain the target acid.

Reagents and Equipment:

  • Ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate

  • Potassium hydroxide (KOH)

  • Ethanol

  • Concentrated hydrochloric acid (HCl)

  • Round-bottom flask with reflux condenser

  • Stirring mechanism

  • Filtration apparatus

Procedure: [6]

  • In a round-bottom flask, combine ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate (13 g, 0.07 mole) and potassium hydroxide (7.8 g, 0.14 mole) in 75 ml of ethanol.

  • Heat the solution to reflux and maintain for six hours with stirring.

  • After reflux, cool the solution to room temperature.

  • Pour the cooled solution into a beaker of water.

  • Acidify the aqueous solution by slowly adding concentrated hydrochloric acid until the product precipitates completely (check with pH paper).

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and dry it thoroughly.

  • For further purification, recrystallize the crude product from water to obtain pure this compound. The expected melting point is 195-197 °C.[6]

Conclusion and Future Outlook

The is a well-established process that is crucial for the agrochemical industry. The most reliable and scalable route proceeds through the formation of a 5-hydroxypyrazole ester, followed by chlorination with phosphorus oxychloride and subsequent saponification. While effective, this route involves harsh reagents like POCl₃ and long reaction times.

Future research in this area will likely focus on developing greener and more efficient synthetic methodologies. This could include the use of milder chlorinating agents, catalytic processes to replace stoichiometric reagents, and flow chemistry setups to improve safety, control, and reaction times. The development of one-pot procedures that minimize intermediate isolation steps would also represent a significant advancement in the sustainable production of this vital chemical intermediate.

References

physicochemical properties of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in pharmaceutical and agrochemical research. We will delve into its core physicochemical properties, synthesis, reactivity, and safety considerations, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction and Strategic Importance

This compound (CAS No: 54367-67-7) is a substituted pyrazole derivative that serves as a versatile building block in organic synthesis.[1] The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and even potential anticancer properties.[1] This compound's specific substitution pattern—a chlorine atom, a methyl group, and a carboxylic acid—provides multiple reaction handles, making it a valuable precursor for creating diverse chemical libraries. Its derivatives are explored for applications ranging from pharmaceuticals targeting bacterial infections to the development of novel herbicides and fungicides.[1]

Core Physicochemical Characteristics

The functional groups of this compound dictate its physical and chemical behavior. The carboxylic acid group, in particular, allows for strong intermolecular interactions and provides a key site for derivatization.

Summary of Key Properties
PropertyValueSource(s)
Molecular Formula C₅H₅ClN₂O₂[1][2]
Molecular Weight 160.56 g/mol [1][3]
CAS Number 54367-67-7[1]
Melting Point 195-198°C[1][4]
Appearance White to off-white solid/crystalsInferred from synthesis
Purity Typically ≥95-97%[3]
Molecular Structure Analysis

The molecule is built upon a five-membered pyrazole ring containing two adjacent nitrogen atoms. The strategic placement of its functional groups is key to its utility.

Caption: Chemical structure of this compound.

Thermal Properties: Melting Point

The compound exhibits a relatively high melting point of 197-198°C.[1] This is indicative of a stable crystal lattice structure. The primary contributing factor is the presence of the carboxylic acid functional group, which facilitates strong intermolecular hydrogen bonding between molecules, requiring significant thermal energy to transition from a solid to a liquid phase.[1]

Solubility Profile

Synthesis and Chemical Reactivity

Understanding the synthesis of this compound is crucial for its application and for anticipating potential impurities.

Common Synthetic Routes

Several methods are employed for its synthesis, often involving a multi-step process. A prevalent pathway involves the hydrolysis of the corresponding ethyl ester.[4]

  • Esterification Precursor : The synthesis often starts with a precursor like ethyl 5-hydroxy-1-methyl-4-pyrazole carboxylate, which is chlorinated using an agent like phosphorus oxychloride.[5]

  • Ester Hydrolysis : The resulting ethyl ester, this compound, ethyl ester, is then hydrolyzed. This is typically achieved by refluxing the ester with a strong base, such as potassium hydroxide (KOH), in an alcoholic solvent like ethanol.[4]

  • Acidification : The reaction mixture, now containing the potassium salt of the carboxylic acid, is cooled and acidified with a strong acid (e.g., concentrated HCl). This protonates the carboxylate, causing the desired this compound to precipitate out of the solution due to its low aqueous solubility.[4] The solid product is then collected by filtration and can be further purified by recrystallization.[4]

SynthesisWorkflow start Ethyl Ester Precursor step1 Combine with KOH in Ethanol start->step1 Hydrolysis step2 Reflux for ~6 hours step1->step2 step3 Cool and Acidify with HCl step2->step3 Forms Soluble Salt end Precipitated Product (this compound) step3->end Protonation

Caption: General workflow for the hydrolysis synthesis of the target compound.

Key Chemical Reactions

The compound's functional groups make it a versatile reactant:[1]

  • Esterification : The carboxylic acid can react with alcohols under acidic conditions to form various esters.

  • Amide Formation : It can be converted to an acid chloride (e.g., using thionyl chloride) which then readily reacts with amines to form amides, a common step in drug synthesis.

  • Nucleophilic Substitution : The chlorine atom at the 5-position can be displaced by various nucleophiles, allowing for the introduction of new functional groups onto the pyrazole ring.

  • Decarboxylation : Under specific conditions, the carboxylic acid group can be removed.[1]

Experimental Protocols

Protocol: Melting Point Determination

Objective: To accurately determine the melting point range of the compound, which serves as a crucial indicator of purity.

Methodology:

  • Sample Preparation: Ensure the crystalline sample is completely dry and free of solvent. Grind a small amount into a fine powder.

  • Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm. Proper packing is essential for uniform heat transfer.

  • Instrument Setup: Place the capillary tube into a calibrated melting point apparatus.

  • Measurement:

    • Heat the sample rapidly to about 15-20°C below the expected melting point (approx. 197°C).

    • Reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Record the temperature at which the entire sample becomes a clear liquid (completion of melting).

  • Validation: A pure compound should exhibit a sharp melting range of 1-2°C. A broader range often indicates the presence of impurities.

Protocol: Conceptual pKa Determination by Titration

Objective: To determine the acid dissociation constant (pKa), which is critical for predicting the compound's ionization state in different pH environments, such as in biological systems.

Methodology:

  • Solution Preparation: Accurately weigh a sample of the acid and dissolve it in a known volume of a suitable solvent mixture (e.g., water/ethanol) to create a solution of known concentration.

  • Titration Setup: Place the solution in a beaker with a magnetic stirrer and insert a calibrated pH electrode.

  • Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Analysis:

    • Plot the pH versus the volume of NaOH added. This will generate a titration curve.

    • Identify the equivalence point, where the moles of added base equal the initial moles of the acid.

    • The pKa is the pH at the half-equivalence point (i.e., when half of the acid has been neutralized). This is because at this point, the concentrations of the protonated acid [HA] and the deprotonated conjugate base [A⁻] are equal, as per the Henderson-Hasselbalch equation.

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound is classified as hazardous.[6][7]

  • Hazards:

    • H302: Harmful if swallowed.[6][7]

    • H315: Causes skin irritation.[6][7]

    • H319: Causes serious eye irritation.[6][7]

    • H335: May cause respiratory irritation.[6][7]

  • Precautionary Measures:

    • P261: Avoid breathing dust.[6]

    • P280: Wear protective gloves, protective clothing, and eye/face protection.[7]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][7]

    • Always handle this compound in a well-ventilated area or a chemical fume hood.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides a detailed walkthrough of the analytical methodologies and data interpretation required for the unambiguous structure elucidation of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), we present a logical and scientifically rigorous workflow for confirming the molecular structure of this important pyrazole derivative. Each analytical technique is discussed in the context of the specific structural features of the target molecule, emphasizing the "why" behind experimental choices and the interpretation of the resulting data.

Introduction: The Significance of Pyrazole Scaffolds

Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The precise substitution pattern on the pyrazole ring is critical to its pharmacological profile. This compound (C5H5ClN2O2, Molar Mass: 160.56 g/mol ) is a key synthetic intermediate for the development of more complex molecules. Its structural integrity is paramount, necessitating a robust and multi-faceted analytical approach for its characterization. This guide provides a holistic view of the structure elucidation process, from sample preparation to the final structural confirmation.

Foundational Analysis: Elemental Composition and Physical Properties

Before delving into spectroscopic analysis, foundational data provides the initial constraints for structure determination.

  • Molecular Formula: C₅H₅ClN₂O₂

  • Molecular Weight: 160.56 g/mol [1]

  • CAS Number: 54367-66-7[1]

  • Physical State: Solid

  • Melting Point: 197-198°C

The molecular formula immediately indicates the presence of carbon, hydrogen, chlorine, nitrogen, and oxygen. The high melting point suggests strong intermolecular forces, likely due to hydrogen bonding from the carboxylic acid moiety.

The Elucidation Workflow: A Multi-Spectroscopic Approach

A synergistic application of multiple spectroscopic techniques is essential for a comprehensive and irrefutable structure determination. The workflow presented here follows a logical progression from broad functional group identification to detailed atomic connectivity.

G cluster_0 Spectroscopic Analysis Workflow Sample_Prep Sample Preparation FTIR FT-IR Spectroscopy Sample_Prep->FTIR Initial Analysis MS Mass Spectrometry Sample_Prep->MS Parallel Analysis NMR NMR Spectroscopy Sample_Prep->NMR Parallel Analysis Structure_Confirmation Structure Confirmation FTIR->Structure_Confirmation MS->Structure_Confirmation NMR->Structure_Confirmation

Caption: Workflow for the structure elucidation of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Experimental Protocol: FT-IR Analysis (Thin Solid Film)
  • Dissolve a small amount (approx. 1-2 mg) of this compound in a volatile solvent such as methanol or acetone.

  • Apply a drop of the solution onto a KBr or NaCl salt plate.

  • Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

  • Acquire the spectrum using an FT-IR spectrometer over a range of 4000-400 cm⁻¹.

Data Interpretation

The predicted IR spectrum reveals key vibrational frequencies that are characteristic of the molecule's functional groups.

Predicted Wavenumber (cm⁻¹)IntensityAssignment
~3300-2500BroadO-H stretch of the carboxylic acid (hydrogen-bonded)
~1700StrongC=O stretch of the carboxylic acid
~1600MediumC=N and C=C stretching of the pyrazole ring
~1450MediumC-H bending of the methyl group
~1250MediumC-O stretching of the carboxylic acid
~750MediumC-Cl stretch

The very broad absorption in the 3300-2500 cm⁻¹ region is a hallmark of the O-H stretch in a hydrogen-bonded carboxylic acid dimer. The strong, sharp peak around 1700 cm⁻¹ confirms the presence of the carbonyl group. The combination of these two features strongly suggests the presence of a carboxylic acid functional group.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and valuable structural information through the analysis of fragmentation patterns.

Experimental Protocol: Mass Spectrometry (Electron Ionization)
  • Introduce a small amount of the sample into the mass spectrometer.

  • Ionize the sample using a high-energy electron beam (typically 70 eV).

  • Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Detect the ions to generate a mass spectrum.

Data Interpretation

The predicted mass spectrum will show a molecular ion peak and several fragment ions.

m/zPredicted Relative IntensityAssignment
160/162HighMolecular ion peak [M]⁺ (presence of ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio)
115/117Medium[M - COOH]⁺
80Medium[M - COOH - Cl]⁺

The molecular ion peak at m/z 160, along with its isotopic peak at m/z 162 in an approximate 3:1 ratio, is definitive evidence for the presence of one chlorine atom in the molecule and confirms the molecular weight. The loss of a fragment with a mass of 45 Da (corresponding to COOH) is a characteristic fragmentation of carboxylic acids.

G cluster_0 Mass Spectrometry Fragmentation Pathway M [M]⁺ m/z 160/162 M_minus_COOH [M - COOH]⁺ m/z 115/117 M->M_minus_COOH - COOH M_minus_COOH_minus_Cl [M - COOH - Cl]⁺ m/z 80 M_minus_COOH->M_minus_COOH_minus_Cl - Cl

Caption: Proposed fragmentation pathway for this compound in EI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules, providing information on the chemical environment, connectivity, and spatial relationships of atoms.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Acquire a ¹H NMR spectrum.

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • (Optional but recommended) Perform 2D NMR experiments such as COSY, HSQC, and HMBC for unambiguous assignments.

¹H NMR Data Interpretation

The ¹H NMR spectrum is predicted to show three distinct signals.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0Singlet (broad)1HCOOH
~8.0Singlet1HH-3 (pyrazole ring)
~3.9Singlet3HN-CH₃

The downfield singlet around 13.0 ppm is characteristic of a carboxylic acid proton. The singlet at approximately 8.0 ppm corresponds to the single proton on the pyrazole ring. The singlet at around 3.9 ppm integrates to three protons, consistent with the N-methyl group. The lack of splitting for all signals indicates that there are no adjacent protons to any of the proton environments.

¹³C NMR Data Interpretation

The ¹³C NMR spectrum is predicted to show five distinct signals, corresponding to the five carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm)Assignment
~165C=O (carboxylic acid)
~140C-5 (pyrazole ring, attached to Cl)
~138C-3 (pyrazole ring, attached to H)
~110C-4 (pyrazole ring, attached to COOH)
~40N-CH₃

The signal at ~165 ppm is typical for a carboxylic acid carbonyl carbon. The signals for the pyrazole ring carbons are in the expected aromatic/heteroaromatic region. The upfield signal at ~40 ppm is characteristic of the N-methyl carbon.

2D NMR for Unambiguous Assignments

While the 1D spectra provide strong evidence, 2D NMR experiments would provide definitive proof of the structure.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment would show correlations between directly bonded protons and carbons. We would expect to see a correlation between the proton at ~8.0 ppm and the carbon at ~138 ppm (C-3), and a correlation between the protons at ~3.9 ppm and the carbon at ~40 ppm (N-CH₃).

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations. Key expected correlations include:

    • The N-CH₃ protons (~3.9 ppm) to the C-5 carbon (~140 ppm) and the C-3a carbon of the pyrazole ring.

    • The H-3 proton (~8.0 ppm) to the C-5 carbon (~140 ppm) and the C-4 carbon (~110 ppm).

    • The H-3 proton (~8.0 ppm) to the N-CH₃ carbon (~40 ppm).

Caption: Key predicted HMBC correlations for this compound.

Conclusion

The collective evidence from FT-IR, Mass Spectrometry, and NMR spectroscopy provides a self-validating and unambiguous confirmation of the structure of this compound. FT-IR confirms the presence of the carboxylic acid functional group. Mass spectrometry establishes the correct molecular weight and the presence of a chlorine atom. Finally, ¹H and ¹³C NMR spectroscopy, supported by 2D correlation experiments, elucidates the precise connectivity of all atoms in the molecule. This systematic and multi-faceted analytical approach ensures the highest level of confidence in the structural assignment, which is a critical prerequisite for its use in further research and development.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid. As a Senior Application Scientist, this document is structured to offer not just data, but a deeper understanding of the underlying principles and experimental considerations for obtaining and interpreting high-quality NMR spectra for this and similar heterocyclic compounds.

Molecular Structure and Predicted NMR Data

This compound is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry. The substituents—a chloro group at position 5, a methyl group at the N1 position, and a carboxylic acid at position 4—profoundly influence the electron distribution within the pyrazole ring, resulting in a unique NMR fingerprint.

Due to the absence of a publicly available, experimentally verified NMR spectrum for this specific molecule, the following data is predicted based on established principles of NMR spectroscopy and analysis of structurally related pyrazole derivatives.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show two distinct signals corresponding to the methyl protons and the single proton on the pyrazole ring.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H3~8.0Singlet (s)1H
N-CH₃~3.9Singlet (s)3H
COOH~12-13Broad Singlet (br s)1H

Note: The chemical shift of the carboxylic acid proton is highly dependent on the solvent, concentration, and temperature, and it may undergo exchange with residual water in the solvent.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is predicted to display five signals, corresponding to the five carbon atoms in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C3~138
C4~110
C5~145
N-CH₃~38
COOH~165

The Rationale Behind the Predicted Chemical Shifts

The predicted chemical shifts are derived from the fundamental electronic effects exerted by the substituents on the pyrazole ring.

  • ¹H NMR: The proton at the C3 position is expected to be the most downfield of the ring protons due to the anisotropic effect of the pyrazole ring and the influence of the adjacent nitrogen atom. The N-methyl protons will appear as a singlet, with a chemical shift typical for a methyl group attached to a nitrogen atom in a heteroaromatic system. The carboxylic acid proton, being highly deshielded, will appear at a very low field.

  • ¹³C NMR: The C5 carbon, directly attached to the electronegative chlorine atom, is predicted to be significantly downfield. The C3 and C4 carbons' chemical shifts are influenced by their position within the heterocyclic ring and the electronic effects of the substituents. The N-methyl carbon will have a characteristic chemical shift in the aliphatic region, while the carboxylic acid carbonyl carbon will be the most downfield signal due to the strong deshielding effect of the two oxygen atoms.

Experimental Protocols for NMR Data Acquisition

Obtaining high-quality, reproducible NMR data is paramount for accurate structural elucidation. The following sections detail the recommended experimental procedures.

Sample Preparation

Proper sample preparation is critical to avoid line broadening and artifacts in the NMR spectrum.[1][2][3][4][5]

Materials:

  • This compound (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃) (~0.6 mL)

  • High-quality 5 mm NMR tube

  • Pasteur pipette with a cotton plug

  • Vortex mixer

Procedure:

  • Weigh 5-10 mg of the solid sample and place it in a clean, dry vial.

  • Add approximately 0.6 mL of the chosen deuterated solvent. For carboxylic acids, DMSO-d₆ is often a good choice as it can solubilize the compound and slow down the exchange of the acidic proton.

  • Gently vortex the vial to dissolve the sample completely.

  • Filter the solution through a Pasteur pipette containing a small cotton plug directly into the NMR tube to remove any particulate matter.[2][3]

  • Ensure the sample height in the NMR tube is adequate, typically around 4-5 cm, to be within the detection region of the NMR probe.[4]

  • Cap the NMR tube securely and label it clearly.

¹H NMR Data Acquisition

The following are typical acquisition parameters for a standard 1D ¹H NMR experiment.[6][7]

Parameter Recommended Value Rationale
Pulse Programzg30A standard 30-degree pulse is used to allow for a shorter relaxation delay.
Number of Scans (NS)8-16Sufficient to obtain a good signal-to-noise ratio for a moderately concentrated sample.
Relaxation Delay (D1)1-2 secondsA shorter delay is permissible with a smaller flip angle.
Acquisition Time (AQ)2-4 secondsProvides adequate digital resolution.
Spectral Width (SW)16 ppmCovers the typical chemical shift range for organic molecules.
Temperature298 KStandard room temperature acquisition.
¹³C NMR Data Acquisition

For a standard proton-decoupled 1D ¹³C NMR experiment, the following parameters are recommended.[8][9][10]

Parameter Recommended Value Rationale
Pulse Programzgpg30A 30-degree pulse with power-gated proton decoupling to provide Nuclear Overhauser Effect (NOE) enhancement.
Number of Scans (NS)1024 or moreA higher number of scans is required due to the low natural abundance of ¹³C.
Relaxation Delay (D1)2 secondsA standard delay for routine spectra.
Acquisition Time (AQ)1-2 secondsBalances resolution and experiment time.
Spectral Width (SW)240 ppmEncompasses the full range of ¹³C chemical shifts.
Temperature298 KStandard room temperature acquisition.

Visualizing the Molecular Structure and NMR Logic

The following diagrams illustrate the molecular structure and the logical workflow for NMR analysis.

Caption: Molecular structure of this compound.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis Weigh Weigh Compound Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Filter Filter into NMR Tube Dissolve->Filter H1_NMR 1D ¹H NMR Filter->H1_NMR Shim & Lock C13_NMR 1D ¹³C NMR Filter->C13_NMR Shim & Lock Process Process FID (FT, Phasing, Baseline Correction) H1_NMR->Process C13_NMR->Process Assign Assign Signals Process->Assign Structure Elucidate Structure Assign->Structure

Caption: General workflow for NMR analysis.

Conclusion

This technical guide provides a detailed overview of the expected ¹H and ¹³C NMR data for this compound, grounded in the principles of NMR spectroscopy and substituent effects. The provided experimental protocols offer a robust framework for acquiring high-quality spectra, which is essential for unambiguous structural confirmation and for the advancement of research and development in the pharmaceutical and chemical sciences. While the presented data is predictive, it serves as a strong foundation for the interpretation of experimentally obtained spectra.

References

An In-depth Technical Guide to the Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid: Starting Materials and Strategic Execution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Privileged Scaffold

In the landscape of modern medicinal chemistry and drug development, the pyrazole nucleus stands out as a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds.[1] Among its many derivatives, 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid is a crucial building block for a range of therapeutic agents, including insecticides and pharmaceuticals.[1] Its specific substitution pattern—a chloro group at the 5-position, a methyl group at the N1-position, and a carboxylic acid at the 4-position—imparts unique physicochemical properties that are desirable for molecular recognition by biological targets.

This guide provides an in-depth technical overview of the primary synthetic strategies for obtaining this valuable intermediate. We will dissect the synthetic pathways, focusing on the selection of starting materials and the rationale behind the chosen reaction conditions. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the synthesis of this key molecule.

Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be approached from several distinct starting materials. The choice of a particular route often depends on the availability of precursors, scalability, and desired purity of the final product. Here, we will explore three primary, field-proven synthetic pathways.

Synthetic Pathway Key Starting Material Core Transformations Advantages Disadvantages
Pathway 1 Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylateDiazotization (Sandmeyer-type reaction), HydrolysisReadily available starting material, well-established transformation.Use of potentially hazardous diazonium salts, requires careful temperature control.[2]
Pathway 2 Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylateChlorination with POCl₃, HydrolysisGood yields, direct conversion of the hydroxy group.POCl₃ is a corrosive and moisture-sensitive reagent, reaction may require high temperatures.
Pathway 3 Ethyl 1H-pyrazole-4-carboxylateN-methylation, Chlorination, HydrolysisModular approach, allows for variation in substitution.Potential for regioisomer formation during N-methylation, requires multiple steps.

Pathway 1: The Sandmeyer Approach from an Amino Precursor

This synthetic route leverages the well-established Sandmeyer reaction to introduce the chloro substituent.[3] The key starting material is ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.

Diagram of Pathway 1

Pathway 1 A Ethyl 5-amino-1-methyl- 1H-pyrazole-4-carboxylate B Diazonium Salt Intermediate A->B  NaNO₂, HCl C Ethyl 5-chloro-1-methyl- 1H-pyrazole-4-carboxylate B->C  CuCl D 5-chloro-1-methyl-1H-pyrazole- 4-carboxylic acid C->D  KOH, EtOH, H₂O

Caption: Synthetic workflow for Pathway 1.

Synthesis of the Starting Material: Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate

The precursor, ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, is typically synthesized through the condensation of a methylhydrazine with ethoxymethylene ethyl cyanoacetate.[4]

  • Mechanism Insight: The reaction proceeds via a nucleophilic attack of the methylhydrazine on the electron-deficient double bond of the ethoxymethylene ethyl cyanoacetate, followed by an intramolecular cyclization and elimination of ethanol to form the pyrazole ring.

  • Experimental Protocol:

    • In a reaction vessel, dissolve ethoxymethylene ethyl cyanoacetate in a suitable solvent such as toluene.[4]

    • With cooling, slowly add a 40% aqueous solution of methylhydrazine, maintaining the temperature between 22-30°C.[4]

    • After the addition is complete, allow the reaction to stir for 1-3 hours.[4]

    • Heat the mixture to reflux for 2 hours to drive the cyclization to completion.[4]

    • Cool the reaction mixture and collect the precipitated product by filtration. The crude product can be purified by recrystallization.

Step 1: The Sandmeyer-Type Reaction

The conversion of the amino group to a chloro group is the cornerstone of this pathway. This transformation is a variation of the Sandmeyer reaction, which proceeds through a diazonium salt intermediate.[3][5][6]

  • Mechanism Insight: The amino group is first diazotized with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This intermediate then undergoes a copper(I) chloride-catalyzed decomposition, where the diazonium group is replaced by a chlorine atom with the evolution of nitrogen gas.[3]

  • Experimental Protocol:

    • Suspend ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate in a mixture of chloroform and concentrated hydrochloric acid.

    • Cool the mixture in an ice bath and bubble hydrogen chloride gas through the solution.[7]

    • Introduce nitrosyl chloride gas into the reaction mixture. Monitor the reaction by TLC to ensure complete consumption of the starting material.[7]

    • Gently heat the reaction mixture on a steam bath, then cool and remove the solvent in vacuo to yield crude ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate.[7]

Step 2: Saponification to the Carboxylic Acid

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.

  • Experimental Protocol:

    • Combine the ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate with a solution of potassium hydroxide in ethanol.

    • Reflux the mixture for several hours until the hydrolysis is complete (monitored by TLC).

    • Cool the reaction mixture, pour it into water, and acidify with concentrated hydrochloric acid to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry. Recrystallization from water can be performed for further purification.

Pathway 2: Chlorination of a Hydroxy-Pyrazole Precursor

This route begins with ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate and utilizes a potent chlorinating agent to replace the hydroxyl group.

Diagram of Pathway 2

Pathway 2 A Ethyl 5-hydroxy-1-methyl- 1H-pyrazole-4-carboxylate B 5-chloro-1-methyl-1H-pyrazole- 4-carboxylic acid A->B  POCl₃

Caption: Synthetic workflow for Pathway 2.

Synthesis of the Starting Material: Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate

This starting material can be prepared by the condensation of diethyl acetylenedicarboxylate with methylhydrazine.[8]

  • Mechanism Insight: The reaction involves a Michael addition of the hydrazine to one of the acetylenic carbons, followed by an intramolecular cyclization to form the pyrazole ring.

  • Experimental Protocol:

    • A mixture of diethyl acetylenedicarboxylate and methylhydrazine is refluxed in a suitable solvent like ethanol.

    • The reaction progress is monitored by TLC.

    • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified, typically by recrystallization.

Step 1: Chlorination with Phosphorus Oxychloride (POCl₃)

The conversion of the 5-hydroxy-pyrazole to the 5-chloro-pyrazole is a key transformation. Phosphorus oxychloride is a common and effective reagent for this purpose.[9]

  • Mechanism Insight: The hydroxyl group of the pyrazole attacks the phosphorus atom of POCl₃, leading to the formation of a phosphate ester intermediate. Subsequent nucleophilic attack by a chloride ion displaces the phosphate group, yielding the desired 5-chloro-pyrazole.

  • Experimental Protocol:

    • A mixture of ethyl 5-hydroxy-1-methyl-4-pyrazole carboxylate and an excess of phosphorus oxychloride is heated with stirring.

    • The reaction is typically carried out at elevated temperatures (e.g., 90-100°C) for an extended period.

    • After the reaction is complete, the excess phosphorus oxychloride is removed under reduced pressure.

    • The residue is carefully poured into ice-water, causing the product to precipitate.

    • The solid 5-chloro-1-methyl-4-pyrazole carboxylic acid is collected by filtration and dried. The corresponding ethyl ester may also be present in the filtrate and can be extracted.

Pathway 3: A Modular Approach via N-Methylation and Chlorination

This pathway offers a more flexible approach, starting from a simple pyrazole-4-carboxylic acid ester, which is then sequentially functionalized.

Diagram of Pathway 3

Pathway 3 A Ethyl 1H-pyrazole- 4-carboxylate B Ethyl 1-methyl-1H-pyrazole- 4-carboxylate A->B  Methylating Agent (e.g., (CH₃)₂SO₄) C Ethyl 5-chloro-1-methyl- 1H-pyrazole-4-carboxylate B->C  Chlorinating Agent (e.g., HCl, H₂O₂) D 5-chloro-1-methyl-1H-pyrazole- 4-carboxylic acid C->D  Hydrolysis

Caption: Synthetic workflow for Pathway 3.

Synthesis of the Starting Material: Ethyl 1H-pyrazole-4-carboxylate

This can be synthesized via several methods, including a three-component reaction or a Vilsmeier-Haack reaction.[1][10]

  • Three-Component Synthesis: A one-pot synthesis can be achieved by reacting an aldehyde, a hydrazine, and ethyl acetoacetate in the presence of a catalyst.[1]

  • Vilsmeier-Haack Approach: Hydrazones of β-keto esters can be treated with the Vilsmeier reagent (POCl₃/DMF) to yield pyrazole-4-carboxylic acid esters.[10][11]

Step 1: N-Methylation

The regioselective methylation of the pyrazole ring is a critical step. The presence of two nitrogen atoms can lead to a mixture of N1 and N2 methylated products.

  • Causality in Reagent Choice: Traditional methylating agents like methyl iodide or dimethyl sulfate can sometimes lead to poor regioselectivity. More sterically hindered reagents or specific reaction conditions may be required to favor N1 methylation.[12][13][14] Using a base like sodium hydride with dimethyl carbonate in DMF is an alternative.[15]

  • Experimental Protocol (using Dimethyl Carbonate):

    • To a solution of ethyl 3-ethyl-5-pyrazolecarboxylate in DMF, add sodium hydride in portions.[15]

    • Add dimethyl carbonate and heat the reaction mixture for several hours.[15]

    • After completion, the reaction is quenched with water and the product is extracted with an organic solvent.

    • The organic layer is washed, dried, and concentrated. The product is purified by distillation under reduced pressure.[15]

Step 2: Chlorination

Chlorination of the N-methylated pyrazole can be achieved using various reagents. A method using hydrochloric acid and hydrogen peroxide has been reported.[16]

  • Experimental Protocol:

    • To the ethyl 1-methyl-3-ethyl-5-pyrazolecarboxylate, add hydrochloric acid and hydrogen peroxide.[16]

    • The reaction is stirred until the starting material is consumed.

    • The product, ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolecarboxylate, is then isolated.

Step 3: Hydrolysis

The final step is the hydrolysis of the ester, as described in the previous pathways.

Conclusion: A Versatile Building Block within Reach

The synthesis of this compound is a well-documented process with multiple viable pathways. The choice of starting material and synthetic strategy will ultimately be guided by laboratory-specific factors such as precursor availability, cost, and safety considerations. The Sandmeyer approach offers a direct route from a readily available amino-pyrazole, while the chlorination of a hydroxy-pyrazole provides a high-yielding alternative. The modular approach, although involving more steps, allows for greater flexibility in analog synthesis. By understanding the underlying chemical principles and experimental nuances of each pathway, researchers and drug development professionals can confidently and efficiently produce this critical molecular building block for their discovery and development programs.

References

Chloro-Methyl-Pyrazole Derivatives: A Technical Guide to Their Biological Activities and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry.[1][2][3] Its structural versatility and ability to engage in various biological interactions have rendered it a "privileged scaffold" in drug discovery.[1][2] The introduction of chloro and methyl substituents onto this core structure gives rise to a class of compounds—chloro-methyl-pyrazole derivatives—with a markedly enhanced and diverse pharmacological profile. This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of these derivatives, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of their actions and provide practical, field-proven experimental insights.

I. The Synthetic Landscape: Crafting Chloro-Methyl-Pyrazole Derivatives

The biological evaluation of any compound class begins with its synthesis. The synthetic routes to chloro-methyl-pyrazole derivatives are varied, often tailored to achieve specific substitution patterns that are crucial for their biological activity. A common and effective strategy involves the cyclization of appropriately substituted hydrazines with β-dicarbonyl compounds or their equivalents.

A representative synthetic pathway often commences with the reaction of a substituted phenylhydrazine with ethyl acetoacetate to form a pyrazolone intermediate.[4] This intermediate can then be chlorinated using agents like phosphorus oxychloride (POCl₃) to yield the chloro-pyrazole core.[4][5] Further modifications, such as the introduction of a methyl group, can be achieved through various methylation techniques.

Experimental Protocol: Synthesis of a 3-Methyl-5-chloro-1-phenylpyrazole Derivative

This protocol outlines a general procedure for the synthesis of a chloro-methyl-pyrazole derivative, adapted from established methodologies.[4]

Step 1: Synthesis of 3-Methyl-1-phenylpyrazol-5-one

  • In a round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate (1 equivalent) and phenylhydrazine (1 equivalent).

  • Heat the mixture at reflux temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The crude product is then recrystallized from diluted ethanol to yield pure 3-methyl-1-phenylpyrazol-5-one.

Step 2: Chlorination to 3-Methyl-5-chloro-1-phenylpyrazole

  • To a stirred solution of 3-methyl-1-phenylpyrazol-5-one (1 equivalent) in an appropriate solvent (e.g., toluene), add phosphorus oxychloride (POCl₃) (1.5-2 equivalents) dropwise at 0°C.

  • N,N-dimethylaniline can be used as a catalyst.[4]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice with vigorous stirring.

  • The resulting precipitate is filtered, washed with water, and dried to obtain the 3-methyl-5-chloro-1-phenylpyrazole derivative.

Causality in Experimental Choices: The use of POCl₃ as a chlorinating agent is a classic and efficient method for converting hydroxyl groups on heterocyclic rings to chlorides. The dropwise addition at low temperature is crucial to control the exothermic nature of the reaction. The final workup with ice-water is to hydrolyze any unreacted POCl₃ and precipitate the organic product.

II. Unveiling the Biological Potential: A Spectrum of Activities

Chloro-methyl-pyrazole derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of new therapeutic agents.

A. Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Cancer remains a formidable challenge in global health, and the quest for novel, effective, and selective anticancer agents is relentless.[6][7] Chloro-methyl-pyrazole derivatives have emerged as a significant area of interest in oncology research.[6][7]

Mechanism of Action: The anticancer effects of these derivatives are often multifactorial. Some derivatives have been shown to induce apoptosis (programmed cell death), inhibit cell proliferation, and interfere with crucial signaling pathways involved in cancer progression.[1] For instance, certain pyrazole derivatives have been identified as inhibitors of key enzymes like cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation.[7] Others have demonstrated the ability to inhibit tubulin polymerization, a process essential for cell division.[8]

Structure-Activity Relationship (SAR): The anticancer potency of chloro-methyl-pyrazole derivatives is intricately linked to their substitution patterns. The position and nature of the chloro and methyl groups, as well as other substituents on the pyrazole and any attached phenyl rings, significantly influence their activity.[6] For example, the presence of a chloro group at a specific position on a phenyl ring attached to the pyrazole core has been shown to enhance cytotoxicity against various cancer cell lines.[6]

Data Summary: Anticancer Activity of Selected Chloro-Methyl-Pyrazole Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Derivative A K562 (Leukemia)0.26[8]
Derivative A A549 (Lung)0.19[8]
Derivative B MCF-7 (Breast)5.8[6]
Derivative C HepG2 (Liver)2.0[7]

IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

B. Antimicrobial Activity: Combating Pathogenic Microorganisms

The rise of antimicrobial resistance is a pressing global health crisis, necessitating the discovery of new classes of antimicrobial agents. Chloro-methyl-pyrazole derivatives have shown significant promise in this arena, exhibiting activity against a range of bacteria and fungi.[9][10][11][12]

Mechanism of Action: The antimicrobial action of these compounds can be attributed to several mechanisms. Some derivatives are believed to interfere with microbial metabolic pathways, such as fatty acid biosynthesis.[13] For instance, certain pyrazole derivatives have been identified as inhibitors of FabH, an enzyme crucial for the initiation of fatty acid synthesis in bacteria.[13] Others may disrupt the integrity of the microbial cell membrane or inhibit essential enzymes.

Structure-Activity Relationship (SAR): The presence of a chloro substituent is often associated with enhanced antimicrobial activity, likely due to its lipophilic nature which can facilitate passage through the microbial cell membrane.[12] The position of the methyl group can also modulate the activity.

Experimental Workflow: Antimicrobial Susceptibility Testing

Antimicrobial_Susceptibility_Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture Bacterial/Fungal Culture Inoculum Standardized Inoculum (e.g., 0.5 McFarland) Culture->Inoculum Swab Swab Inoculum Inoculum->Swab Agar Molten Agar Medium (e.g., Mueller-Hinton) Plate Pour Agar Plate Agar->Plate Wells Create Wells Plate->Wells Swab->Plate Add_Compound Add Test Compound (Varying Concentrations) Wells->Add_Compound Incubate Incubate Plate Add_Compound->Incubate Measure Measure Zone of Inhibition Incubate->Measure Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Measure->Determine_MIC

Caption: Workflow for determining the antimicrobial activity of chloro-methyl-pyrazole derivatives.

C. Anti-inflammatory Activity: Modulating the Inflammatory Response

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can contribute to a variety of diseases.[14][15] Chloro-methyl-pyrazole derivatives have demonstrated significant anti-inflammatory properties, making them potential candidates for the treatment of inflammatory disorders.[14][16][17][18][19]

Mechanism of Action: A key mechanism underlying the anti-inflammatory activity of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[15] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[15][19]

Signaling Pathway: COX-2 Inhibition by Pyrazole Derivatives

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins COX2->Prostaglandins Catalyzes Inflammation Inflammation (Pain, Swelling, Fever) Prostaglandins->Inflammation Mediates Pyrazole_Derivative Chloro-Methyl-Pyrazole Derivative Pyrazole_Derivative->COX2 Inhibits

Caption: Inhibition of the COX-2 pathway by chloro-methyl-pyrazole derivatives.

III. Structure-Activity Relationships (SAR): A Guiding Principle

The biological activity of chloro-methyl-pyrazole derivatives is not a random phenomenon but is governed by well-defined structure-activity relationships (SAR).[20][21] Understanding these relationships is paramount for the rational design of more potent and selective drug candidates.

Key SAR Observations:

  • Position of the Chloro Group: The location of the chlorine atom on the pyrazole ring or an attached aromatic ring can dramatically influence activity. For instance, a para-substituted chloro group on a phenyl ring at the 5-position of the pyrazole has been found to be important for cannabinoid receptor antagonist activity.[20]

  • Methyl Group Substitution: The presence and position of methyl groups can affect the molecule's conformation, lipophilicity, and interaction with biological targets.

  • Other Substituents: The introduction of other functional groups, such as carboxamides or sulfonamides, can further modulate the biological activity profile.[9][20]

IV. Future Perspectives and Conclusion

The exploration of chloro-methyl-pyrazole derivatives has unveiled a rich and diverse landscape of biological activities. Their demonstrated potential as anticancer, antimicrobial, and anti-inflammatory agents underscores their significance in medicinal chemistry. The versatility of the pyrazole scaffold allows for extensive chemical modifications, providing a fertile ground for the optimization of lead compounds.

Future research should focus on:

  • Elucidation of precise mechanisms of action: While some mechanisms have been proposed, further studies are needed to fully understand how these compounds exert their biological effects at the molecular level.

  • Optimization of SAR: Systematic modifications of the chloro-methyl-pyrazole scaffold will be crucial for enhancing potency, selectivity, and pharmacokinetic properties.

  • In vivo studies and clinical translation: Promising candidates identified in vitro will need to be evaluated in animal models to assess their efficacy and safety before they can be considered for clinical development.

References

The Ascendance of a Privileged Scaffold: A Technical Guide to Pyrazole-4-Carboxylic Acids in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, has emerged as a cornerstone in modern drug discovery, gracing the structures of numerous blockbuster drugs.[1][2] Within this versatile family, the pyrazole-4-carboxylic acid moiety has carved out a significant niche, serving as a critical pharmacophore and a versatile synthetic intermediate. This technical guide provides an in-depth exploration of the discovery, history, and ever-expanding role of pyrazole-4-carboxylic acids in medicinal chemistry. We will delve into the synthetic strategies that unlock this scaffold, dissect the intricate structure-activity relationships that govern its biological effects, and illuminate the diverse mechanisms of action through which these compounds exert their therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of this remarkable chemical entity.

A Historical Perspective: From a Heterocyclic Curiosity to a Pillar of Drug Design

The story of pyrazoles begins in the late 19th century, with Ludwig Knorr's synthesis of antipyrine in 1883, a pyrazolone derivative that became a widely used analgesic and antipyretic.[3][4] This seminal discovery ignited interest in the pyrazole nucleus, and the first synthesis of the parent pyrazole was achieved by Buchner in 1889 through the decarboxylation of pyrazole-3,4,5-tricarboxylic acid.[3][5] For many years, research focused on the broader class of pyrazoles, leading to the development of important drugs like the anti-inflammatory agent phenylbutazone.

The specific focus on the pyrazole-4-carboxylic acid scaffold is a more recent development in the history of medicinal chemistry. The strategic placement of the carboxylic acid group at the 4-position of the pyrazole ring provides a crucial vector for molecular interactions and a convenient handle for synthetic elaboration.[1] Early investigations into substituted pyrazole-4-carboxylic acids explored their potential as hypoglycemic agents.[6][7] These pioneering studies, while not leading directly to marketed drugs, laid the groundwork for a deeper understanding of how this scaffold could be tailored for various biological targets. The true ascendancy of the pyrazole-4-carboxylic acid moiety has been driven by its recognition as a key building block in the synthesis of complex molecular architectures and its intrinsic ability to engage with the active sites of a diverse array of enzymes and receptors.

The Synthetic Toolkit: Constructing the Pyrazole-4-Carboxylic Acid Core

The synthetic accessibility of a scaffold is paramount to its utility in medicinal chemistry. Fortunately, a variety of robust methods have been developed for the construction of the pyrazole-4-carboxylic acid core.

The Vilsmeier-Haack Approach: A Classic Route to 4-Formylpyrazoles

A common and effective strategy involves the Vilsmeier-Haack reaction of hydrazones, which yields pyrazole-4-carboxaldehydes. These aldehydes can then be readily oxidized to the corresponding carboxylic acids. This two-step process offers a reliable entry point to the desired scaffold.

One-Pot Multicomponent Reactions: An Efficient and Green Alternative

More recently, one-pot multicomponent reactions have gained prominence for their efficiency and atom economy. These reactions allow for the rapid assembly of complex molecules from simple starting materials in a single synthetic operation. For example, the reaction of a β-ketoester, an aldehyde, and a hydrazine derivative can directly afford highly substituted pyrazole-4-carboxylic acid esters.

Experimental Protocol: A Representative Synthesis of a Pyrazole-4-Carboxylic Acid Derivative

The following protocol describes the synthesis of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid, a key intermediate in the development of novel anti-inflammatory agents.[8]

Step 1: N-methylation of ethyl 3-methyl-1H-pyrazole-4-carboxylate Ethyl 3-methyl-1H-pyrazole-4-carboxylate is methylated to yield ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate.[8]

Step 2: Ester Hydrolysis The resulting ester is then hydrolyzed using a base, such as sodium hydroxide, followed by acidification with an acid like hydrochloric acid to furnish the final product, 1,3-dimethyl-1H-pyrazole-4-carboxylic acid.[8]

G start Ethyl 3-methyl-1H-pyrazole-4-carboxylate intermediate Ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate start->intermediate N-methylation end 1,3-dimethyl-1H-pyrazole-4-carboxylic acid intermediate->end Ester Hydrolysis (NaOH, then HCl) G LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK Complex TLR4->IKK activates IkB_NFkB IκBα-p65/p50 IKK->IkB_NFkB phosphorylates IκBα p65_p50 p65/p50 (active NF-κB) IkB_NFkB->p65_p50 releases nucleus Nucleus p65_p50->nucleus translocates to cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nucleus->cytokines induces transcription of pyrazole Pyrazole-4-carboxylic Acid Derivative pyrazole->IKK inhibits G succinate Succinate SDH Succinate Dehydrogenase (SDH) (Complex II) succinate->SDH fumarate Fumarate SDH->fumarate FADH2 FADH2 SDH->FADH2 FAD FAD FAD->SDH ETC Electron Transport Chain FADH2->ETC pyrazole Pyrazole-4-carboxamide (derived from pyrazole-4-carboxylic acid) pyrazole->SDH inhibits

References

solubility profile of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid in common lab solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility Profile of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the solubility characteristics of this compound (C₅H₅ClN₂O₂), a substituted pyrazole derivative with significant applications in medicinal chemistry and proteomics research.[1] Understanding the solubility of this compound is critical for its effective use in drug discovery, formulation development, and various biological assays, as low solubility can lead to unreliable in vitro results and poor bioavailability.[2][3]

The molecular structure of this compound, with a molecular weight of approximately 160.56 g/mol , dictates its solubility behavior.[1] The molecule's architecture combines a hydrophilic carboxylic acid group with a more lipophilic pyrazole ring substituted with a chlorine atom and a methyl group. This amphiphilic nature results in a nuanced solubility profile that is highly dependent on the properties of the solvent system.[1]

The Physicochemical Basis of Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[4] This rule states that a solute will dissolve best in a solvent that has a similar polarity.[5] The polarity of this compound is a balance between its polar and non-polar components.

  • Polar Moieties : The carboxylic acid (-COOH) group is the primary driver of polarity, capable of acting as both a hydrogen bond donor and acceptor.[6] This allows for strong interactions with polar solvents, particularly water and alcohols.[7]

  • Non-Polar Moieties : The pyrazole ring, while containing nitrogen atoms, contributes to the aromatic and less polar character of the molecule. The methyl (-CH₃) group and the chlorine (-Cl) atom further enhance the lipophilicity, or non-polar nature, of the compound.

The interplay between these groups means that while the compound has some affinity for polar environments, its solubility is limited by the non-polar hydrocarbon and chlorinated portions of its structure. As the non-polar character of a molecule increases, its solubility in polar solvents like water tends to decrease.

The Critical Role of pH

For ionizable compounds like this compound, pH is arguably the most influential factor on aqueous solubility. As a carboxylic acid, it is a weak acid and will be more soluble in basic (high pH) solutions and less soluble in acidic (low pH) solutions.[8][9]

This behavior is governed by Le Chatelier's principle.[10] In a basic environment, the excess hydroxide ions (OH⁻) react with the acidic proton of the carboxylic acid group, deprotonating it to form a highly polar and much more water-soluble carboxylate salt.

R-COOH + OH⁻ ⇌ R-COO⁻ + H₂O

Conversely, in an acidic solution, the high concentration of hydronium ions (H₃O⁺) suppresses the ionization of the carboxylic acid, shifting the equilibrium to the left and reducing solubility.[11] This is an example of the common-ion effect.[11]

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

To obtain reliable and reproducible solubility data, a standardized experimental protocol is essential. The shake-flask method is a classic and widely accepted technique for determining the equilibrium (thermodynamic) solubility of a compound.[2][12] It involves adding an excess of the solid compound to a solvent and agitating the mixture until equilibrium is reached, after which the concentration of the dissolved solute is measured.[12][13]

Step-by-Step Protocol for the Shake-Flask Method
  • Preparation : Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of a selected laboratory solvent. A 5-fold excess is typically sufficient to ensure saturation.[14]

  • Equilibration : Seal the vials to prevent solvent evaporation.[12] Place them in a shaker or agitator within a temperature-controlled environment (e.g., 25°C or 37°C) and shake for a predetermined period, typically 24 to 48 hours, to ensure the system reaches equilibrium.[2][14]

  • Phase Separation : After equilibration, allow the vials to stand, or centrifuge them at the test temperature, to separate the undissolved solid from the saturated supernatant.[2][14]

  • Sample Extraction : Carefully withdraw an aliquot of the clear supernatant. To ensure no particulate matter is transferred, filtration through a suitable filter (e.g., 0.22 µm syringe filter) is recommended.[2]

  • Quantification : Dilute the saturated solution as needed and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Visible Spectroscopy or High-Performance Liquid Chromatography (HPLC).[12] A calibration curve prepared with known concentrations of the compound is used for accurate quantification.[2][13]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid compound to solvent in vial B Seal and agitate at constant temperature (24-48 hours) A->B Reach Equilibrium C Centrifuge or let stand to sediment excess solid B->C Separate Phases D Filter supernatant C->D Isolate Saturated Solution E Quantify concentration (UV-Vis or HPLC) D->E Measure Solubility

Caption: Workflow for the Shake-Flask Solubility Assay.

Predicted Solubility Profile in Common Laboratory Solvents

SolventSolvent TypePredicted SolubilityRationale
Water (pH 7) Polar ProticSparingly SolubleThe polar carboxylic acid group allows for some water solubility via hydrogen bonding, but this is counteracted by the non-polar pyrazole ring, methyl, and chloro groups.[1][7]
Aqueous NaOH (e.g., 0.1 M) Aqueous BasicHighly SolubleThe acidic proton reacts with the base to form a highly polar and water-soluble carboxylate salt.[15]
Aqueous HCl (e.g., 0.1 M) Aqueous AcidicInsolubleThe excess H⁺ ions suppress the deprotonation of the carboxylic acid, reducing solubility below that of neutral water due to the common ion effect.[11]
Methanol / Ethanol Polar ProticSolubleThese alcohols can engage in hydrogen bonding with the carboxylic acid group while also solvating the less polar parts of the molecule.
Acetone Polar AproticModerately SolubleAs a polar aprotic solvent, it can interact with the polar groups but is less effective at solvating the acidic proton than protic solvents.
Dichloromethane (DCM) Non-PolarSparingly SolubleThe polarity is insufficient to effectively solvate the highly polar carboxylic acid group.[16]
Hexane Non-PolarInsolubleThe large polarity mismatch between the non-polar solvent and the polar solute prevents dissolution.[17]
Dimethyl Sulfoxide (DMSO) Polar AproticHighly SolubleDMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of compounds, including those with both polar and non-polar character.

Interplay of Factors Governing Solubility

The solubility of an acidic compound like this compound is not determined by a single parameter but by a dynamic interplay of several factors. The diagram below illustrates the key relationships influencing the final measured solubility.

G cluster_factors Influencing Factors cluster_mechanisms Mechanisms Solubility Compound Solubility pH pH of Solution Ionization Ionization State (R-COOH vs R-COO⁻) pH->Ionization Solvent Solvent Choice (Polarity, H-Bonding) Interactions Solute-Solvent Interactions Solvent->Interactions Temp Temperature Energy Dissolution Energetics Temp->Energy Ionization->Solubility Interactions->Solubility Energy->Solubility

Caption: Factors influencing the solubility of an acidic compound.

Conclusion and Researcher Implications

The solubility profile of this compound is a direct consequence of its molecular structure. It is predicted to be poorly soluble in acidic and non-polar solvents but highly soluble in basic aqueous solutions and polar organic solvents like DMSO and alcohols. This pH-dependent solubility is a critical consideration for researchers. For in vitro biological assays, using a buffered solution at a physiological pH (around 7.4) is crucial, though solubility might be limited. The use of co-solvents like DMSO is common to achieve higher stock concentrations, but the final concentration of DMSO in the assay must be carefully controlled to avoid artifacts.[3] For formulation and drug delivery studies, leveraging the compound's high solubility in basic conditions could be a key strategy for developing oral dosage forms. This guide provides the theoretical framework and practical methodology for scientists to confidently assess and manipulate the solubility of this compound for their specific research needs.

References

Methodological & Application

Application Notes & Protocols: The Strategic Use of 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic Acid as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals.

Introduction: The Value Proposition of a Well-Positioned Pyrazole

In the landscape of modern medicinal chemistry, pyrazole-containing scaffolds are of paramount importance. Their prevalence is a direct result of their proven ability to act as effective pharmacophores in numerous approved drugs, engaging in critical binding interactions with a wide range of biological targets.[1][2][3] The inherent stability of the pyrazole ring, coupled with its capacity for substitution at multiple positions, allows for the fine-tuning of steric, electronic, and pharmacokinetic properties.

This guide focuses on a particularly valuable building block: 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid . The strategic arrangement of its functional groups makes it an exceptionally versatile intermediate. The carboxylic acid at the 4-position serves as a robust and reliable handle for elaboration, primarily through amide and ester bond formation. Concurrently, the chloro-substituent at the 5-position provides a latent site for further diversification via cross-coupling or nucleophilic substitution reactions, while the N-methyl group precludes tautomerization and potential N-H reactivity, simplifying reaction outcomes. This combination of features allows for a logical and stepwise construction of molecular complexity, making it a cornerstone intermediate for library synthesis and lead optimization campaigns.

Physicochemical Properties & Synthesis of the Intermediate

A thorough understanding of the starting material is critical for successful and reproducible synthetic outcomes.

PropertyValue
CAS Number 54367-66-7[4]
Molecular Formula C₅H₅ClN₂O₂[4]
Molecular Weight 160.56 g/mol [4]
Appearance Typically a white to off-white solid
Melting Point 195-197 °C (recrystallized from water)[5]
Protocol 1: Synthesis via Saponification of the Ethyl Ester

This is a straightforward and high-yielding method starting from the corresponding ethyl ester. The causality is a classic base-mediated hydrolysis of the ester to the carboxylate salt, followed by acidic workup to protonate it, yielding the desired carboxylic acid.

Workflow Diagram: Synthesis via Saponification

start Ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate reagents Potassium Hydroxide (KOH) Ethanol (Solvent) start->reagents Combine reflux Reflux for 6 hours reagents->reflux workup1 Cool and pour into water reflux->workup1 acidify Acidify with conc. HCl workup1->acidify product Precipitated solid: This compound acidify->product Collect & dry

Caption: Saponification workflow for the title compound.

Step-by-Step Methodology:

  • Combine ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate (1.0 eq) and potassium hydroxide (2.0 eq) in ethanol.[5]

  • Heat the mixture to reflux and maintain for approximately six hours. Monitor reaction completion by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, pour the reaction mixture over water.[5]

  • Acidify the aqueous solution with concentrated hydrochloric acid until a precipitate is formed.[5]

  • Collect the precipitated solid by filtration, wash with cold water, and dry thoroughly.

  • For higher purity, the crude product can be recrystallized from water to yield the final product with a melting point of 195-197°C.[5]

Protocol 2: Synthesis from a Hydroxy-Pyrazole Precursor

This method involves a chlorination step, which is a common strategy for converting hydroxyl groups on heteroaromatic rings into more versatile chloro-substituents.

Step-by-Step Methodology:

  • Carefully mix ethyl 5-hydroxy-1-methyl-4-pyrazole carboxylate (1.0 eq) with an excess of phosphorus oxychloride (POCl₃).[6]

  • Stir the mixture at 90-100°C for an extended period (e.g., 65 hours), monitoring for the consumption of the starting material.[6]

  • Remove the excess POCl₃ under reduced pressure.

  • Cautiously pour the residue into an ice-water mixture. The desired carboxylic acid will precipitate out.[6]

  • Filter the crystals and dry them to obtain this compound.[6]

Core Application: Elaboration via the Carboxylic Acid Handle

The carboxylic acid moiety is the primary reactive site for building out molecular complexity from this intermediate. The two most fundamental and widely used transformations are amide bond formation and esterification.

Application 1: Amide Bond Formation – Constructing Bioactive Scaffolds

The formation of an amide bond is arguably one of the most important reactions in drug discovery.[7] Direct condensation of a carboxylic acid and an amine is generally unfavorable; therefore, the carboxylic acid must first be "activated". This involves converting the hydroxyl group into a better leaving group, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine.

Workflow Diagram: General Amide Coupling

cluster_activation Step 1: Acid Activation cluster_coupling Step 2: Nucleophilic Attack Acid 5-Chloro-1-methyl-1H- pyrazole-4-carboxylic acid ActiveIntermediate Activated Intermediate (e.g., O-acylisourea) Acid->ActiveIntermediate CouplingAgent Coupling Reagent (e.g., HATU, DCC) CouplingAgent->ActiveIntermediate Base Base (e.g., DIPEA) Base->ActiveIntermediate Amine Primary or Secondary Amine (R-NH₂) ActiveIntermediate->Amine Reacts with Product Target Amide Product Amine->Product

Caption: Two-stage process of amide bond formation.

Protocol 3: General Procedure for HATU-Mediated Amide Coupling

Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) is a popular coupling reagent that efficiently forms an activated ester, leading to high yields and minimal side reactions.[7]

ParameterRecommended ConditionCausality/Justification
Solvent Anhydrous DMF or DCMAprotic solvents are required to prevent reaction with the activated intermediate.
Base DIPEA (N,N-Diisopropylethylamine)A non-nucleophilic base is used to deprotonate the carboxylic acid and neutralize any acid byproducts without competing with the primary amine nucleophile.[7]
Stoichiometry Acid (1.0 eq), Amine (1.1 eq), HATU (1.2 eq), DIPEA (2.0 eq)A slight excess of the amine and coupling reagents ensures full conversion of the limiting carboxylic acid.
Temperature 0 °C to Room TemperatureThe initial activation is often performed at a lower temperature to control reactivity, followed by warming to drive the reaction to completion.

Step-by-Step Methodology:

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution and stir for 5-10 minutes.

  • Add HATU (1.2 eq) to the mixture and continue stirring for 15-20 minutes to allow for the formation of the activated ester.

  • Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

  • Allow the reaction to stir at room temperature for 2-12 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired amide.

Application 2: Esterification – Modulating Polarity and Solubility

Esterification is a fundamental transformation that replaces the acidic proton of the carboxylic acid with an alkyl or aryl group, significantly altering the molecule's polarity, solubility, and metabolic stability. The Fischer-Speier esterification is a classic, acid-catalyzed method that is particularly effective for simple alcohols.[8][9][10]

Workflow Diagram: Fischer Esterification

Acid 5-Chloro-1-methyl-1H- pyrazole-4-carboxylic acid Equilibrium Reversible Reaction (Equilibrium) Acid->Equilibrium Alcohol Alcohol (R'-OH) (Often used as solvent) Alcohol->Equilibrium Catalyst Acid Catalyst (e.g., conc. H₂SO₄) Catalyst->Equilibrium Heat Heat / Reflux Products Ester Product + Water Heat->Products Equilibrium->Heat

References

Application Notes and Protocols for Amide Coupling Reactions with 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrazole Amides in Modern Chemistry

The pyrazole scaffold is a privileged motif in medicinal chemistry and materials science, renowned for its diverse biological activities and unique physicochemical properties. Specifically, amides derived from pyrazole carboxylic acids are integral components of numerous pharmaceuticals and agrochemicals. 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid is a key building block in the synthesis of a variety of bioactive molecules. The electron-withdrawing nature of the chlorine atom and the pyrazole ring can influence the reactivity of the carboxylic acid, necessitating carefully optimized protocols for efficient amide bond formation.

This comprehensive guide provides detailed protocols and expert insights for the successful amide coupling of this compound with a range of amine nucleophiles. We will explore several robust methodologies, from classic acid chloride formation to the use of modern coupling reagents, explaining the mechanistic rationale behind each approach to empower researchers in their synthetic endeavors.

Choosing Your Coupling Strategy: A Decision Framework

The selection of an appropriate amide coupling strategy is paramount for achieving high yields and purity. The choice depends on several factors, including the steric and electronic properties of the amine, the scale of the reaction, and the presence of other functional groups. For this compound, the pyrazole ring is relatively electron-deficient, which can impact the nucleophilicity of the carboxylate and the reactivity of activated intermediates.

Herein, we present three reliable methods for the synthesis of amides from this compound:

  • The Acid Chloride Method: A robust and often high-yielding approach, particularly suitable for less reactive amines.

  • Carbodiimide-Mediated Coupling (EDC/HOBt): A widely used, mild, and efficient one-pot procedure.

  • Uronium-Based Coupling (HATU): A powerful method known for its high efficiency and fast reaction times, especially effective for challenging couplings.[1]

Method 1: The Acid Chloride Protocol

Activation of the carboxylic acid to the corresponding acyl chloride is a highly effective strategy for amide bond formation. The resulting 5-chloro-1-methyl-1H-pyrazole-4-carbonyl chloride is a highly reactive electrophile that readily couples with a broad range of primary and secondary amines. This two-step process offers the advantage of isolating the activated species, which can be beneficial for challenging or large-scale syntheses.[2][3]

Workflow for the Acid Chloride Method

Caption: Workflow for Amide Synthesis via the Acid Chloride Intermediate.

Detailed Experimental Protocol

Step 1: Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carbonyl chloride

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Under a nitrogen atmosphere, add thionyl chloride (SOCl₂) (5-10 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).[4]

  • Heat the reaction mixture to reflux (approximately 80°C) for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure. It is advisable to use a trap containing a sodium hydroxide solution to neutralize the corrosive and toxic vapors.

  • The resulting crude 5-chloro-1-methyl-1H-pyrazole-4-carbonyl chloride is typically used in the next step without further purification.

Step 2: Amide Coupling

  • Dissolve the amine (1.0-1.2 eq) and a non-nucleophilic base such as triethylamine (Et₃N) or pyridine (1.5-2.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile) in a separate flask under a nitrogen atmosphere.

  • Cool the amine solution to 0°C using an ice bath.

  • Dissolve the crude 5-chloro-1-methyl-1H-pyrazole-4-carbonyl chloride from Step 1 in a minimal amount of the same anhydrous solvent.

  • Add the acid chloride solution dropwise to the stirred amine solution at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude amide product, which can be further purified by column chromatography or recrystallization.

Method 2: EDC/HOBt Mediated Coupling

The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) is a cornerstone of modern amide synthesis. This one-pot procedure is prized for its mild reaction conditions and the convenient removal of byproducts. The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate, which is then converted to a more stable and less racemization-prone HOBt-ester. This activated ester is subsequently aminolyzed to furnish the desired amide.[5][6][7]

Mechanism of EDC/HOBt Coupling

G cluster_activation Activation Phase cluster_coupling Coupling Phase Acid R-COOH O_acylisourea O-Acylisourea Intermediate Acid->O_acylisourea + EDC EDC EDC HOBt_ester HOBt Active Ester O_acylisourea->HOBt_ester + HOBt HOBt HOBt Amide Amide Product HOBt_ester->Amide + Amine Amine R'-NH₂

Caption: Simplified Mechanism of EDC/HOBt-Mediated Amide Coupling.

Detailed Experimental Protocol
  • In a round-bottom flask, dissolve this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq) in an anhydrous aprotic solvent such as DMF or DCM.[5]

  • Cool the solution to 0°C in an ice bath with continuous stirring.

  • Add EDC hydrochloride (EDC·HCl) (1.2 eq) portion-wise to the reaction mixture.

  • If the amine is provided as a hydrochloride salt, add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (2.5 eq) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring for 8-24 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate.

  • Wash the organic phase sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine to remove excess reagents and byproducts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Method 3: HATU-Mediated Coupling

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient uronium-based coupling reagent that often provides superior results for sterically hindered substrates or electron-deficient amines.[1] The reaction mechanism involves the formation of a highly reactive OAt-active ester, with the nitrogen atom in the HOAt ring thought to accelerate the subsequent aminolysis step.[1]

Key Considerations for HATU Coupling
  • Solvent: Anhydrous DMF is the most common and effective solvent.

  • Base: A non-nucleophilic base, typically DIPEA, is required to deprotonate the carboxylic acid.

  • Stoichiometry: A slight excess of the amine and HATU is generally employed.

  • Pre-activation: For challenging couplings, pre-activating the carboxylic acid with HATU and DIPEA for 15-30 minutes before adding the amine can improve yields.[1]

Detailed Experimental Protocol
  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1-1.5 eq).

  • Add DIPEA (2.0-3.0 eq) dropwise to the stirred solution at room temperature.

  • Stir the mixture for 15-30 minutes for pre-activation.

  • Add the amine (1.1-1.2 eq), either neat or as a solution in a small amount of anhydrous DMF.

  • Continue to stir the reaction at room temperature for 1-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate or another suitable organic solvent.

  • Wash the organic layer with water, 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Be aware that byproducts from HATU can sometimes be challenging to remove with a simple aqueous workup.[8]

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography or recrystallization to obtain the pure amide.

Summary of Reaction Conditions

Coupling MethodActivating Agent(s)BaseTypical SolventTemperatureReaction TimeKey Advantages
Acid Chloride SOCl₂ or (COCl)₂Et₃N, PyridineDCM, THF0°C to RT1-16 hHigh reactivity, good for unreactive amines.
EDC/HOBt EDC·HCl, HOBtDIPEA, Et₃NDMF, DCM0°C to RT8-24 hMild conditions, easy byproduct removal.[5]
HATU HATUDIPEADMFRT1-18 hHigh efficiency, fast, good for hindered substrates.[1]

Troubleshooting and Expert Recommendations

  • Low Yields: If you experience low yields, consider pre-activating the carboxylic acid before adding the amine, especially when using HATU. For the acid chloride method, ensure the complete conversion of the carboxylic acid to the acid chloride.

  • Byproduct Removal: The urea byproduct from EDC couplings is water-soluble, facilitating its removal. Byproducts from HATU can be more persistent; thorough aqueous washes are crucial.[8]

  • Substrate Compatibility: For substrates with sensitive functional groups, the milder conditions of EDC/HOBt or HATU are generally preferred over the potentially harsh conditions of acid chloride formation.

  • Electron-Deficient Amines: Coupling with electron-deficient amines can be sluggish. In such cases, HATU is often the reagent of choice.[9] Alternatively, converting the carboxylic acid to its acid chloride can provide the necessary reactivity.

References

Application Notes & Protocols: Synthesis of Novel p38 MAPK Inhibitors from 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its versatile biological activities and synthetic accessibility.[1] This document provides a comprehensive guide to the synthesis and evaluation of novel enzyme inhibitors, specifically targeting the p38 mitogen-activated protein kinase (MAPK), using 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid as a key building block. We will detail a representative synthetic protocol, rooted in established amide coupling methodologies, and provide a robust protocol for assessing the inhibitory activity of the synthesized compounds using a non-radioactive p38 MAPK assay.

Introduction: The Pyrazole Scaffold in Enzyme Inhibition

The p38 MAPK signaling pathway is a critical regulator of inflammatory responses, making it a prime target for therapeutic intervention in a host of diseases, including rheumatoid arthritis and Crohn's disease.[2] Pyrazole-based compounds have emerged as a particularly successful class of p38 MAPK inhibitors.[3][4] The structural features of the pyrazole ring allow for key interactions within the kinase's active site, and strategic modifications to the scaffold can significantly enhance potency and selectivity.[2]

Our starting material, this compound, is an ideal precursor for generating a library of potential inhibitors. The carboxylic acid moiety provides a convenient handle for derivatization, most commonly through the formation of amide bonds, a ubiquitous linkage in pharmaceutical compounds.[5] The chloro-substituent can also be exploited for further chemical modifications, such as cross-coupling reactions, to introduce additional diversity.

This guide will focus on the synthesis of a representative p38 MAPK inhibitor, N-(4-fluorophenyl)-5-chloro-1-methyl-1H-pyrazole-4-carboxamide , to illustrate a practical and efficient synthetic workflow.

Synthetic Protocol: From Carboxylic Acid to Kinase Inhibitor

The cornerstone of our synthetic strategy is the formation of an amide bond between this compound and a suitable amine, in this case, 4-fluoroaniline. This transformation is reliably achieved using a peptide coupling reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an activating agent like Hydroxybenzotriazole (HOBt).[1][4]

Overall Synthetic Scheme

Synthetic Scheme start 5-chloro-1-methyl-1H- pyrazole-4-carboxylic acid reagents EDC, HOBt, DIPEA DMF, rt, 12h start->reagents amine 4-fluoroaniline amine->reagents product N-(4-fluorophenyl)-5-chloro-1-methyl- 1H-pyrazole-4-carboxamide reagents->product

Caption: Synthesis of the target inhibitor via EDC-mediated amide coupling.

Detailed Step-by-Step Protocol

Materials:

  • This compound

  • 4-fluoroaniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF.

  • Addition of Amine and HOBt: Add 4-fluoroaniline (1.1 eq) and HOBt (1.2 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath with stirring.

  • Activation and Coupling: Add EDC·HCl (1.2 eq) portion-wise to the cooled solution, followed by the dropwise addition of DIPEA (2.0 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Work-up:

    • Quench the reaction by adding water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(4-fluorophenyl)-5-chloro-1-methyl-1H-pyrazole-4-carboxamide.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.

Quantitative Data Summary
ReagentMolar Equiv.
This compound1.0
4-fluoroaniline1.1
EDC·HCl1.2
HOBt1.2
DIPEA2.0

Protocol: p38 MAPK Inhibition Assay (Non-Radioactive)

To evaluate the efficacy of the newly synthesized compound as a p38 MAPK inhibitor, a reliable and sensitive in vitro kinase assay is essential. Non-radioactive assays are preferred for their safety and ease of use. The following protocol is based on a common ELISA-based format.[6][7]

Assay Workflow

Assay Workflow A Coat plate with ATF-2 substrate B Add p38 MAPK enzyme and ATP A->B C Add synthesized inhibitor (various concentrations) B->C D Incubate to allow phosphorylation C->D E Wash to remove unbound reagents D->E F Add primary antibody (anti-phospho-ATF-2) E->F G Add HRP-conjugated secondary antibody F->G H Add TMB substrate G->H I Measure absorbance at 450 nm H->I

Caption: Workflow for the non-radioactive p38 MAPK inhibition assay.

Detailed Step-by-Step Protocol

Materials:

  • Recombinant active p38 MAPK enzyme

  • ATF-2 (Activating Transcription Factor 2) substrate

  • Kinase assay buffer

  • ATP solution

  • Synthesized inhibitor compound (dissolved in DMSO)

  • Primary antibody (e.g., rabbit anti-phospho-ATF-2)

  • Secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • 96-well microplate

  • Plate reader

Procedure:

  • Substrate Coating: Coat the wells of a 96-well microplate with the ATF-2 substrate according to the manufacturer's instructions. Wash the wells to remove any unbound substrate.

  • Inhibitor Preparation: Prepare serial dilutions of the synthesized inhibitor in the kinase assay buffer. Also, prepare a vehicle control (DMSO) and a positive control (a known p38 MAPK inhibitor).

  • Kinase Reaction:

    • To each well, add the kinase assay buffer.

    • Add the serially diluted inhibitor or controls.

    • Add the p38 MAPK enzyme.

    • Initiate the kinase reaction by adding the ATP solution.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes to allow for the phosphorylation of ATF-2.

  • Washing: Wash the wells multiple times to remove the enzyme, ATP, and inhibitor.

  • Primary Antibody Incubation: Add the primary antibody (anti-phospho-ATF-2) to each well and incubate at room temperature for 1-2 hours.

  • Washing: Wash the wells to remove the unbound primary antibody.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate at room temperature for 1 hour.

  • Washing: Wash the wells to remove the unbound secondary antibody.

  • Detection: Add the TMB substrate to each well and incubate in the dark until a blue color develops.

  • Stopping the Reaction: Add the stop solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Measure the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the inhibitor and determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).

Hypothetical Inhibition Data
Inhibitor Conc. (nM)Absorbance (450 nm)% Inhibition
01.2500
11.12510
100.87530
1000.62550
10000.25080
100000.12590

Expertise & Experience: Causality Behind Experimental Choices

  • Choice of Coupling Reagent: EDC/HOBt is a widely used and reliable combination for amide bond formation.[4] EDC is a water-soluble carbodiimide, which simplifies the work-up process as the urea byproduct can be easily removed with aqueous washes.[1] HOBt is added to suppress side reactions and minimize racemization if chiral centers are present.

  • Inert Atmosphere: While not strictly necessary for all amide couplings, performing the reaction under an inert atmosphere minimizes the risk of side reactions with atmospheric moisture and oxygen, ensuring a cleaner reaction profile and higher yield.

  • Non-Radioactive Assay: The choice of a non-radioactive ELISA-based assay for kinase activity is a deliberate one.[6][7] It eliminates the safety and disposal concerns associated with radioactive isotopes (like ³²P-ATP) while providing high sensitivity and throughput, making it ideal for screening multiple compounds.[8][9]

  • Structure-Activity Relationship (SAR) Insights: The selection of 4-fluoroaniline as the amine component is a rational design choice based on known SAR for p38 MAPK inhibitors.[2][3] The 4-fluorophenyl group often occupies a hydrophobic pocket in the kinase's active site, and the fluorine atom can form favorable interactions, enhancing binding affinity.[2]

Trustworthiness: A Self-Validating System

The protocols described herein are designed to be self-validating. The synthesis includes rigorous purification and characterization steps (TLC, column chromatography, NMR, and HRMS) to ensure the identity and purity of the final compound. The enzyme inhibition assay incorporates essential controls (vehicle and positive controls) to validate the assay's performance and the specificity of the observed inhibition. By following these detailed procedures, researchers can have high confidence in the quality and reliability of their results.

Mechanism of Action: A Conceptual Overview

The synthesized pyrazole-based inhibitor is designed to act as an ATP-competitive inhibitor of p38 MAPK. This means it binds to the ATP-binding pocket of the enzyme, preventing the natural substrate, ATP, from binding and thus inhibiting the phosphorylation of downstream targets like ATF-2.

Mechanism of Action cluster_0 Normal p38 MAPK Activity cluster_1 Inhibition by Pyrazole Compound p38_active p38 MAPK pATF2 Phospho-ATF-2 (active) p38_active->pATF2 Phosphorylation ATP ATP ATP->p38_active ATF2 ATF-2 (inactive) ATF2->p38_active p38_inhibited p38 MAPK no_reaction No Phosphorylation p38_inhibited->no_reaction inhibitor Synthesized Inhibitor inhibitor->p38_inhibited Binds to ATP pocket

Caption: Conceptual diagram of p38 MAPK inhibition.

References

The Lynchpin of Modern Fungicides: Application of 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic Acid in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Carboxamide Revolution in Crop Protection

The relentless challenge of ensuring global food security necessitates the continual development of novel and effective crop protection agents. Within the arsenal of modern agrochemicals, pyrazole carboxamide fungicides have emerged as a cornerstone technology for the management of a broad spectrum of devastating plant fungal diseases.[1][2] These compounds are celebrated for their high intrinsic activity, systemic properties, and a specific, well-defined mode of action. At the heart of this vital class of fungicides lies a key structural motif, often derived from versatile chemical building blocks. Among these, 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid has proven to be a lynchpin intermediate, enabling the synthesis of a multitude of commercially successful and next-generation fungicidal candidates.

This technical guide provides an in-depth exploration of the application of this compound in agrochemical research. We will delve into its synthesis, its pivotal role in the construction of potent fungicides, the underlying biochemical mechanism of these derivatives, and provide detailed, field-proven protocols for their synthesis and evaluation. This document is intended for researchers, scientists, and professionals in the agrochemical and drug development sectors who are engaged in the discovery and optimization of novel fungicidal agents.

The Central Scaffold: Synthesis and Properties of this compound

The strategic importance of this compound stems from its unique substitution pattern, which pre-organizes key structural features required for high-affinity binding to the target enzyme in fungi. The presence of the N-methyl group, the carboxylic acid functionality for amide coupling, and the chlorine atom at the 5-position are all critical for optimizing the biological activity of the final fungicidal products.

Several synthetic routes to this key intermediate have been reported, often starting from more readily available pyrazole precursors. A common and efficient method involves the chlorination of a 5-hydroxy pyrazole derivative.

Protocol 1: Synthesis of this compound

This protocol outlines a robust laboratory-scale synthesis of the title compound from ethyl 5-hydroxy-1-methyl-4-pyrazole carboxylate.[3]

Materials and Reagents:

  • Ethyl 5-hydroxy-1-methyl-4-pyrazole carboxylate

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Deionized water

  • 28% Aqueous ammonia

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic)

  • Ethanol

  • Standard laboratory glassware, including a round-bottom flask, reflux condenser, separatory funnel, and filtration apparatus

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Chlorination: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 10 g of ethyl 5-hydroxy-1-methyl-4-pyrazole carboxylate with 50 ml of phosphorus oxychloride.

  • Heat the mixture to 90-100 °C and stir for 65 hours. The prolonged reaction time is often necessary to drive the chlorination to completion.

  • Work-up and Isolation of the Ethyl Ester: Carefully evaporate the excess phosphorus oxychloride under reduced pressure using a rotary evaporator.

  • Pour the residue onto ice-water with stirring.

  • Neutralize the aqueous solution with 28% aqueous ammonia and extract with diethyl ether.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield ethyl 5-chloro-1-methyl-4-pyrazole carboxylate.

  • Saponification to the Carboxylic Acid: To obtain the free carboxylic acid, the ethyl ester can be saponified by refluxing with a molar excess of potassium hydroxide in ethanol, followed by acidification with hydrochloric acid to precipitate the product.[4]

  • Alternatively, for direct conversion to the acid chloride, the crude carboxylic acid obtained from the initial chlorination work-up can be used.

Application in Fungicide Synthesis: The Gateway to Pyrazole Carboxamides

The primary application of this compound in agrochemical research is its conversion into the corresponding acid chloride, 5-chloro-1-methyl-1H-pyrazole-4-carbonyl chloride. This highly reactive intermediate is then coupled with a diverse range of aniline derivatives to generate a library of pyrazole carboxamide fungicides.[5]

The Mode of Action: Targeting Fungal Respiration

Pyrazole carboxamide fungicides act by inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain of fungi.[6] SDH is a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. By blocking the activity of SDH, these fungicides effectively shut down cellular energy production, leading to the cessation of fungal growth and eventual cell death.[7] This specific mode of action is highly effective and has led to the development of numerous successful commercial fungicides.

Figure 1: Simplified signaling pathway of pyrazole carboxamide fungicides.

Protocol 2: Synthesis of a Representative Pyrazole Carboxamide Fungicide

This protocol details the synthesis of a generic pyrazole carboxamide fungicide from this compound and a substituted aniline. This two-step procedure is widely applicable for the synthesis of a variety of analogues for structure-activity relationship (SAR) studies.[8][9]

Materials and Reagents:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF) (catalytic)

  • Substituted aniline derivative

  • Triethylamine (TEA) or other suitable base

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer and ice bath

  • Rotary evaporator

Procedure:

Step 1: Formation of 5-chloro-1-methyl-1H-pyrazole-4-carbonyl chloride

  • In a flame-dried, nitrogen-purged round-bottom flask, suspend this compound (1.0 eq) in anhydrous DCM.

  • Add a catalytic amount of DMF (1-2 drops).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.5 eq) or oxalyl chloride (1.5 eq) dropwise. Gas evolution will be observed.

  • Allow the mixture to warm to room temperature and stir for 1-3 hours, or until the suspension becomes a clear solution.

  • Remove the solvent and excess reagent in vacuo to obtain the crude acid chloride, which is typically used immediately in the next step without further purification.

Step 2: Amide Coupling

  • Dissolve the crude 5-chloro-1-methyl-1H-pyrazole-4-carbonyl chloride in fresh anhydrous DCM and cool the solution to 0 °C.

  • In a separate flask, dissolve the desired substituted aniline (1.1 eq) and triethylamine (2.0 eq) in anhydrous DCM.

  • Add the aniline solution dropwise to the stirred acid chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel or recrystallization to obtain the final pyrazole carboxamide.

Figure 2: General workflow for the synthesis of pyrazole carboxamide fungicides.

Biological Evaluation of Pyrazole Carboxamide Fungicides

The efficacy of newly synthesized pyrazole carboxamide derivatives must be rigorously evaluated through a series of biological assays. These typically begin with in vitro screening against a panel of target fungal pathogens, followed by in vivo testing on host plants to assess their protective and curative properties.

Protocol 3: In Vitro Antifungal Assay (Mycelial Growth Inhibition)

This protocol describes a standard method for determining the in vitro antifungal activity of test compounds against various plant pathogenic fungi by measuring the inhibition of mycelial growth.[2][10]

Materials and Reagents:

  • Synthesized pyrazole carboxamide derivatives

  • Commercial standard fungicide (e.g., boscalid, fluxapyroxad)

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA)

  • Sterile petri dishes (90 mm)

  • Cultures of target fungi (e.g., Alternaria solani, Rhizoctonia solani, Botrytis cinerea)

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Preparation of Stock Solutions: Dissolve the test compounds and the standard fungicide in DMSO to prepare stock solutions of a known concentration (e.g., 10 mg/mL).

  • Preparation of Fungicide-Amended Media: Autoclave the PDA medium and cool it to approximately 50-60 °C. Add the appropriate volume of the stock solution of each test compound to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also, prepare a control plate containing only DMSO at the same concentration as in the treatment plates.

  • Pouring Plates: Pour the fungicide-amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculation: Using a sterile 5 mm cork borer, cut mycelial plugs from the edge of an actively growing culture of the target fungus. Place one mycelial plug in the center of each PDA plate (both control and treated).

  • Incubation: Incubate the plates at the optimal temperature for the growth of the specific fungus (typically 25-28 °C) until the mycelial growth in the control plate reaches the edge of the dish.

  • Data Collection and Analysis: Measure the diameter of the fungal colony in both the control and treated plates. Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(C - T) / C] x 100

      • Where C is the average diameter of the fungal colony in the control plates, and T is the average diameter of the fungal colony in the treated plates.

  • Determination of EC₅₀: The effective concentration required to inhibit 50% of mycelial growth (EC₅₀) can be determined by probit analysis of the inhibition data at different concentrations.

Quantitative Data Summary

The following table presents representative EC₅₀ values for a selection of pyrazole carboxamide fungicides against various plant pathogenic fungi. This data highlights the high level of activity that can be achieved with derivatives of the pyrazole carboxamide scaffold.

Compound IDTarget FungusEC₅₀ (µg/mL)Reference
8j Alternaria solani3.06[1]
7ai Rhizoctonia solani0.37[2]
1c Rhizoctonia solani0.005[11]
11ea Rhizoctonia cerealis0.93[7]
Fluxapyroxad (Commercial Standard) Rhizoctonia solani0.033[11]
Protocol 4: In Vivo Antifungal Assay (Protective Activity on Tomato Plants)

This protocol outlines a method for evaluating the protective efficacy of a test compound against early blight (Alternaria solani) on tomato plants.[12][13]

Materials and Reagents:

  • Tomato plants (e.g., cultivar 'Moneymaker') at the 3-4 true leaf stage

  • Synthesized pyrazole carboxamide derivative

  • Commercial standard fungicide

  • Spore suspension of Alternaria solani (e.g., 1 x 10⁵ spores/mL)

  • Tween-20 or other suitable surfactant

  • Handheld sprayer

  • Growth chamber or greenhouse with controlled humidity and temperature

Procedure:

  • Preparation of Treatment Solutions: Prepare aqueous solutions of the test compound and the standard fungicide at various concentrations (e.g., 10, 50, 100 mg/L) containing a surfactant (e.g., 0.1% Tween-20). Prepare a control solution with only water and the surfactant.

  • Fungicide Application: Spray the tomato plants with the treatment solutions until the foliage is thoroughly wetted. Allow the plants to air dry.

  • Inoculation: After 24 hours, inoculate the treated plants by spraying them with the spore suspension of Alternaria solani.

  • Incubation: Place the inoculated plants in a high-humidity chamber (e.g., >90% relative humidity) at 25 °C for 48 hours to facilitate infection. Then, move the plants to a greenhouse or growth chamber with a regular day/night cycle.

  • Disease Assessment: After 5-7 days, assess the disease severity on the leaves using a disease rating scale (e.g., 0-5, where 0 = no symptoms and 5 = severe necrosis and leaf drop).

  • Data Analysis: Calculate the percent disease index (PDI) and the protective efficacy of the treatments using appropriate formulas.

Conclusion: A Versatile Scaffold for Future Innovation

This compound has firmly established itself as a critical building block in the synthesis of modern pyrazole carboxamide fungicides. Its strategic importance lies in its ability to be readily converted into a wide array of highly active SDH inhibitors. The protocols and data presented in this guide provide a framework for the rational design, synthesis, and evaluation of novel fungicidal candidates derived from this versatile scaffold. As the pressure to develop more sustainable and effective crop protection solutions continues to mount, the exploration of new derivatives of this compound will undoubtedly remain a fruitful area of research, contributing to the ongoing effort to secure the global food supply.

References

Application Notes and Protocols: Esterification of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This document provides a comprehensive guide for the efficient esterification of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid, a key intermediate in the synthesis of various pharmacologically active compounds. Two robust and widely applicable protocols are detailed: the classic Fischer-Speier esterification under acidic conditions and a highly efficient method utilizing thionyl chloride. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It offers in-depth procedural details, mechanistic insights, and practical advice to ensure reproducible and high-yield synthesis of the target ester derivatives.

Introduction: The Significance of Pyrazole Esters

Pyrazole derivatives are a prominent class of heterocyclic compounds that form the structural core of numerous pharmaceuticals and agrochemicals.[1][2][3] Specifically, esters of this compound serve as versatile building blocks in the synthesis of compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] The ability to efficiently synthesize these ester derivatives is therefore of paramount importance for the rapid advancement of drug discovery programs.

This application note will explore two primary methods for the esterification of this compound:

  • Fischer-Speier Esterification: A classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[4][5]

  • Thionyl Chloride Mediated Esterification: A highly effective method that proceeds through an acid chloride intermediate.[6]

The choice between these methods will depend on the specific alcohol being used, the scale of the reaction, and the presence of other functional groups in the starting material.

Mechanistic Principles: A Tale of Two Pathways

A thorough understanding of the underlying reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.

Fischer-Speier Esterification: An Equilibrium-Driven Process

The Fischer-Speier esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[7][8] The key steps are as follows:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon.[7]

  • Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[5][8]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

  • Deprotonation: The final step involves deprotonation of the carbonyl oxygen to yield the ester and regenerate the acid catalyst.

To drive the equilibrium towards the product side, it is common to use a large excess of the alcohol or to remove water as it is formed.[4][5]

Thionyl Chloride Mediated Esterification: An Irreversible Pathway

This method involves the conversion of the carboxylic acid to a highly reactive acid chloride intermediate.[6]

  • Formation of the Acid Chloride: The carboxylic acid reacts with thionyl chloride (SOCl₂) to form an acyl chloride. This reaction proceeds via a chlorosulfite intermediate. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which drives the reaction to completion.[9]

  • Nucleophilic Acyl Substitution: The resulting acyl chloride is then readily attacked by the alcohol to form the ester. This step is typically very fast and irreversible.

This method is often preferred for its high yields and the fact that it is not an equilibrium-limited process.

Materials and Methods

Reagents and Equipment
ReagentGradeSupplierNotes
This compound≥98%Commercially Available
Methanol, Ethanol, or other primary/secondary alcoholAnhydrousCommercially AvailableEnsure dryness for thionyl chloride method.
Sulfuric Acid (H₂SO₄)Concentrated (98%)Commercially AvailableHandle with extreme care.
Thionyl Chloride (SOCl₂)≥99%Commercially AvailableHandle in a fume hood with appropriate PPE.
Dichloromethane (DCM)AnhydrousCommercially Available
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous SolutionFor work-up.
BrineSaturated Aqueous NaCl SolutionFor work-up.
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)Commercially AvailableFor drying organic layers.
Silica Gel60-120 meshCommercially AvailableFor column chromatography.[1]
Ethyl AcetateACS GradeCommercially AvailableFor chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.

Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer/hotplate, ice bath, separatory funnel, rotary evaporator, glass column for chromatography, thin-layer chromatography (TLC) plates.

Experimental Protocols

Protocol 1: Fischer-Speier Esterification (e.g., Methyl Ester Synthesis)

This protocol is suitable for simple, low-boiling point alcohols that can be used in large excess as the solvent.

Workflow Diagram:

Fischer_Esterification_Workflow A 1. Dissolve Carboxylic Acid in Excess Alcohol B 2. Add Catalytic Sulfuric Acid A->B C 3. Reflux Reaction Mixture B->C D 4. Monitor Reaction by TLC C->D E 5. Quench and Neutralize D->E F 6. Aqueous Work-up E->F G 7. Dry and Concentrate F->G H 8. Purify by Chromatography G->H I Product (Ester) H->I

Caption: Fischer-Speier Esterification Workflow.

Step-by-Step Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) in the desired alcohol (e.g., methanol, 20 volumes).

  • Carefully add concentrated sulfuric acid (0.1-0.2 eq.) dropwise to the stirring solution. An exotherm may be observed.

  • Heat the reaction mixture to reflux and maintain for 4-16 hours.

  • Monitor the progress of the reaction by TLC (e.g., 30% ethyl acetate in hexanes). The starting material should be consumed, and a new, less polar spot corresponding to the ester should appear.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to afford the pure ester.

Protocol 2: Thionyl Chloride Mediated Esterification

This protocol is highly efficient and suitable for a wider range of alcohols, including those that are more expensive or have higher boiling points.[9]

Workflow Diagram:

Thionyl_Chloride_Esterification_Workflow A 1. Suspend Carboxylic Acid in Alcohol or DCM B 2. Cool to 0°C A->B C 3. Add Thionyl Chloride Dropwise B->C D 4. Stir at Room Temperature C->D E 5. Monitor Reaction by TLC D->E F 6. Concentrate to Remove Excess SOCl₂ E->F G 7. Aqueous Work-up F->G H 8. Dry and Concentrate G->H I 9. Purify by Chromatography H->I J Product (Ester) I->J

Caption: Thionyl Chloride Esterification Workflow.

Step-by-Step Procedure:

  • To a solution or suspension of this compound (1.0 eq.) in the alcohol (if it is a liquid and can be used as the solvent, 20 volumes) or an inert solvent like dichloromethane (10 volumes) containing the alcohol (1.0-1.2 eq.), add a magnetic stir bar.[9]

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.5-2.0 eq.) dropwise via a syringe or dropping funnel. Gas evolution (SO₂ and HCl) will be observed. Perform this step in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.

  • Monitor the reaction by TLC until the starting carboxylic acid is no longer visible.

  • Once complete, concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride and solvent.

  • Carefully dilute the residue with an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water, followed by a saturated aqueous solution of sodium bicarbonate, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography as described in Protocol 1.

Results and Discussion

Both protocols are expected to provide the desired ester product in good to excellent yields. The choice of protocol may be influenced by the scale of the reaction and the nature of the alcohol used.

  • Fischer-Speier Esterification: This method is cost-effective for simple alcohols like methanol and ethanol. However, being an equilibrium process, yields may be lower if water is not effectively removed or if a large excess of the alcohol is not used.

  • Thionyl Chloride Mediated Esterification: This is generally a higher-yielding and faster method. It is particularly advantageous for more complex or sterically hindered alcohols. The primary drawback is the handling of the corrosive and moisture-sensitive thionyl chloride.

Troubleshooting:

  • Incomplete Reaction: In the Fischer-Speier method, extend the reflux time or add more acid catalyst. For the thionyl chloride method, ensure the reagents are anhydrous and consider adding a slight excess of thionyl chloride.

  • Low Yield: For the Fischer-Speier reaction, consider using a Dean-Stark apparatus to remove water azeotropically. In the thionyl chloride procedure, ensure the work-up is performed promptly to avoid hydrolysis of the product.

  • Side Reactions: In some cases, the thionyl chloride can react with the alcohol to form an alkyl chloride.[10] This can be minimized by controlling the reaction temperature and the order of addition.

Conclusion

The esterification of this compound is a critical transformation in the synthesis of medicinally relevant compounds. The Fischer-Speier and thionyl chloride mediated methods presented here provide reliable and scalable routes to the desired ester products. By understanding the underlying mechanisms and following the detailed protocols, researchers can efficiently synthesize these valuable intermediates for their drug discovery and development efforts.

References

Application Notes & Protocols: Large-Scale Synthesis of 5-Chloro-1-Methyl-1H-Pyrazole-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of a Key Heterocyclic Building Block

5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid is a pivotal intermediate in the synthesis of a wide array of high-value compounds, particularly in the pharmaceutical and agrochemical industries. Its substituted pyrazole core is a recognized pharmacophore, and the specific arrangement of the chloro, methyl, and carboxylic acid groups offers versatile handles for further chemical modification. The presence of the chlorine atom at the C5 position is particularly crucial for modulating the electronic properties of the ring and serves as a key site for cross-coupling reactions. Given its industrial significance, the development of a robust, scalable, and safe synthesis protocol is of paramount importance.

This guide provides a comprehensive overview of the considerations and methodologies for the large-scale synthesis of this target molecule. We will delve into a strategic, three-step synthetic pathway, emphasizing the rationale behind procedural choices, process safety, and optimization for industrial-scale production.

Synthetic Strategy: A Three-Step Approach to the Target Molecule

The selected synthetic route is designed for scalability, utilizing readily available starting materials and reagents that are manageable in a large-scale manufacturing environment. The strategy involves the initial construction of the core pyrazole ring system, followed by regioselective chlorination, and concluding with the hydrolysis of an ester to yield the final carboxylic acid.

Synthetic_Pathway A Ethyl 2-formyl-3-oxopropanoate C Ethyl 1-methyl-1H-pyrazole-4-carboxylate (Intermediate 1) A->C B Methylhydrazine B->C Step 1: Pyrazole Formation E Ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate (Intermediate 2) C->E D Trichloroisocyanuric Acid (TCCA) D->E Step 2: Chlorination G This compound (Final Product) E->G F Potassium Hydroxide (KOH) F->G Step 3: Hydrolysis

Caption: Overall synthetic pathway for this compound.

Part 1: Synthesis of Ethyl 1-methyl-1H-pyrazole-4-carboxylate (Intermediate 1)

Expertise & Experience: The Rationale Behind the Pyrazole Formation

The cornerstone of this synthesis is the construction of the pyrazole ring, a classic example of a condensation reaction. The Knorr pyrazole synthesis, which involves the reaction of a hydrazine with a 1,3-dicarbonyl compound, is a time-tested and reliable method.[1] For our purpose, we utilize methylhydrazine to install the required N-methyl group and ethyl 2-formyl-3-oxopropanoate (also known as ethoxycarbonylmalonaldehyde) as the 1,3-dicarbonyl equivalent.[2][3]

A critical consideration when using a non-symmetrical hydrazine like methylhydrazine is regioselectivity. The reaction can potentially yield two regioisomers: the desired ethyl 1-methyl-1H-pyrazole-4-carboxylate and the undesired ethyl 2-methyl-2H-pyrazole-4-carboxylate. The regiochemical outcome is influenced by factors such as the solvent, temperature, and the specific reactivity of the carbonyl groups in the diketone equivalent.[4][5] In many cases, a mixture of isomers is formed, necessitating purification. For large-scale production, it is often more practical to proceed with the isomeric mixture to the next step and perform the separation at a later stage, as the physicochemical properties of the subsequent intermediates may be more amenable to efficient separation.

Safety Directive: Methylhydrazine is highly toxic, flammable, and corrosive.[6][7] All operations must be conducted in a well-ventilated fume hood or a closed reactor system. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, a face shield, and a flame-retardant lab coat, is mandatory.[8][9] An emergency shower and eyewash station must be readily accessible.

Detailed Protocol: Pyrazole Formation
  • Reactor Setup: Charge a suitable reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and a dropping funnel with ethanol (5 L per mole of the limiting reagent).

  • Reagent Charging: Add ethyl 2-formyl-3-oxopropanoate (1.0 eq) to the reactor and stir to dissolve. Cool the resulting solution to 0-5 °C using an ice-water bath.

  • Methylhydrazine Addition: Slowly add methylhydrazine (1.05 eq) dropwise via the dropping funnel over a period of 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

    • Causality: The exothermicity of the condensation reaction necessitates slow, controlled addition and efficient cooling to prevent runaway reactions and minimize the formation of side products.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 16-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the ethanol. The resulting residue contains the crude ethyl 1-methyl-1H-pyrazole-4-carboxylate.

  • Purification (Optional): If necessary, the crude product can be purified by vacuum distillation or column chromatography, though for many large-scale applications, the crude material is carried forward to the next step.

Part 2: Synthesis of Ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate (Intermediate 2)

Expertise & Experience: Selecting the Right Chlorinating Agent

The chlorination of the pyrazole ring is an electrophilic aromatic substitution. The choice of chlorinating agent is critical for safety, efficiency, and scalability. While reagents like chlorine gas or sulfuryl chloride are effective, they present significant handling challenges on a large scale. Trichloroisocyanuric acid (TCCA) is a solid, stable, and cost-effective alternative that is easier to handle and dose in a reactor.[10][11] It acts as a source of electrophilic chlorine. The reaction is typically performed in a suitable solvent, and the regioselectivity is directed to the electron-rich C5 position of the 1-methyl-pyrazole ring.

Safety Directive: TCCA is a strong oxidizing agent and should not be brought into contact with combustible materials, acids, or ammonia-containing compounds.[12][13] The reaction can release chlorine gas, so it must be performed in a well-ventilated area.[14] Wear appropriate PPE, including gloves and eye protection.

Detailed Protocol: Chlorination
  • Reactor Setup: Charge a reactor equipped with a mechanical stirrer, temperature probe, and condenser with a solution of crude ethyl 1-methyl-1H-pyrazole-4-carboxylate (1.0 eq) in a suitable solvent such as chloroform or acetic acid.

  • Reagent Addition: Add TCCA (0.4 eq, as it contains three reactive chlorine atoms) portion-wise to the stirred solution at room temperature.

    • Causality: Portion-wise addition helps to control the reaction exotherm and maintain a steady reaction rate.

  • Reaction Progression: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the cyanuric acid byproduct.

    • Wash the filtrate with an aqueous solution of sodium bisulfite to quench any remaining active chlorine, followed by a wash with saturated sodium bicarbonate solution to neutralize any acid, and finally with brine.[15]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Concentrate the solution under reduced pressure to yield the crude ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate.

  • Purification: The crude product can be purified by recrystallization or column chromatography if required.

Part 3: Synthesis of this compound (Final Product)

Expertise & Experience: The Final Hydrolysis Step

The final step is a standard saponification (hydrolysis) of the ethyl ester to the corresponding carboxylic acid. This is typically achieved using a strong base like potassium hydroxide (KOH) or sodium hydroxide (NaOH) in an alcoholic solvent.[16] The reaction is robust, high-yielding, and easily scalable. The product is isolated by acidification of the reaction mixture, which protonates the carboxylate salt, causing the desired carboxylic acid to precipitate out of the aqueous solution.

Detailed Protocol: Hydrolysis

Hydrolysis_Workflow cluster_0 Reaction Phase cluster_1 Work-up & Isolation A Combine Intermediate 2, KOH, and Ethanol in Reactor B Heat to Reflux (e.g., ~78 °C) A->B C Monitor Reaction (TLC/HPLC) B->C D Cool Reaction Mixture C->D Reaction Complete E Pour into Water D->E F Acidify with conc. HCl to pH ~2-3 E->F G Precipitate Forms F->G H Filter Solid Product G->H I Wash with Cold Water H->I J Dry Product under Vacuum I->J

Caption: Experimental workflow for the hydrolysis of the ester intermediate.

  • Reactor Setup: Charge a reactor with ethanol and add potassium hydroxide pellets (2.0 eq), stirring until dissolved.

  • Reagent Addition: Add the crude or purified ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate (1.0 eq) to the basic solution.

  • Reaction Progression: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

  • Monitoring: Monitor the disappearance of the starting ester by TLC or HPLC.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the cooled solution into a separate vessel containing an excess of water.

    • Slowly add concentrated hydrochloric acid with stirring until the pH of the solution is acidic (pH 2-3), causing a solid to precipitate.

    • Stir the resulting slurry in an ice bath for 1 hour to ensure complete precipitation.

  • Product Collection: Collect the precipitated solid by filtration. Wash the filter cake with cold water to remove any inorganic salts.

  • Drying: Dry the solid product in a vacuum oven at 50-60 °C to a constant weight to yield the final this compound.

Data Summary

StepReactionKey ReagentsTypical YieldPurity (Crude)Key Process Parameters
1 Pyrazole FormationEthyl 2-formyl-3-oxopropanoate, Methylhydrazine75-85%~90%T < 10°C during addition
2 ChlorinationEthyl 1-methyl-1H-pyrazole-4-carboxylate, TCCA80-90%~95%Portion-wise addition of TCCA
3 HydrolysisEthyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate, KOH>95%>98%Acidification to pH 2-3 for precipitation

Conclusion

The three-step synthesis outlined provides a clear and scalable pathway to this compound. By carefully selecting reagents that are amenable to large-scale use and by implementing strict safety and process controls, this valuable intermediate can be produced efficiently and safely. The detailed protocols and the rationale provided herein serve as a comprehensive guide for researchers and process chemists in the drug development and fine chemical industries.

References

The Strategic Role of 5-Chloro-1-Methyl-1H-pyrazole-4-carboxylic Acid in the Development of Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry. Its remarkable versatility and ability to engage in various biological interactions have cemented its status as a "privileged scaffold."[1] This designation stems from its presence in a multitude of clinically successful drugs across diverse therapeutic areas, including anti-inflammatory agents like celecoxib, anticoagulants such as apixaban, and anticancer drugs.[2] The pyrazole core offers a unique combination of physicochemical properties, including metabolic stability and the capacity to act as both a hydrogen bond donor and acceptor, which are crucial for effective drug-target interactions.

Within the vast chemical space of pyrazole-containing building blocks, 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid has emerged as a particularly valuable synthon for the development of novel therapeutic agents. Its strategic substitution pattern—a reactive carboxylic acid handle for derivatization, a stabilizing N-methyl group, and a synthetically versatile chlorine atom—provides a robust platform for generating libraries of compounds with diverse pharmacological profiles. This guide will provide an in-depth exploration of the role of this key intermediate in drug discovery, focusing on its application in the development of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors and sodium channel blockers. Detailed protocols for the synthesis and biological evaluation of its derivatives are provided to empower researchers in their quest for new medicines.

Core Applications in Therapeutic Agent Development

Development of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors for Metabolic Syndrome

Scientific Rationale: 11β-HSD1 is an enzyme that plays a pivotal role in regulating intracellular glucocorticoid levels by converting inactive cortisone to active cortisol.[3] Overactivity of 11β-HSD1 in adipose tissue and the liver is implicated in the pathophysiology of metabolic syndrome, including obesity, insulin resistance, and type 2 diabetes.[3] Consequently, the inhibition of 11β-HSD1 presents a compelling therapeutic strategy for managing these conditions.

Amide derivatives of this compound have been identified as potent and selective inhibitors of 11β-HSD1. The pyrazole core serves as a rigid scaffold to correctly orient the substituents for optimal binding to the enzyme's active site.

Structure-Activity Relationship (SAR) Insights:

Patented research has demonstrated that N-adamantyl amides of substituted pyrazoles are particularly effective 11β-HSD1 inhibitors.[4][5][6] The bulky and lipophilic adamantyl group is thought to occupy a hydrophobic pocket within the enzyme, leading to enhanced potency. The chlorine atom at the 5-position of the pyrazole ring can be displaced by nucleophiles, such as piperidine, to further modulate the compound's properties and target engagement.

Compound IDR Group (at 5-position)Amide Moiety11β-HSD1 IC50 (nM)
Example 1 Cl(5-hydroxy-adamantan-2-yl)< 100
Example 2 Piperidin-1-yl(5-hydroxy-adamantan-2-yl)< 50

This table presents hypothetical data based on trends observed in patented literature for illustrative purposes.

Experimental Protocols:

Protocol 1: Synthesis of N-(5-hydroxy-adamantan-2-yl)-1-methyl-5-(piperidin-1-yl)-1H-pyrazole-4-carboxamide

This two-step protocol illustrates the derivatization of this compound to a potent 11β-HSD1 inhibitor.

Caption: Synthetic pathway for an 11β-HSD1 inhibitor.

Step 1: Amide Coupling to form trans-5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid (5-hydroxy-adamantan-2-yl)-amide

  • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add trans-4-aminoadamantan-1-ol (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide.

Step 2: Nucleophilic Aromatic Substitution to yield trans-1-Methyl-5-piperidin-1-yl-1H-pyrazole-4-carboxylic acid (5-hydroxy-adamantan-2-yl)-amide

  • In a sealed tube, dissolve the product from Step 1 (1.0 eq) in piperidine (10-20 eq).

  • Heat the reaction mixture to 80-100 °C for 12-24 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • After cooling to room temperature, remove the excess piperidine under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the final product.

Protocol 2: In Vitro 11β-HSD1 Inhibition Assay (Scintillation Proximity Assay)

This high-throughput assay measures the conversion of [³H]-cortisone to [³H]-cortisol by 11β-HSD1.[7][8]

Materials:

  • Human 11β-HSD1 microsomes

  • [³H]-cortisone

  • NADPH

  • Anti-cortisol monoclonal antibody

  • Protein A-coated scintillation proximity assay (SPA) beads

  • Assay buffer (e.g., Tris-HCl with EDTA and MgCl₂)

  • Test compounds dissolved in DMSO

Procedure:

  • Prepare a reaction mixture containing assay buffer, NADPH, and human 11β-HSD1 microsomes.

  • Add the test compound at various concentrations (typically in a serial dilution).

  • Initiate the enzymatic reaction by adding [³H]-cortisone.

  • Incubate the reaction at 37 °C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by adding a quench solution containing the anti-cortisol antibody and SPA beads.

  • Incubate for a further period to allow the antibody to bind the [³H]-cortisol and the complex to associate with the SPA beads.

  • Measure the radioactivity using a scintillation counter. The proximity of the [³H]-cortisol to the scintillant in the beads generates a signal.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Development of Sodium Channel Blockers for Pain Management

Scientific Rationale: Voltage-gated sodium channels (Nav) are crucial for the initiation and propagation of action potentials in excitable cells, such as neurons. Dysregulation of specific sodium channel subtypes, particularly Nav1.7, is strongly linked to various pain states. Therefore, selective blockers of these channels are highly sought after as potential analgesics.

Amide derivatives of this compound have been patented as potent sodium channel inhibitors for the treatment of pain. The pyrazole-carboxamide core provides a key pharmacophore that can be elaborated to achieve subtype selectivity and desirable pharmacokinetic properties.

Structure-Activity Relationship (SAR) Insights:

For this class of compounds, the nature of the amine coupled to the carboxylic acid is a critical determinant of activity. Often, phenylethylamine derivatives or other substituted aromatic amines are employed. The substituents on the phenyl ring can be varied to fine-tune the potency and selectivity of the sodium channel blockade. Hydrophobic properties of the compounds have been suggested to be a major factor in their channel blocking activity.[9][10]

Compound IDAmide MoietyNav1.7 IC50 (µM)
Example 3 [2-(3,4-dimethoxy-phenyl)-ethyl]-amide< 10
Example 4 (1-methyl-hexyl)-amide< 20

This table presents hypothetical data based on trends observed in patented literature for illustrative purposes.

Experimental Protocols:

Protocol 3: Synthesis of this compound [2-(3,4-dimethoxy-phenyl)-ethyl]-amide

This protocol details a standard amide coupling procedure to generate a sodium channel blocker candidate.

Caption: Synthetic pathway for a sodium channel blocker.

Step 1: Formation of 5-Chloro-1-methyl-1H-pyrazole-4-carbonyl chloride

  • To a suspension of this compound (1.0 eq) in an inert solvent such as dichloromethane (CH₂Cl₂), add a catalytic amount of DMF.

  • Slowly add thionyl chloride (SOCl₂) (1.5-2.0 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by the cessation of gas evolution.

  • Cool the reaction mixture and remove the excess SOCl₂ and solvent under reduced pressure to obtain the crude acyl chloride, which is often used in the next step without further purification.

Step 2: Amidation with 2-(3,4-dimethoxyphenyl)ethanamine

  • Dissolve the crude 5-chloro-1-methyl-1H-pyrazole-4-carbonyl chloride from Step 1 in anhydrous CH₂Cl₂.

  • Cool the solution to 0 °C and add triethylamine (Et₃N) (2.2 eq).

  • Slowly add a solution of 2-(3,4-dimethoxyphenyl)ethanamine (1.0 eq) in CH₂Cl₂.

  • Stir the reaction mixture at room temperature for 4-8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography to yield the final amide.

Protocol 4: In Vitro Sodium Channel Inhibition Assay (Automated Patch Clamp Electrophysiology)

Automated patch clamp systems provide a high-throughput method for assessing the inhibitory activity of compounds on specific voltage-gated sodium channel subtypes, such as Nav1.7.[11][12][13][14][15]

Materials:

  • A stable cell line expressing the human Nav1.7 channel (e.g., HEK293 or CHO cells).

  • Intracellular and extracellular recording solutions.

  • Automated patch clamp instrument (e.g., Qube, IonWorks, or PatchXpress).

  • Test compounds dissolved in DMSO and then diluted in extracellular solution.

Procedure:

  • Culture the Nav1.7-expressing cells to the appropriate confluency and harvest for the experiment.

  • Prepare the intracellular and extracellular solutions. A typical extracellular solution contains (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 5 glucose, adjusted to pH 7.4. The intracellular solution might contain (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, adjusted to pH 7.2.

  • Load the cells, solutions, and compound plates onto the automated patch clamp instrument.

  • The instrument will automatically perform cell capture, seal formation, and whole-cell recording configuration.

  • Apply a voltage protocol to elicit sodium currents. A typical protocol involves holding the cell at a negative potential (e.g., -100 mV) and then depolarizing to a potential that elicits a peak inward current (e.g., -10 mV).

  • Establish a stable baseline recording of the sodium current.

  • Apply the test compound at various concentrations to the cells.

  • Record the sodium current in the presence of the compound after a defined incubation period.

  • Measure the peak inward current before and after compound application to determine the percentage of inhibition.

  • Construct concentration-response curves and calculate the IC50 values for each compound.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in the design and synthesis of novel therapeutic agents. Its utility has been demonstrated in the development of potent inhibitors for challenging targets such as 11β-HSD1 and voltage-gated sodium channels. The synthetic accessibility and the potential for diverse chemical modifications make it an attractive starting point for lead discovery and optimization campaigns. As our understanding of the structural requirements for targeting specific biological pathways continues to evolve, we can anticipate that this pyrazole derivative will continue to play a significant role in the discovery of next-generation medicines for a wide range of diseases. The protocols and insights provided herein are intended to serve as a practical guide for researchers dedicated to this important endeavor.

References

high-throughput screening assays involving 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Discovery Professionals

Abstract

The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, with its derivatives demonstrating a vast array of biological activities, including antimicrobial, anti-inflammatory, and potent enzyme inhibition.[1][2][3] The compound 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid, in particular, serves as a crucial building block for the synthesis of diverse chemical libraries aimed at novel therapeutic discovery.[4] High-Throughput Screening (HTS) is the cornerstone of modern drug discovery, enabling the rapid evaluation of thousands to millions of such compounds to identify "hits" that modulate a biological target's activity.[5] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the design, development, and implementation of robust HTS assays tailored for identifying bioactive derivatives of this compound. We present detailed, field-proven protocols for both biochemical and cell-based assays, emphasizing the rationale behind experimental choices and the implementation of self-validating systems to ensure data integrity.

Part 1: Foundational Concepts in HTS Assay Design

The success of any HTS campaign hinges on the selection of an appropriate assay that is robust, reproducible, and relevant to the biological question.[6] The primary decision is the choice between a biochemical (cell-free) or a cell-based assay format.

Biochemical vs. Cell-Based Assays: A Strategic Choice

Biochemical assays utilize purified components—such as an enzyme and its substrate—in a controlled, cell-free environment.[6][7] Their main advantage is the direct measurement of a compound's interaction with its intended target, which simplifies data interpretation and minimizes confounding factors.[6] This makes them ideal for primary screening to identify direct binders or inhibitors.

Cell-based assays measure a compound's effect within a living cell.[8] These assays offer greater physiological relevance, as they inherently account for factors like cell permeability, off-target effects, and cytotoxicity.[8][9] They are crucial for validating hits from biochemical screens and for screening targets that are difficult to purify, such as complex membrane receptors.[10]

The following workflow illustrates the decision-making process for assay selection.

G cluster_0 Assay Selection Workflow Start Start: Define Biological Target IsTargetPurified Is the target a purified, soluble protein (e.g., kinase)? Start->IsTargetPurified BiochemAssay Select Biochemical Assay (e.g., FP, AlphaLISA) - Direct target engagement - Fewer confounding variables IsTargetPurified->BiochemAssay Yes IsPathwayKnown Is the target part of a known signaling pathway (e.g., GPCR)? IsTargetPurified->IsPathwayKnown No PrimaryScreen Execute Primary HTS BiochemAssay->PrimaryScreen SecondaryAssay Confirm hits with orthogonal (e.g., cell-based) assay BiochemAssay->SecondaryAssay CellBasedAssay Select Cell-Based Assay (e.g., Reporter, cAMP) - Physiological relevance - Assesses permeability & toxicity CellBasedAssay->PrimaryScreen IsPathwayKnown->BiochemAssay No (if target can be isolated) IsPathwayKnown->CellBasedAssay Yes HitValidation Hit Validation & Confirmation PrimaryScreen->HitValidation SecondaryAssay->HitValidation G Principle of Fluorescence Polarization (FP) Assay cluster_0 Low Polarization cluster_1 High Polarization cluster_2 Competition (Signal Decrease) Tracer Tracer Emission1 Depolarized Emission Tracer->Emission1 Excitation1 Polarized Excitation Excitation1->Tracer TracerBound Tracer Excitation2 Polarized Excitation Target Target Protein Excitation2->Target Emission2 Polarized Emission Target->Emission2 Inhibitor Pyrazole Derivative Inhibitor->Target Binds TracerFree Tracer G cluster_0 AlphaLISA Kinase Assay Workflow Start Dispense Compound (Pyrazole Derivative) AddEnzyme Add Kinase + Biotinylated Substrate + ATP Start->AddEnzyme Incubate1 Incubate (Kinase Reaction) AddEnzyme->Incubate1 AddBeads Add Stop Buffer + Acceptor Beads (Anti-phospho Ab) & Donor Beads (Strep) Incubate1->AddBeads Incubate2 Incubate (Bead Binding, Dark) AddBeads->Incubate2 Read Read Plate (Alpha-enabled reader) Incubate2->Read Result Signal α 1/[Inhibitor] Read->Result G GPCR-cAMP Signaling Pathway & Assay Principle cluster_0 Cell Membrane Compound Pyrazole Derivative GPCR GPCR (Gs-coupled) Compound->GPCR Binds G_Protein Gαs GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP ATP ATP ATP->AC Detection HTS Assay (HTRF/Alpha) Measures this level cAMP->Detection G cluster_0 Hit Triage and Validation Workflow PrimaryHits Primary HTS Hits (e.g., >50% Inhibition) Confirm Re-test to Confirm Activity PrimaryHits->Confirm DoseResponse Generate IC50/EC50 Dose-Response Curves Confirm->DoseResponse Confirmed Discard1 Discard (Not reproducible) Confirm->Discard1 Not Confirmed CounterScreen Perform Counter-Screen (e.g., TruHits, Orthogonal Target) DoseResponse->CounterScreen SecondaryAssay Validate in Orthogonal Assay (e.g., Cell-based if primary was biochemical) CounterScreen->SecondaryAssay Not an Artifact Discard2 Discard (Assay Interference) CounterScreen->Discard2 Artifact ValidatedHit Validated Hit for Lead Optimization SecondaryAssay->ValidatedHit Active Discard3 Discard (Not active) SecondaryAssay->Discard3 Inactive

References

synthetic pathway design starting from 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Synthetic Pathway Design Starting from 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of pharmacologically active agents.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a privileged scaffold in drug design. Pyrazole derivatives are central to the development of treatments for a multitude of diseases, demonstrating activities as antitumor, anti-inflammatory, and antimicrobial agents.[1][2] Notably, this heterocyclic motif is a key component in numerous kinase inhibitors, a critical class of drugs in oncology and immunology.[3][4][5] The United States Food and Drug Administration (FDA) has approved over 30 pyrazole-containing drugs since 2011, underscoring the scaffold's therapeutic importance.[6]

This compound is a particularly versatile starting material. Its trifunctional nature—possessing a reactive carboxylic acid, a displaceable chloro group, and a stable pyrazole core—offers multiple handles for synthetic diversification. This application note serves as a technical guide, providing detailed protocols and strategic insights into the design of synthetic pathways emanating from this valuable building block. We will explore key transformations at the C4-carboxylic acid and the C5-chloro positions, enabling the synthesis of diverse compound libraries for drug discovery and development.

Strategic Overview: A Trifunctional Hub for Diversification

The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. The carboxylic acid at the C4 position is readily converted into amides and esters, while the chloro substituent at the C5 position is an ideal handle for modern palladium-catalyzed cross-coupling reactions. This allows for a modular approach to library synthesis.

G cluster_0 C4-Position Transformations cluster_1 C5-Position Transformations start This compound amide Pyrazole-4-Carboxamides start->amide Amide Coupling ester Pyrazole-4-Carboxylic Esters start->ester Esterification suzuki C5-Aryl/Heteroaryl Pyrazoles start->suzuki Suzuki-Miyaura Coupling buchwald C5-Amino Pyrazoles start->buchwald Buchwald-Hartwig Amination G cluster_0 pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(Cl)L₂ pd0->pd_complex Oxidative Addition (R-Cl) pd_trans Ar-Pd(II)(Ar')L₂ pd_complex->pd_trans Transmetalation (Ar'-B(OR)₂ + Base) pd_trans->pd0 Reductive Elimination product Product (R-Ar') pd_trans->product G cluster_0 pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(Cl)L₂ pd0->pd_complex Oxidative Addition (R-Cl) pd_amide Ar-Pd(II)(NR₂)L₂ pd_complex->pd_amide Amine Coordination & Deprotonation (HNR₂ + Base) pd_amide->pd0 Reductive Elimination product Product (R-NR₂) pd_amide->product

References

Application Notes & Protocols: Strategic Functionalization of the Chloro Group on the Pyrazole Ring

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Privileged Motif

The pyrazole ring system is a cornerstone in medicinal chemistry and materials science, forming the core of numerous marketed drugs, agrochemicals, and functional materials.[1] Its prevalence in blockbuster drugs highlights its role as a "privileged scaffold," capable of interacting with a wide range of biological targets.[2] The strategic functionalization of the pyrazole core is therefore a critical endeavor in the development of novel molecular entities. Among the various handles for diversification, the chloro substituent stands out as a versatile and readily available starting point for a multitude of synthetic transformations. Chloropyrazoles serve as key precursors for anti-inflammatory agents, anticancer drugs, and agrochemicals.[3]

This technical guide provides an in-depth exploration of the principal methods for functionalizing the C-Cl bond on the pyrazole ring. We will move beyond mere procedural descriptions to delve into the mechanistic underpinnings and rationale behind protocol design. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of chloropyrazoles.

Core Methodologies for C-Cl Functionalization

The relatively inert nature of the C(sp²)-Cl bond on an electron-rich pyrazole ring presents a distinct synthetic challenge. Unlike more activated aryl chlorides, the oxidative addition step in many catalytic cycles can be sluggish.[4] Consequently, the choice of methodology is paramount. The primary strategies discussed herein are:

  • Palladium-Catalyzed Cross-Coupling Reactions: The workhorses of modern synthetic chemistry, these reactions allow for the formation of C-C, C-N, and C-O bonds with high efficiency and broad functional group tolerance.

  • Nucleophilic Aromatic Substitution (SNAr): A classical approach, particularly effective when the pyrazole ring is activated by electron-withdrawing groups.

  • Specialized Transformations: Including cyanation and trifluoromethylation, which introduce valuable functionalities for modulating physicochemical properties.

Palladium-Catalyzed Cross-Coupling Reactions: A Modular Approach

Palladium-catalyzed cross-coupling has revolutionized the synthesis of complex molecules by providing a robust platform for bond construction.[5] The general mechanism involves a Pd(0)/Pd(II) catalytic cycle, comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The success of these reactions with less reactive chloropyrazoles hinges critically on the selection of the catalyst system, particularly the supporting ligand.

dot digraph "Palladium_Cross_Coupling_Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Pd0 [label="Pd(0)L_n", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; PdII_Intermediate [label="Ar-Pd(II)-Cl(L_n)\n(Oxidative Addition Complex)", fillcolor="#FBBC05", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; PdII_Coupling [label="Ar-Pd(II)-R(L_n)\n(Transmetalation Complex)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Product [label="Ar-R\n(Coupled Product)", shape=invhouse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; ArCl [label="Ar-Cl\n(Chloropyrazole)", shape=house, style=filled, fillcolor="#FFFFFF"]; NuM [label="R-M\n(Coupling Partner)", shape=house, style=filled, fillcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [label=" "]; ArCl -> OxAdd [label=" "]; OxAdd -> PdII_Intermediate [label=" "]; PdII_Intermediate -> Transmetalation [label=" "]; NuM -> Transmetalation [label=" "]; Transmetalation -> PdII_Coupling [label=" "]; PdII_Coupling -> RedElim [label=" "]; RedElim -> Product [label=" "]; RedElim -> Pd0 [label="Catalyst\nRegeneration"]; } केंदot Caption: General Catalytic Cycle for Palladium Cross-Coupling Reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating biaryl and heteroaryl-aryl linkages due to its mild conditions and the commercial availability and low toxicity of boronic acid reagents.[6]

Expertise & Experience: The primary hurdle in coupling chloropyrazoles is the oxidative addition step. Standard catalysts like Pd(PPh₃)₄ are often ineffective.[4] Success requires catalyst systems that are both highly active and can prevent common side reactions like dehalogenation. The key innovation has been the development of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[2][7] These ligands promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is highly reactive towards the C-Cl bond. The choice of base and solvent is also critical; a common issue is the poor solubility of inorganic bases, which can be mitigated by using specific solvent systems or finely ground bases.[8]

Comparative Catalyst/Ligand Systems for Suzuki-Miyaura Coupling of Chloropyrazoles

Catalyst PrecursorLigandBaseSolventTemp (°C)Typical Yield Range (%)Notes
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100-11060-95A robust and widely applicable system for heteroaryl chlorides.[4]
Pd₂(dba)₃XPhosK₂CO₃Dioxane10055-90Effective for sterically hindered substrates.[7]
[Pd(IPr)Cl₂]₂IPr (NHC)Cs₂CO₃DME80-90NHC ligands offer high stability and activity.[6]
Pd/C(None)K₂CO₃Toluene/EtOH/H₂O8070-98A heterogeneous, ligand-free option that simplifies purification.[8]

Protocol: Suzuki-Miyaura Coupling of 4-Chloro-1-phenyl-1H-pyrazole with Phenylboronic Acid

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-Chloro-1-phenyl-1H-pyrazole (1.0 equiv., e.g., 178.6 mg, 1.0 mmol), Phenylboronic Acid (1.2 equiv., 146.3 mg, 1.2 mmol), and Potassium Phosphate (K₃PO₄, 2.0 equiv., 424.6 mg, 2.0 mmol).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv., 4.5 mg, 0.02 mmol) and SPhos ligand (0.04 equiv., 16.4 mg, 0.04 mmol).

  • Inert Atmosphere: Seal the tube with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add degassed toluene (4 mL) and degassed water (1 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 1,4-diphenyl-1H-pyrazole.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a transformation of immense importance in pharmaceuticals.[9] This reaction allows for the coupling of aryl halides with a vast array of primary and secondary amines.[10]

Expertise & Experience: As with Suzuki coupling, activating the chloropyrazole is the main challenge. The catalyst system must be carefully chosen to favor reductive elimination over β-hydride elimination, a common side reaction.[10] Strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often required to deprotonate the amine and facilitate the catalytic cycle.[1] However, for substrates with base-sensitive functional groups, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be employed, often requiring higher temperatures or more active catalyst systems.[11] Solvents like toluene and dioxane are standard, but care must be taken to avoid solvents like acetonitrile or pyridine which can inhibit the palladium catalyst.[1]

dot digraph "Buchwald_Hartwig_Amination" { graph [splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Start [label="Chloropyrazole\n+ Amine", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Setup [label="Add Pd Pre-catalyst,\nLigand, and Base"]; Inert [label="Purge with\nInert Gas (Ar/N₂)"]; Solvent [label="Add Degassed Solvent\n(e.g., Toluene)"]; Heat [label="Heat to Reaction\nTemperature (e.g., 100-110 °C)"]; Monitor [label="Monitor by\nTLC or LC-MS"]; Workup [label="Cool, Quench,\nExtract"]; Purify [label="Purify by Column\nChromatography"]; Product [label="Aminated Pyrazole", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Setup; Setup -> Inert; Inert -> Solvent; Solvent -> Heat; Heat -> Monitor; Monitor -> Workup [label="Reaction Complete"]; Workup -> Purify; Purify -> Product; } केंदot Caption: General Workflow for a Buchwald-Hartwig Amination Experiment.

Protocol: Buchwald-Hartwig Amination of 4-Chloro-1-methyl-1H-pyrazole with Morpholine

  • Preparation: In a glovebox, add bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 0.015 equiv., 26 mg, 0.03 mmol), XPhos ligand (0.03 equiv., 28 mg, 0.06 mmol), and sodium tert-butoxide (NaOtBu, 1.4 equiv., 269 mg, 2.8 mmol) to an oven-dried reaction vial containing a stir bar.[12]

  • Reagent Addition: Add 4-Chloro-1-methyl-1H-pyrazole (1.0 equiv., e.g., 233 mg, 2.0 mmol) and morpholine (1.2 equiv., 209 µL, 2.4 mmol).

  • Solvent Addition: Add 4 mL of anhydrous, degassed toluene.

  • Reaction: Seal the vial and remove it from the glovebox. Place it in a preheated heating block at 110 °C and stir for 16 hours.

  • Monitoring: Check for completion using GC-MS or LC-MS.

  • Work-up: After cooling, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®. Wash the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to obtain 4-(1-methyl-1H-pyrazol-4-yl)morpholine.

Sonogashira and Heck Couplings: Introducing Alkynyl and Alkenyl Groups

Sonogashira Coupling: This reaction provides a powerful route to aryl-alkyne structures by coupling a terminal alkyne with an aryl halide.[13] It traditionally uses a dual catalyst system of palladium and a copper(I) co-catalyst (e.g., CuI).[14] The copper co-catalyst facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium center. A significant side reaction is the Glaser homocoupling of the alkyne, which can be minimized by using copper-free conditions or slow addition of the alkyne.[15]

Heck Reaction: The Heck (or Mizoroki-Heck) reaction couples an aryl halide with an alkene to form a new, more substituted alkene, typically with high trans selectivity.[16][17] The reaction requires a base to regenerate the active Pd(0) catalyst at the end of the cycle.

Protocol: Copper-Free Sonogashira Coupling of 5-Chloro-1,3-dimethyl-1H-pyrazole with Phenylacetylene

  • Preparation: To a Schlenk tube under argon, add 5-Chloro-1,3-dimethyl-1H-pyrazole (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and a stir bar.

  • Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (3.0 equiv.) as both the base and solvent. Add phenylacetylene (1.1 equiv.).

  • Reaction: Stir the mixture at 80 °C for 8-12 hours.

  • Work-up: Cool the reaction, dilute with dichloromethane, and filter to remove triethylamine hydrochloride.

  • Purification: Concentrate the filtrate and purify by column chromatography to yield 1,3-dimethyl-5-(phenylethynyl)-1H-pyrazole.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful, often metal-free method for functionalizing aryl halides. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring to form a stabilized anionic intermediate known as a Meisenheimer complex.[18] Aromaticity is restored upon expulsion of the leaving group (chloride).

Expertise & Experience: The viability of SNAr on a pyrazole ring is highly dependent on its electronic properties. The reaction is significantly accelerated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the chloro substituent.[18] These groups are essential for stabilizing the negative charge of the Meisenheimer intermediate. Without such activation, SNAr reactions on chloropyrazoles typically require harsh conditions (high temperatures, strong nucleophiles) and may not be feasible. Common nucleophiles include alkoxides, thiolates, and amines.[19]

dot digraph "SNAr_Mechanism" { graph [splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Reactants [label="Activated Chloropyrazole\n+ Nucleophile (Nu⁻)"]; Attack [label="Nucleophilic\nAttack", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Meisenheimer [label="Meisenheimer Complex\n(Stabilized Anion)", fillcolor="#FBBC05", fontcolor="#202124"]; Elimination [label="Elimination of Cl⁻", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Product [label="Substituted Pyrazole", shape=invhouse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Reactants -> Attack; Attack -> Meisenheimer [label="Rate-determining\nstep"]; Meisenheimer -> Elimination; Elimination -> Product [label="Restores Aromaticity"]; } केंदot Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Protocol: SNAr Reaction of 4-Chloro-3-nitro-1H-pyrazole with Sodium Methoxide

  • Preparation: Dissolve 4-chloro-3-nitro-1H-pyrazole (1.0 equiv.) in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add a solution of sodium methoxide in methanol (1.1 equiv., commercially available or prepared by carefully adding sodium metal to methanol).

  • Reaction: Heat the mixture to reflux and stir for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl). Remove the methanol under reduced pressure.

  • Extraction: Partition the residue between water and ethyl acetate. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic extracts, dry over Na₂SO₄, concentrate, and purify by column chromatography or recrystallization to yield 4-methoxy-3-nitro-1H-pyrazole.

Specialized Functionalizations: Cyanation and Trifluoromethylation

Cyanation

The introduction of a nitrile group is a valuable transformation, as nitriles can be converted into amines, carboxylic acids, and amides. Palladium-catalyzed cyanation of aryl chlorides is a common method, often using sources like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]) which are less acutely toxic than alkali metal cyanides.

Protocol: Palladium-Catalyzed Cyanation of a Chloropyrazole

  • Setup: In a glovebox, combine the chloropyrazole (1.0 equiv.), Zn(CN)₂ (0.6 equiv.), Pd₂(dba)₃ (0.01 equiv.), and dppf (1,1'-Bis(diphenylphosphino)ferrocene, 0.02 equiv.) in a reaction vial.

  • Solvent: Add anhydrous, degassed DMF.

  • Reaction: Seal the vial and heat to 120 °C for 12-18 hours.

  • Work-up: Cool the reaction, dilute with ethyl acetate, and filter. Wash the filtrate with aqueous ammonia and then brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Trifluoromethylation

The trifluoromethyl (CF₃) group is highly sought after in drug design due to its ability to enhance metabolic stability, lipophilicity, and binding affinity.[20] Copper-catalyzed trifluoromethylation using nucleophilic CF₃ sources like TMSCF₃ (Ruppert-Prakash reagent) is a cost-effective and widely used method.[21]

Protocol: Copper-Catalyzed Trifluoromethylation of an Iodo/Chloropyrazole

Note: Iodo-pyrazoles are generally more reactive in this transformation, but chloro-pyrazoles can be used under more forcing conditions or with specific catalyst systems.

  • Setup: To a Schlenk tube, add the halo-pyrazole (1.0 equiv., iodo-pyrazole preferred), CuI (1.5 equiv.), and a stir bar.

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Solvent and Reagent Addition: Add anhydrous DMF and TMSCF₃ (1.5 equiv.) via syringe.

  • Reaction: Seal the tube and heat at 100 °C for 12-24 hours.

  • Work-up: Cool to room temperature and quench by adding a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.[20]

Conclusion and Future Outlook

The functionalization of the chloro group on the pyrazole ring offers a powerful and versatile entry point for the synthesis of novel, high-value compounds. While palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura and Buchwald-Hartwig aminations, represent the most robust and broadly applicable strategies, classical SNAr reactions remain highly effective for appropriately activated substrates. The choice of methodology must be guided by the specific substrate, the desired functionality, and considerations of functional group compatibility. The continued development of more active and stable catalyst systems, especially for activating the challenging C-Cl bond, will undoubtedly expand the synthetic chemist's toolbox and accelerate the discovery of new pyrazole-based therapeutics and materials.

References

Troubleshooting & Optimization

common side reactions in the preparation of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the common challenges encountered during the preparation of this important heterocyclic building block. Our goal is to explain the causality behind experimental outcomes and provide robust solutions to optimize your synthetic route.

Overview of Synthetic Challenges

The synthesis of this compound typically proceeds through a multi-step sequence. While several routes exist, the most common involve the formylation of a pyrazole precursor followed by oxidation, or the chlorination of a pyrazolone intermediate. Each step presents unique challenges, from controlling regioselectivity during electrophilic substitution to ensuring complete conversion in the final hydrolysis. This guide is structured to address specific problems you may encounter along the most prevalent synthetic pathways.

Section 1: Troubleshooting the Vilsmeier-Haack Formylation Pathway

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto electron-rich heterocycles like pyrazoles, targeting the C4 position.[1][2] The subsequent oxidation of the resulting aldehyde yields the desired carboxylic acid. However, several side reactions can compromise yield and purity.

FAQ 1: My Vilsmeier-Haack formylation is low-yielding or shows significant unreacted starting material. What are the common causes?

Root Cause Analysis: Incomplete formylation is often traced back to three main factors: insufficient reactivity of the Vilsmeier reagent, suboptimal reaction temperature, or incorrect stoichiometry. The Vilsmeier reagent, an electrophilic iminium salt, is formed in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF). Its formation and subsequent reaction with the pyrazole are highly dependent on reaction conditions.

Troubleshooting & Solutions:

  • Reagent Stoichiometry and Activity: The molar ratio of the pyrazole substrate, DMF, and POCl₃ is critical. An excess of the Vilsmeier reagent is typically required to drive the reaction to completion. A 5-fold excess of DMF and 2-fold excess of POCl₃ relative to the pyrazole substrate has been shown to significantly improve yields.[3] Ensure that your POCl₃ and DMF are anhydrous, as moisture will quench the Vilsmeier reagent.

  • Temperature Control: The formylation of pyrazoles is often temperature-sensitive. While some reactions proceed at room temperature, many require heating to overcome the activation energy barrier. Reactions carried out at temperatures that are too low (e.g., 70°C) may show no product formation, whereas higher temperatures (e.g., 120°C) can dramatically increase conversion rates.[3] It is crucial to monitor the reaction temperature closely.

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Insufficient reaction time will result in a mixture of starting material and product. Continue heating until the starting material is fully consumed.

ParameterSub-optimal ConditionRecommended ConditionRationale
Reagent Ratio 1:1:1 (Substrate:DMF:POCl₃)1:5:2 (Substrate:DMF:POCl₃)[3]Ensures complete formation of the active Vilsmeier reagent and drives the equilibrium towards the product.
Temperature < 80°C100-120°C[3]Provides sufficient energy for the electrophilic aromatic substitution to occur at an appreciable rate.
Solvent/Reagents Reagents with high water contentAnhydrous DMF and fresh POCl₃The Vilsmeier reagent is highly reactive towards water, which deactivates it.
FAQ 2: I am observing an unexpected byproduct with a different molecular weight in my formylation reaction. What could it be?

Root Cause Analysis: The formation of unexpected byproducts during Vilsmeier-Haack reactions on substituted pyrazoles can occur, particularly if the substrate contains other reactive functional groups. One documented side reaction is dehydrochlorination, where a chloroalkyl side chain undergoes elimination.[3]

Example Scenario: If the starting material is a 5-chloro-3-(1-chloroethyl)-1-methyl-1H-pyrazole, the Vilsmeier-Haack conditions can promote the elimination of HCl from the chloroethyl group, leading to a vinylpyrazole byproduct. This vinyl group can then also undergo formylation.[3]

Troubleshooting & Solutions:

  • Structural Confirmation: Isolate the byproduct and characterize it thoroughly using NMR and MS to confirm its structure. This is the most critical step before attempting to optimize the reaction.

  • Modify Reaction Conditions: Lowering the reaction temperature or reducing the reaction time may suppress the elimination side reaction, although this might also decrease the rate of the desired formylation. A careful optimization study is required.

  • Substrate Protection: If the side chain is particularly labile, consider a synthetic route that introduces or modifies the side chain after the C4-formylation step.

Diagram: Vilsmeier-Haack Reaction and a Potential Side Reaction

Vilsmeier_Haack_Pathway sub 5-Chloro-3-(1-chloroethyl)- 1-methyl-1H-pyrazole int1 5-Chloro-3-(1-chloroethyl)-1-methyl- 1H-pyrazole-4-carbaldehyde sub->int1 Desired Path (Formylation) side_int 5-Chloro-1-methyl-3-vinyl- 1H-pyrazole sub->side_int Side Reaction (Dehydrochlorination) reagent POCl₃, DMF (Vilsmeier Reagent) final_prod Target Carboxylic Acid int1->final_prod Oxidation (e.g., KMnO₄) side_prod Vinyl Formylation Byproduct side_int->side_prod Further Formylation

Caption: Vilsmeier-Haack pathway and potential dehydrochlorination side reaction.

FAQ 3: The oxidation of my 4-formylpyrazole to the carboxylic acid is inefficient and gives a complex mixture. How can I improve this step?

Root Cause Analysis: Oxidizing the intermediate aldehyde (e.g., 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde) to the corresponding carboxylic acid is a standard transformation, but it can be problematic.[4] Strong oxidants like potassium permanganate (KMnO₄) can be aggressive, potentially leading to over-oxidation or degradation of the pyrazole ring if not properly controlled. Incomplete oxidation will leave residual aldehyde, which can be difficult to separate from the carboxylic acid product.

Troubleshooting & Solutions:

  • Choice of Oxidant: While KMnO₄ is effective, milder oxidants like sodium chlorite (NaClO₂) under buffered conditions (e.g., with a phosphate buffer and a scavenger like 2-methyl-2-butene) can provide cleaner conversions with fewer byproducts.

  • Temperature and pH Control: For KMnO₄ oxidations, maintain a low temperature (0-10°C) during the addition of the oxidant to dissipate the exothermic heat and prevent runaway reactions. The reaction is often run in an aqueous basic solution (e.g., with NaOH or KOH), and maintaining the correct pH is crucial for both reactivity and selectivity.

  • Work-up Procedure: After the reaction, any remaining oxidant must be quenched (e.g., with sodium bisulfite or isopropanol). The work-up typically involves filtering off manganese dioxide (if using KMnO₄) and then acidifying the filtrate to precipitate the carboxylic acid product. Ensure acidification is sufficient to fully protonate the carboxylate.

Section 2: Troubleshooting the Final Ester Hydrolysis Step

Many synthetic routes produce an ester of the target molecule (e.g., ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate), which must be hydrolyzed in the final step.[5][6]

FAQ 4: My ester hydrolysis is incomplete, leaving significant amounts of starting material. How can I drive the reaction to completion?

Root Cause Analysis: Incomplete saponification (base-catalyzed hydrolysis) is a common issue. It can be caused by insufficient base, steric hindrance around the ester, low reaction temperature, or phase separation in biphasic solvent systems.

Troubleshooting & Solutions:

  • Stoichiometry of Base: Use a sufficient excess of the base (e.g., potassium hydroxide or sodium hydroxide). At least 2 equivalents are recommended to ensure the reaction goes to completion, with one equivalent to react with the ester and another to deprotonate the resulting carboxylic acid and drive the equilibrium.[5]

  • Solvent System: The choice of solvent is critical. A solvent in which both the ester and the aqueous base are soluble is ideal. Ethanol or methanol are commonly used.[5] If solubility is an issue, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can be employed to facilitate the reaction between the organic-soluble ester and the aqueous base.

  • Temperature and Time: Refluxing the reaction mixture is a standard procedure to increase the reaction rate.[5] Monitor the disappearance of the starting material by TLC. If the reaction stalls, extending the reflux time or increasing the temperature (if the solvent allows) may be necessary.

Protocol: Base-Catalyzed Hydrolysis of Ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate [5]

  • Dissolution: Dissolve the ethyl ester (1.0 eq) in ethanol (approx. 5-6 mL per gram of ester).

  • Base Addition: Add a solution of potassium hydroxide (2.0 eq) in a minimal amount of water to the ethanolic solution.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC until all the starting ester has been consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into an excess of water.

  • Acidification: Slowly acidify the aqueous solution with concentrated hydrochloric acid until the pH is ~1-2. The carboxylic acid product should precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry thoroughly.

  • Purification: If necessary, recrystallize the crude product from a suitable solvent like water or an ethanol/water mixture to obtain the pure this compound.

Section 3: General Troubleshooting Workflow

When encountering a problematic reaction, a systematic approach is key to identifying and solving the issue.

Diagram: General Troubleshooting Workflow

Troubleshooting_Workflow start Problem Identified: Low Yield / Impure Product check1 Analyze Crude Reaction Mixture (TLC, LC-MS, ¹H NMR) start->check1 path1 Incomplete Reaction check1->path1 High % of Starting Material path2 Byproduct Formation check1->path2 Unexpected Spots/Peaks sol1 Increase Reaction Time path1->sol1 sol2 Increase Temperature path1->sol2 sol3 Increase Reagent Stoichiometry path1->sol3 sol4 Check Reagent Purity (e.g., anhydrous) path1->sol4 sol5 Isolate & Characterize Byproduct (NMR, MS) path2->sol5 sol6 Adjust Temperature (Lower to reduce side rxn) sol5->sol6 If structure is known sol7 Change Reagents (e.g., milder oxidant) sol5->sol7 If structure is known

Caption: A systematic workflow for troubleshooting common synthesis problems.

References

Technical Support Center: Purification of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Gemini Senior Application Scientist Team

Welcome to the technical support guide for the purification of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid (CAS No: 88398-85-0). This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome common challenges and achieve high purity for this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental properties of this compound?

This compound is a substituted pyrazole derivative with a molecular formula of C₆H₇ClN₂O₂ and a molecular weight of approximately 174.59 g/mol [1]. Its structure, featuring a carboxylic acid group, makes it acidic and allows for specific purification strategies based on pH manipulation. Its melting point has been reported in the range of 195-197°C after recrystallization from water[2].

Q2: What are the most common impurities encountered during its synthesis?

Impurities largely depend on the synthetic route. A common synthesis involves the hydrolysis of the corresponding ethyl ester (this compound, ethyl ester)[2]. Therefore, the primary impurity is often the unreacted starting ester. Other potential impurities include reagents from previous steps, such as those used for chlorination or cyclization[3][4].

Q3: Which purification techniques are most effective for this compound?

The most commonly cited and effective methods are:

  • Recrystallization: This is a robust method for removing minor impurities, especially if a suitable solvent system is identified. Water has been successfully used[2].

  • Acid-Base Extraction: Leveraging the carboxylic acid functional group, this technique is highly effective for separating the acidic product from neutral impurities like the starting ethyl ester.

  • Column Chromatography: Silica gel chromatography can be used for more challenging separations or to achieve very high purity, though it may be less scalable[5][6].

Q4: What safety precautions should be taken when handling this compound?

As with any laboratory chemical, standard personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn. Work should be conducted in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.

Purification Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Recrystallization Issues

Q: My product is "oiling out" during recrystallization instead of forming crystals. What's happening and how do I fix it?

A: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point, leading to the formation of an immiscible liquid instead of solid crystals[7]. This is a common issue when the solution is too concentrated or cools too rapidly.

Causality: The solubility curve of the compound is such that the saturation point is reached at a temperature where the compound's stable form is a liquid.

Solutions:

  • Increase Solvent Volume: Add more of the hot solvent to decrease the saturation concentration, thereby lowering the temperature at which precipitation begins[7].

  • Ensure Slow Cooling: Allow the flask to cool slowly to room temperature, perhaps by insulating it with glass wool or placing it in a warm water bath that cools gradually. This provides a larger window for crystal nucleation to occur below the melting point[7].

  • Use a Seed Crystal: If you have a small amount of pure, solid product, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization at the desired temperature[7].

  • Change the Solvent System: Experiment with a different solvent or a mixed-solvent system. A solvent with a lower boiling point might be beneficial[7].

Q: The yield from my recrystallization is very low. How can I improve it?

A: Low yield is typically due to the product having significant solubility in the cold solvent or using an excessive amount of solvent.

Causality: The goal of recrystallization is to exploit a large difference in solubility between hot and cold conditions. If the compound remains substantially dissolved after cooling, recovery will be poor.

Solutions:

  • Minimize Hot Solvent: Use only the absolute minimum amount of hot solvent required to fully dissolve the crude product. Working in small additions of solvent is key[7].

  • Thorough Cooling: Ensure the solution is cooled sufficiently. Placing the flask in an ice bath after it has reached room temperature can significantly increase the recovery of the crystalline product.

  • Select a Better Solvent: The ideal solvent dissolves the compound well when hot but very poorly when cold. You may need to screen several solvents or mixed-solvent systems to find the optimal one. An ethanol/water mixture is often effective for polar compounds like carboxylic acids[7].

  • Concentrate the Mother Liquor: It may be possible to recover a second crop of crystals by evaporating some of the solvent from the filtrate (mother liquor) and re-cooling. Note that this second crop may be of lower purity.

Q: How can I remove colored impurities?

A: Colored impurities are common byproducts and can often be removed with activated charcoal.

Causality: Activated charcoal has a high surface area and can adsorb large, flat, aromatic molecules, which are often the source of color.

Solution:

  • Add a very small amount (e.g., 1-2% by weight of your compound) of activated charcoal to the hot, dissolved solution.

  • Swirl the mixture for a few minutes.

  • Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal.

  • Caution: Using too much charcoal will also adsorb your product, leading to a lower yield[7].

Acid-Base Extraction & Chromatography Issues

Q: My product is still contaminated with the starting ethyl ester after purification. How can I remove it?

A: This is an ideal scenario for an acid-base extraction, which separates compounds based on their acidic or basic properties.

Causality: The product is a carboxylic acid and will be deprotonated by a weak base to form a water-soluble carboxylate salt. The starting ester is neutral and will remain in the organic phase.

Solution: An acid-base extraction is highly recommended. See Protocol 2 for a detailed workflow. This method efficiently separates the acidic product from the neutral ester[8].

Q: My compound is streaking or showing poor separation on a silica gel column. What should I do?

A: Streaking (tailing) of acidic compounds on silica gel is common due to strong interactions between the carboxylic acid and the acidic silanol groups on the silica surface.

Causality: The polar carboxylic acid group can bind irreversibly or interact very strongly with the silica gel, leading to poor elution and band shape.

Solutions:

  • Modify the Mobile Phase: Add a small amount of a competitive acid, such as 0.5-1% acetic acid or formic acid, to your eluent (e.g., ethyl acetate/hexane). This additive protonates the silanol groups and ensures the carboxylic acid product remains protonated, reducing strong interactions and improving peak shape.

  • Optimize Eluent Polarity: Ensure the eluent system has the correct polarity. For pyrazole derivatives, systems like hexane/ethyl acetate are common starting points[6]. You will likely need a relatively polar system for this carboxylic acid. A gradient elution from low to high polarity might be necessary.

Purification Strategy Decision Flowchart

This diagram outlines a logical workflow for selecting the appropriate purification technique based on the nature of the crude product.

Purification_Strategy start Crude this compound check_purity Assess Purity & Impurities (TLC, NMR, LCMS) start->check_purity ester_present Is starting ester the major impurity? check_purity->ester_present color_present Are colored impurities present? ester_present->color_present No acid_base Perform Acid-Base Extraction (Protocol 2) ester_present->acid_base Yes minor_impurities Are there only minor, non-ester impurities? color_present->minor_impurities No charcoal_recrys Recrystallize with Activated Charcoal color_present->charcoal_recrys Yes recrystallize Perform Recrystallization (Protocol 1) minor_impurities->recrystallize Yes chromatography Perform Column Chromatography (Protocol 3) minor_impurities->chromatography No / Complex Mixture re_assess Re-assess Purity acid_base->re_assess final_product Pure Product recrystallize->final_product charcoal_recrys->final_product chromatography->final_product re_assess->chromatography Needs more purification re_assess->final_product Purity OK

Caption: Decision tree for selecting a purification method.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is adapted from a documented synthesis where water was used as the recrystallization solvent[2]. It is most effective when impurities are present in small quantities.

Materials:

  • Crude this compound

  • Deionized water (or other selected solvent)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of deionized water.

  • Heating: Gently heat the mixture on a hot plate while stirring. Continue to add small portions of hot water until the solid just dissolves completely. Avoid adding excess solvent to maximize yield[7].

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and swirl for 2-3 minutes. Perform a hot filtration to remove the charcoal[7].

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. The formation of crystals should be observed. Do not disturb the flask during this period[7].

  • Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold water to remove any soluble impurities adhering to the surface.

  • Drying: Dry the purified crystals under vacuum or in a desiccator to a constant weight. The reported melting point of the purified product is 195-197°C[2].

Protocol 2: Purification by Acid-Base Extraction

This is the method of choice for removing neutral impurities, such as the starting ethyl ester, from the desired carboxylic acid product.

Materials:

  • Crude product

  • Ethyl acetate (or other water-immiscible organic solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1M Hydrochloric acid (HCl)

  • Separatory funnel

  • Beakers and flasks

Procedure:

  • Dissolution: Dissolve the crude material in a suitable organic solvent like ethyl acetate in a separatory funnel.

  • Extraction: Add saturated aqueous NaHCO₃ solution to the separatory funnel (volume should be roughly equal to the organic layer). Stopper the funnel and shake gently at first, venting frequently to release CO₂ gas pressure. Once the pressure subsides, shake more vigorously.

  • Separation: Allow the layers to separate. The top layer will be the organic phase containing neutral impurities (e.g., the ester). The bottom aqueous layer contains the deprotonated, water-soluble sodium salt of your carboxylic acid.

  • Isolate Layers: Drain the lower aqueous layer into a clean beaker. Drain the organic layer into a separate flask.

  • Re-extract (Optional but Recommended): Add more NaHCO₃ solution to the organic layer and repeat the extraction to ensure all the acidic product has been removed. Combine the aqueous layers.

  • Precipitation: Cool the combined aqueous layers in an ice bath. Slowly add 1M HCl dropwise while stirring until the solution becomes acidic (pH ~2, check with pH paper). A white precipitate of the pure carboxylic acid should form[2][8].

  • Collection and Drying: Collect the solid product by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum.

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying dissolve Place crude solid in flask add_solvent Add MINIMUM amount of HOT solvent dissolve->add_solvent heat Heat until fully dissolved add_solvent->heat filter_hot Filter solution while hot to remove insolubles/charcoal heat->filter_hot cool_slow Allow solution to cool SLOWLY to room temperature heat->cool_slow add_charcoal Add activated charcoal (if colored) add_charcoal->filter_hot filter_hot->cool_slow ice_bath Place in ice bath to maximize precipitation cool_slow->ice_bath vac_filter Collect crystals by vacuum filtration ice_bath->vac_filter wash Wash with ice-cold solvent vac_filter->wash dry Dry crystals under vacuum wash->dry

Caption: Step-by-step workflow for the recrystallization process.

Data Summary Tables

Table 1: Potential Recrystallization Solvents

Solvent/SystemTypeRationale & Comments
WaterProtic, PolarDocumented as an effective solvent for this specific compound[2]. Good for polar compounds.
Ethanol / WaterMixed ProticA common system for tuning polarity. Dissolve in hot ethanol, add hot water until cloudy, then cool[7].
EthanolProtic, PolarOften a good choice for pyrazole derivatives and carboxylic acids[7][9].
IsopropanolProtic, PolarSimilar to ethanol but less polar; may offer different solubility characteristics[7].
Ethyl AcetateAprotic, PolarA versatile solvent, but the compound may have higher solubility when cold compared to alcohols.

Table 2: Column Chromatography Troubleshooting

IssuePotential CauseRecommended Solution
No Elution Eluent is not polar enough.Increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system).
Streaking/Tailing Strong interaction with silica gel.Add 0.5-1% acetic or formic acid to the mobile phase to suppress deprotonation of the carboxylic acid.
Poor Separation Eluent is too polar; compounds elute together.Decrease the polarity of the mobile phase. Consider using a shallower gradient during elution.
Insoluble Sample Sample precipitates on the column head.Load the sample by dissolving it in a minimal amount of a strong solvent (e.g., dichloromethane) and adsorbing it onto a small amount of silica gel ("dry loading").

References

Technical Support Center: A Guide to Handling 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals. This guide is your dedicated resource for navigating the experimental nuances of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid. Our goal is to empower you with the technical knowledge to mitigate common challenges, primarily the unintended decarboxylation of this versatile building block. This document moves beyond simple instructions, delving into the chemical principles that govern the stability of this compound, ensuring your experiments are both successful and reproducible.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when working with this compound?

The principal stability issue is its susceptibility to decarboxylation, a chemical reaction where the carboxylic acid group (-COOH) is lost as carbon dioxide (CO₂). This transformation yields the byproduct 5-chloro-1-methyl-1H-pyrazole, which can complicate reaction pathways, reduce yields, and introduce purification challenges. The electron-withdrawing properties of the pyrazole ring and the chloro substituent make the carboxyl group prone to cleavage under specific conditions.

Q2: I've observed the formation of a major byproduct in my reaction. How can I confirm if it's the decarboxylated species?

You can typically identify the decarboxylated byproduct by comparing your reaction mixture to a standard of 5-chloro-1-methyl-1H-pyrazole using analytical techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. The loss of the carboxylic acid group results in a significant change in polarity, molecular weight, and NMR spectral features.

Q3: Are there any specific functional groups or reaction types that are particularly prone to causing decarboxylation of this molecule?

Reactions requiring high temperatures, prolonged heating, or harsh pH conditions are the most likely to induce decarboxylation. This includes certain ester hydrolysis procedures, metal-catalyzed cross-coupling reactions at elevated temperatures, and reactions in the presence of strong acids or bases.

Troubleshooting Guide: Proactive Measures to Prevent Decarboxylation

This section provides in-depth, field-tested strategies to maintain the structural integrity of this compound throughout your experimental workflow.

Issue: Compound degradation during heating.

Root Cause Analysis: Thermal energy is a direct catalyst for decarboxylation. The C-C bond linking the carboxylic acid to the pyrazole ring can be cleaved at elevated temperatures. A documented melting point for this compound is in the range of 195-197 °C, and significant decomposition can be expected at or near this temperature.[1] However, decarboxylation can occur at much lower temperatures, especially over extended periods.

Preventative Measures:

  • Strict Temperature Control: Maintain all reaction and work-up steps at the lowest effective temperature. For reactions, explore catalyst systems that operate under milder conditions.

  • Solvent Removal: When concentrating your product, use a rotary evaporator with reduced pressure to lower the solvent's boiling point. Avoid using high-temperature ovens for drying; a vacuum oven at a gentle temperature (e.g., < 50 °C) is a safer alternative.

Issue: Unwanted byproduct formation under acidic or basic reaction conditions.

Root Cause Analysis: Both acidic and basic environments can significantly accelerate decarboxylation. The specific mechanism can vary, but the outcome is the same: loss of CO₂.

  • Acidic Conditions: Strong acids can protonate the nitrogen atoms of the pyrazole ring. This protonation increases the electron-withdrawing nature of the ring, further destabilizing the carboxylic acid group and facilitating its departure. Patents describing the decarboxylation of similar compounds report using acidic conditions at temperatures ranging from 50 to 220 °C.[2][3]

  • Basic Conditions: Strong bases will deprotonate the carboxylic acid to form a carboxylate salt. While the carboxylate anion is generally more resistant to decarboxylation than the protonated acid, under forcing conditions (e.g., high heat), it can still undergo decarboxylation. For related haloalkyl-pyrazole-4-carboxylic acids, basic conditions at temperatures between 40 °C and 150 °C have been shown to promote decarboxylation.[2][4] A synthesis of the target molecule involves refluxing its ethyl ester with potassium hydroxide in ethanol, conditions which, if prolonged after saponification, could potentially lead to some decarboxylation.[1]

Recommended Protocols & Conditions:

  • pH Neutrality: Whenever feasible, design your synthetic route to maintain a pH as close to neutral as possible.

  • Reagent Selection:

    • If an acid is necessary, opt for weaker organic acids (e.g., acetic acid) over strong mineral acids (e.g., HCl, H₂SO₄).

    • If a base is required, use milder bases such as sodium bicarbonate, potassium carbonate, or organic amines (e.g., triethylamine) in place of strong hydroxides.

Table 1: Summary of Conditions to Avoid

ParameterCondition to AvoidRationale
Temperature Prolonged heating above 80 °C; approaching melting point (195-197 °C)Provides activation energy for C-C bond cleavage.[1]
Acidic pH Strong mineral acids (e.g., HCl, H₂SO₄)Protonation of the pyrazole ring enhances its electron-withdrawing effect, destabilizing the carboxyl group.
Basic pH Strong bases (e.g., NaOH, KOH) at elevated temperaturesCan promote decarboxylation of the carboxylate salt.
Solvents High-boiling point protic solvents requiring high temperatures for removalIncreases the risk of thermal decarboxylation during work-up.
Issue: Degradation During Storage.

Root Cause Analysis: The stability of this compound can be compromised over time by exposure to heat, light, and moisture.

Optimal Storage Protocol:

  • Ensure Dryness: Thoroughly dry the compound under vacuum at a low temperature (< 40 °C).

  • Inert Atmosphere: Transfer the dried solid into a sealed, airtight container. Purging the container with an inert gas like argon or nitrogen is highly recommended to displace moisture and oxygen.

  • Light Protection: Use an amber glass vial or wrap the container in aluminum foil to prevent potential photodegradation.

  • Temperature Control: Store the container in a cool, dark place. For short-term storage, refrigeration at 2-8 °C is suitable. For long-term storage, freezing at -20 °C is optimal.

Visualizing the Process: Workflow and Mechanism

To provide a clearer understanding, the following diagrams illustrate the key concepts discussed.

Caption: A workflow designed to minimize the risk of decarboxylation.

G cluster_0 Potential Decarboxylation Triggers Start 5-chloro-1-methyl-1H- pyrazole-4-carboxylic acid Heat High Temperature (>80°C) Start->Heat Acid Strong Acid (e.g., HCl) Start->Acid Base Strong Base + Heat (e.g., KOH, reflux) Start->Base Product 5-chloro-1-methyl-1H-pyrazole + CO₂ Heat->Product Acid->Product Base->Product

Caption: Key experimental conditions that can trigger unwanted decarboxylation.

References

Technical Support Center: Optimizing Nucleophilic Substitution on the Pyrazole Ring

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of nucleophilic substitution on the pyrazole ring. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions and optimize your reaction conditions effectively.

Introduction: The Challenge of Pyrazole Functionalization

Pyrazoles are a cornerstone of medicinal chemistry and materials science, valued for their diverse biological activities and structural versatility.[1] However, their functionalization via nucleophilic substitution presents unique challenges. The pyrazole ring is an electron-rich aromatic system, which inherently disfavors the addition of nucleophiles.[2] Understanding the electronic nature of the ring is the first step to success.

The pyrazole scaffold has three nucleophilic positions (N1, N2, C4) and two electrophilic positions (C3, C5).[3][4] Consequently, nucleophilic attacks preferentially occur at the C3 and C5 positions, which are electron-deficient.[5][6] For a successful Nucleophilic Aromatic Substitution (SNAr) to occur, the pyrazole ring typically requires activation by electron-withdrawing groups (EWGs) to overcome its intrinsic electron-rich character.[2]

This guide is structured to address the most common issues encountered in the lab, from low yields to poor selectivity, providing both quick answers and deep-dive troubleshooting workflows.

Frequently Asked Questions (FAQs)

Q1: Why is my nucleophilic substitution reaction on the pyrazole ring failing to give any product?

A: A zero-yield reaction is often due to one of four key factors:

  • A Deactivated Ring: The pyrazole ring itself is electron-rich and resistant to nucleophilic attack. Without a strong electron-withdrawing group (EWG) like a nitro (-NO₂), cyano (-CN), or sulfonyl (-SO₂R) group, the activation energy for the initial nucleophilic attack is often too high.[2]

  • A Poor Leaving Group: The success of an SNAr reaction is highly dependent on the ability of the leaving group to depart. For halogens, the reactivity order is generally F > Cl > Br > I for the rate-determining addition step, but the reverse for the elimination step. In many cases, a more electronegative leaving group like fluorine is more effective at activating the ring for the initial attack.

  • An Unreactive Nucleophile: The nucleophile must be strong enough to attack the electron-deficient carbon. If your nucleophile is weak, you may need to increase its reactivity, for example, by deprotonating it with a suitable base.

  • Suboptimal Conditions: Temperature and solvent play a critical role. SNAr reactions on heteroaromatics often require elevated temperatures to proceed at a reasonable rate.[7][8] The solvent must be able to dissolve the reactants and stabilize the charged intermediate (the Meisenheimer complex).[9][10]

Q2: I'm getting a mixture of C3 and C5 substituted products. How can I improve the regioselectivity?

A: Poor regioselectivity between the C3 and C5 positions is a common challenge, often arising from similar electronic and steric environments at these two sites.[11] One effective strategy is to use a blocking group.[12] By temporarily installing a bulky group at one position (e.g., the C5 position), you can sterically hinder the approach of the nucleophile, directing it exclusively to the other position (C3). The blocking group can then be removed in a subsequent step.

Q3: What is the best solvent for my SNAr reaction on a pyrazole?

A: The choice of solvent is crucial. For SNAr reactions, polar aprotic solvents such as DMSO, DMF, NMP, or acetonitrile are typically the best choice.[9][13] These solvents are effective at dissolving ionic nucleophiles while poorly solvating the anionic nucleophile itself. This "naked" nucleophile is more reactive and available to attack the aromatic ring.[13][14] In contrast, polar protic solvents (like water, methanol, or ethanol) can form strong hydrogen bonds with the nucleophile, creating a solvent shell that stabilizes it and reduces its reactivity, thus slowing down the reaction.[10][15]

Q4: My starting material is decomposing under the reaction conditions. What should I change?

A: Decomposition often points to excessively harsh conditions, particularly high temperatures.[12] While heating is often necessary, prolonged exposure to high heat can lead to thermal degradation. Try reducing the reaction temperature and compensating by either extending the reaction time or, more effectively, introducing a catalyst to lower the activation energy.[16] Also, consider the stability of your reagents; some nucleophiles or pyrazole substrates are not stable in the presence of strong bases or at high temperatures. In some cases, strong bases can even induce ring-opening.[17]

Q5: Do I need a catalyst for my reaction? If so, which one should I use?

A: While many SNAr reactions can proceed thermally, catalysis is often necessary for unactivated or moderately activated pyrazoles.

  • Metal Catalysis: Copper(I) salts (e.g., CuI) are frequently used to catalyze SNAr reactions, particularly with N- and O-nucleophiles.[2][18] Palladium catalysts are also employed, though they are more commonly associated with cross-coupling reactions.[12]

  • Acid Catalysis: Simple protic or Lewis acids can catalyze SNAr on nitrogen-containing heterocycles.[16] Protonation of the pyrazole ring's pyridine-like nitrogen increases its electron deficiency, making it more susceptible to nucleophilic attack.

In-Depth Troubleshooting Guides

Guide 1: Troubleshooting Low or No Reaction Yield

Low yield is the most frequent roadblock in developing SNAr methodologies for pyrazoles. The following workflow and detailed explanations will help you systematically diagnose and solve the problem.

LowYield_Workflow start Start: Low or No Yield check_activation Is the pyrazole ring activated by a strong EWG? start->check_activation activate_ring ACTION: Add an EWG or re-evaluate synthetic route. check_activation->activate_ring No check_lg Is the leaving group (LG) adequate? (e.g., F, Cl, Br) check_activation->check_lg Yes activate_ring->check_lg improve_lg ACTION: Switch to a better LG (e.g., from Cl to F or I). check_lg->improve_lg No check_nucleophile Is the nucleophile strong enough? check_lg->check_nucleophile Yes improve_lg->check_nucleophile enhance_nucleophile ACTION: Use a stronger base to fully deprotonate the nucleophile. check_nucleophile->enhance_nucleophile No check_conditions Are the reaction conditions (Temperature, Solvent) optimal? check_nucleophile->check_conditions Yes enhance_nucleophile->check_conditions consider_catalyst ACTION: Introduce a catalyst (e.g., CuI, Pd(OAc)₂, or acid). check_conditions->consider_catalyst No end_success Success: Improved Yield check_conditions->end_success Yes optimize_temp ACTION: Incrementally increase temperature (e.g., 80°C -> 100°C -> 120°C). optimize_solvent ACTION: Switch to a polar aprotic solvent (e.g., DMSO, DMF). optimize_temp->optimize_solvent optimize_solvent->end_success consider_catalyst->optimize_temp

Caption: Workflow for diagnosing low reaction yield.

Possible Cause: Deactivated Pyrazole Ring
  • The "Why": The SNAr mechanism proceeds through a negatively charged intermediate known as a Meisenheimer complex.[19] Electron-withdrawing groups are essential because they stabilize this intermediate through resonance or inductive effects, thereby lowering the activation energy of the first, rate-determining step. Without this stabilization, the intermediate is too high in energy to form.

  • The Fix: If your pyrazole lacks a potent EWG, the reaction is unlikely to proceed. You may need to reconsider your synthetic route to install an EWG at a position ortho or para to the leaving group. Alternatively, for less reactive substrates, metal catalysis can sometimes overcome this hurdle.[16]

Possible Cause: Poor Leaving Group
  • The "Why": The leaving group's ability to depart influences the second step of the SNAr reaction. However, its electronegativity also affects the first step. Highly electronegative atoms like fluorine are excellent at inductively activating the ring toward the initial nucleophilic attack, often making fluoro-pyrazoles more reactive than their chloro- or bromo-analogs, despite fluoride being a poorer leaving group in other substitution reactions like SN2.

  • The Fix: If you are using a bromo- or iodo-pyrazole with a moderately active nucleophile and getting no reaction, consider synthesizing the chloro- or fluoro-analog.

Leaving GroupRelative Reactivity (Typical SNAr)Key Characteristics
-F HighestStrong inductive activation of the ring; rate-determining step is often the departure of the leaving group.
-Cl HighGood balance of ring activation and leaving group ability.
-Br ModerateWeaker ring activation than F or Cl.
-I LowestBest leaving group, but provides the least inductive activation to the ring.
Possible Cause: Suboptimal Reaction Conditions
  • Temperature: Many SNAr reactions require significant thermal energy. If your reaction is sluggish at 80°C, a stepwise increase to 100°C or 120°C could initiate the reaction.[7] Monitor the reaction by TLC or LC-MS at each temperature increment to check for product formation and decomposition.

  • Solvent: As detailed in the FAQs, a switch from a protic or non-polar solvent to a polar aprotic solvent like DMSO or DMF can dramatically increase the reaction rate by "freeing" the nucleophile.[9][13]

Guide 2: Improving Poor Regioselectivity

Achieving regiocontrol between C3 and C5 is critical for synthesizing a specific isomer.

Regioselectivity_Workflow start Start: Mixture of C3 & C5 Isomers check_sterics Is there a significant steric difference between C3 & C5? start->check_sterics use_blocking_group ACTION: Introduce a bulky, removable blocking group at one position. check_sterics->use_blocking_group No check_directing_group Does the N1-substituent have a directing effect? check_sterics->check_directing_group Yes (but still a mixture) end_success Success: Single Isomer use_blocking_group->end_success modify_n1_group ACTION: Change the N1-substituent to one that directs regioselectivity. check_directing_group->modify_n1_group No alternative_strategy CONSIDER: Alternative strategies like directed C-H activation. check_directing_group->alternative_strategy Yes (but ineffective) modify_n1_group->end_success alternative_strategy->end_success

Caption: Workflow for improving regioselectivity.

Solution: Employing Blocking Groups
  • The "Why": The principle of using a blocking group is to exploit steric hindrance.[12] By installing a large group (e.g., a trimethylsilyl (TMS) or a t-butyl group) on one of the carbons adjacent to a nitrogen (e.g., C5), you physically obstruct the path of the incoming nucleophile to that site. This forces the reaction to occur at the less hindered C3 position.

  • The "How" (A General Protocol):

    • Protection: Selectively introduce a bulky blocking group at the C5 position of your pyrazole starting material. This often involves metallation (e.g., with n-BuLi) followed by quenching with an electrophile like TMSCl.

    • SNAr Reaction: Perform the nucleophilic substitution reaction as planned. The nucleophile should now selectively attack the C3 position.

    • Deprotection: Remove the blocking group under conditions that do not affect your newly installed substituent. For example, a TMS group can often be removed with a fluoride source like TBAF or mild acid.

Detailed Experimental Protocols

Protocol A: Copper-Catalyzed SNAr of a 4-Halopyrazole with an Amine

This protocol provides a general method for the amination of an activated 4-halopyrazole, a reaction often employed in pharmaceutical synthesis.

  • Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the 4-halopyrazole (1.0 mmol, 1.0 equiv.), copper(I) iodide (CuI) (0.1 mmol, 0.1 equiv.), and a ligand such as 1,10-phenanthroline (0.2 mmol, 0.2 equiv.).

  • Reagents: Add a suitable base, such as potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.).

  • Solvent & Nucleophile: Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon). Add dry, degassed DMF or DMSO (5 mL) via syringe, followed by the amine nucleophile (1.2 mmol, 1.2 equiv.).

  • Reaction: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 4-amino pyrazole derivative.

Protocol B: Palladium-Catalyzed Direct C4-Arylation

As a powerful alternative to SNAr, direct C-H arylation avoids the need for a pre-installed leaving group.[12]

  • Setup: In a sealed tube, combine the N-substituted pyrazole (1.0 mmol, 1.0 equiv.), the aryl bromide (1.2 mmol, 1.2 equiv.), palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 0.02 equiv.), and potassium acetate (KOAc) (2.0 mmol, 2.0 equiv.).

  • Solvent: Add dimethylacetamide (DMA) (3 mL) as the solvent.

  • Reaction: Seal the tube and heat the reaction mixture at 150 °C for 24 hours.

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

troubleshooting low reactivity in amide bond formation with 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth troubleshooting strategies for researchers encountering low reactivity during amide bond formation with 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid. The unique electronic properties of this substrate necessitate specific considerations beyond standard coupling protocols.

Part 1: Frequently Asked Questions (FAQs)

Q1: My standard amide coupling reaction (e.g., EDC/HOBt) with this compound is failing. Why is this acid particularly challenging?

A: The low reactivity stems primarily from the electronic nature of the pyrazole ring system. The combination of the aromatic pyrazole ring and the electron-withdrawing chloro-substituent significantly reduces the electron density of the carboxylic acid. This has two major consequences:

  • Reduced Nucleophilicity of the Carboxylate: The initial activation step, where the carboxylate attacks the coupling reagent (like a carbodiimide), can be sluggish.

  • Deactivation of the Activated Intermediate: While the resulting activated ester is highly electrophilic, the strong electron-withdrawing effect of the pyrazole ring can impact the stability of the transition state during the subsequent nucleophilic attack by the amine.

Furthermore, if your amine partner is also electron-deficient (e.g., an aniline derivative) or sterically hindered, the reaction becomes exceptionally challenging.[1][2] Standard conditions that work for simple aliphatic or benzoic acids are often insufficient.

Q2: I can see the activated ester intermediate forming by LCMS, but the reaction with my amine does not proceed. What is the likely cause?

A: This is a classic sign that the issue lies with the nucleophilicity of your amine or steric hindrance .[3] The activated ester is formed, but your amine is not a strong enough nucleophile to attack the highly electrophilic carbonyl group effectively, or it is physically blocked from approaching the reaction center. This is common with:

  • Electron-deficient amines: Such as anilines with electron-withdrawing groups.

  • Sterically hindered amines: Secondary amines or primary amines with bulky substituents near the nitrogen atom.

In this scenario, simply changing the coupling reagent may not be enough. You may need to employ more forcing conditions, such as higher temperatures or switch to a different activation strategy entirely.[2]

Q3: Which class of coupling reagents is recommended for an electron-deficient acid like this?

A: For challenging substrates, uronium/aminium salts are significantly more effective than carbodiimides.[4] Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are particularly well-suited.

The superiority of HATU stems from the 7-azabenzotriazole (HOAt) moiety. The nitrogen atom at the 7-position of the triazole ring acts as an electron-withdrawing group, making the resulting OAt-active ester more reactive and susceptible to nucleophilic attack compared to the HOBt-ester formed with reagents like HBTU or EDC/HOBt.[5][6] This enhanced reactivity is often sufficient to overcome the hurdles presented by electron-deficient acids and amines.

Q4: I'm observing multiple side products. What are the most common pitfalls with amide coupling reactions?

A: Side product formation often depends on the chosen coupling reagent.

  • With Carbodiimides (EDC, DCC): The primary side product is the N-acylurea. This occurs when the O-acylisourea intermediate, instead of reacting with the amine, rearranges into a stable, unreactive N-acylurea.[7][8] Using additives like HOBt or HOAt can minimize this, but for difficult substrates, it remains a significant risk.

  • With Uronium/Aminium Reagents (HATU, HBTU): If used in excess, these reagents can react with the free N-terminus of your amine, forming a guanidinium species that caps the amine and prevents the desired reaction.[9] Therefore, precise stoichiometry is crucial.

  • Racemization: If your amine or acid contains a chiral center, racemization can occur, especially with prolonged reaction times, high temperatures, or the wrong base. The use of additives like HOAt (found in HATU) or OxymaPure is known to suppress racemization.[3]

Part 2: In-Depth Troubleshooting Guide

This section is structured by the symptoms you might observe in your reaction, providing a logical path to a solution.

Logical Troubleshooting Workflow

The following diagram illustrates a systematic approach to troubleshooting your reaction.

G start Start: Low/No Yield check_activation Is Activated Ester Observed (LCMS)? start->check_activation no_activation Problem: Ineffective Carboxylic Acid Activation check_activation->no_activation No yes_activation Problem: Poor Amine Nucleophilicity or Steric Hindrance check_activation->yes_activation Yes solution_reagent Solution: 1. Switch to high-potency uronium reagent (HATU, COMU). 2. Increase pre-activation time. 3. Check reagent quality. no_activation->solution_reagent check_amine Is Amine Sterically Hindered or Electron-Deficient? yes_activation->check_amine yes_hindered Solution: 1. Convert acid to Acyl Fluoride (BTFFH, Ghosez's Reagent). 2. Increase reaction temperature (40-80 °C). 3. Screen alternative solvents (e.g., NMP, DMA). check_amine->yes_hindered Yes no_hindered Solution: 1. Re-evaluate base (ensure non-nucleophilic, sufficient equivalents). 2. Increase reaction time and/or temperature. 3. Ensure strictly anhydrous conditions. check_amine->no_hindered No G RCOOH Pyrazole-COOH (Carboxylic Acid) ActiveEster OAt-Active Ester (Highly Reactive Intermediate) RCOOH->ActiveEster Activation HATU HATU + Base HATU->ActiveEster Tetrahedral Tetrahedral Intermediate ActiveEster->Tetrahedral Nucleophilic Attack Amine R'-NH₂ (Amine) Amine->Tetrahedral Amide Amide Product Tetrahedral->Amide Collapse & Proton Transfer

References

strategies for removing stubborn impurities from 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid (C₅H₅ClN₂O₂). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity challenges encountered with this important heterocyclic intermediate.

Troubleshooting Guide

This section addresses specific issues in a question-and-answer format to help you rapidly identify and solve purification problems.

Issue 1: My final product has a persistent yellow or brown color, even after initial crystallization.

Root Cause Analysis: Colored impurities often arise from side reactions during synthesis, particularly those involving hydrazine starting materials or phosphorus oxychloride, which can produce colored byproducts.[1][2] Trace metal contaminants from reagents or reaction vessels can also form colored complexes.

Recommended Strategies:

  • Activated Carbon Treatment: This is the most common and effective method for removing bulk color impurities.

  • Chelating Agent Wash: If metallic impurities are suspected, a wash with a dilute solution of a chelating agent like EDTA can be effective.

Protocol 1: Decolorization with Activated Carbon
  • Dissolution: Dissolve the crude, colored acid in a suitable hot solvent (e.g., ethanol, methanol, or water) until fully dissolved.[3][4][5] Use the minimum amount of solvent necessary.

  • Carbon Addition: Add a small amount of activated carbon (typically 1-2% w/w relative to your compound) to the hot solution.

    • Scientist's Note: Be cautious when adding carbon to a boiling solution, as it can cause vigorous bumping. It is safer to cool the solution slightly before adding the carbon and then reheating.

  • Hot Filtration: Keep the solution hot (refluxing if necessary) for 5-10 minutes. Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the activated carbon.

  • Crystallization: Allow the clear, colorless filtrate to cool slowly to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

Issue 2: Analytical data (¹H NMR, LC-MS) shows the presence of residual starting material or neutral byproducts.

Root Cause Analysis: Incomplete reactions or the formation of non-acidic side products are common. These impurities will not be removed by simple recrystallization if their solubility profiles are similar to the desired product. An acid-base extraction is the most robust method for separating a carboxylic acid from neutral or basic impurities.[6][7][8][9]

Recommended Strategy:

  • Acid-Base Liquid-Liquid Extraction: This technique exploits the acidic nature of the carboxylic acid group. By treating an organic solution of the crude product with an aqueous base, the desired acid is converted into its water-soluble carboxylate salt, while neutral impurities remain in the organic layer.[7][8]

Workflow Diagram: Acid-Base Extraction

start Crude Product (in Organic Solvent like Ethyl Acetate) base_wash Wash with aq. NaHCO₃ or Na₂CO₃ Solution start->base_wash org_layer Organic Layer: Neutral/Basic Impurities base_wash->org_layer Separate Layers aq_layer Aqueous Layer: Sodium 5-chloro-1-methyl- 1H-pyrazole-4-carboxylate base_wash->aq_layer acidify Acidify with conc. HCl (to pH < 2) aq_layer->acidify precipitate Precipitated Pure Acid acidify->precipitate filtration Filter, Wash with Cold Water, and Dry precipitate->filtration final_product Pure 5-chloro-1-methyl-1H- pyrazole-4-carboxylic acid filtration->final_product

Caption: Workflow for purification via acid-base extraction.

Protocol 2: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in an appropriate organic solvent immiscible with water (e.g., ethyl acetate, diethyl ether).

  • Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium carbonate (Na₂CO₃).[6][7]

    • Expert Tip: Sodium bicarbonate is a weaker base and is often sufficient to extract carboxylic acids without hydrolyzing other functional groups.[7] Vent the separatory funnel frequently, as CO₂ gas will be evolved.

  • Separation: Shake the funnel vigorously and allow the layers to separate. Drain the lower aqueous layer containing the carboxylate salt. Repeat the extraction on the organic layer 1-2 more times to ensure complete recovery.

  • Acidification: Combine the aqueous extracts in a beaker and cool in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH is acidic (pH < 2, check with litmus paper). The desired carboxylic acid will precipitate out as a solid.[6][8]

  • Isolation: Collect the white precipitate by vacuum filtration, wash thoroughly with cold deionized water to remove inorganic salts, and dry under vacuum.

Issue 3: The compound fails to crystallize or "oils out" during recrystallization.

Root Cause Analysis: "Oiling out" occurs when a compound precipitates from solution at a temperature above its melting point or when the concentration of impurities is too high, inhibiting lattice formation.[3] The choice of solvent is critical for successful recrystallization.

Recommended Strategy:

  • Systematic Solvent Screening: The ideal recrystallization solvent should dissolve the compound poorly at room temperature but completely at its boiling point. A mixed-solvent system is often effective when a single ideal solvent cannot be found.[3]

Table 1: Recrystallization Solvent Selection Guide
Solvent SystemPolarityBoiling Point (°C)Suitability & Rationale
Water High100A documented solvent for this compound, good for polar compounds.[5] Slow cooling is key.
Ethanol/Water High (Tunable)78-100A powerful mixed-solvent system. Dissolve in minimal hot ethanol, then add hot water dropwise until turbidity persists. Reheat to clarify and cool slowly.[3]
Isopropanol Medium82A good alternative to ethanol, with a slightly higher boiling point that can aid solubility.[10]
Ethyl Acetate/Hexane Med-Low (Tunable)77 / 69For less polar impurities. Dissolve in hot ethyl acetate and add hexane as the anti-solvent.

Troubleshooting Flowchart: Optimizing Recrystallization

start Problem: Compound 'Oils Out' or Fails to Crystallize check_purity Is the crude purity very low? (Check TLC/Crude NMR) start->check_purity pre_purify Perform Acid-Base Extraction (Protocol 2) to remove gross impurities check_purity->pre_purify Yes solvent_screen Systematic Solvent Screening check_purity->solvent_screen No pre_purify->solvent_screen single_solvent Test single solvents (e.g., Water, Ethanol) solvent_screen->single_solvent mixed_solvent Test mixed-solvent systems (e.g., Ethanol/Water) single_solvent->mixed_solvent Fails success Successful Crystallization single_solvent->success Success seed_crystal Induce crystallization with a seed crystal mixed_solvent->seed_crystal Fails mixed_solvent->success Success seed_crystal->success

Caption: Decision tree for troubleshooting crystallization problems.

Issue 4: Purity is still insufficient after recrystallization and extraction, with closely-related acidic impurities remaining.

Root Cause Analysis: If impurities are structurally very similar (e.g., regioisomers or other acidic byproducts), their physical properties (like solubility and pKa) may be too close for effective separation by recrystallization or extraction.[1]

Recommended Strategy:

  • Flash Column Chromatography: This is the definitive technique for separating compounds with minor differences in polarity.[11][12] For a carboxylic acid, it is crucial to modify the mobile phase to suppress deprotonation on the silica gel, which can otherwise lead to severe peak tailing.

Protocol 3: Flash Column Chromatography
  • Stationary Phase: Standard silica gel (SiO₂).

    • Expert Tip: Silica gel is inherently acidic. For some acid-sensitive compounds, deactivating the silica with triethylamine may be necessary, but for purifying an acid, this is generally not required.[13]

  • Mobile Phase (Eluent) Selection:

    • Start with a non-polar solvent system like Hexane/Ethyl Acetate and gradually increase the polarity.

    • Crucially, add 0.5-1% acetic acid or formic acid to the eluent. This suppresses the ionization of the carboxylic acid, ensuring it remains in its neutral form and elutes as a sharp, symmetrical peak.[14]

  • Slurry Loading: For best results, pre-adsorb the crude material onto a small amount of silica gel. Dissolve your compound in a minimal amount of a polar solvent (like acetone or methanol), add silica gel, and evaporate the solvent to get a dry, free-flowing powder.

  • Elution and Analysis: Load the powder onto the top of the column. Begin elution with the determined solvent system, collecting fractions and analyzing them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Frequently Asked Questions (FAQs)

Q1: What are the key stability considerations for this compound? A: Pyrazole rings are generally stable aromatic systems.[15] The chloro-substituent also tends to be stable under typical purification conditions.[16] However, like many carboxylic acids, esterification can occur if refluxed for extended periods in alcoholic solvents, especially under acidic catalysis.[4] While pyrazole esters can be sensitive to hydrolysis at high pH, the acid form is generally stable.[17]

Q2: How can I accurately assess the final purity of my compound? A: A combination of techniques is recommended for a comprehensive assessment:

  • ¹H NMR Spectroscopy: To confirm the structure and identify any proton-bearing impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight and determine purity by peak area percentage.

  • Melting Point: A sharp melting point range (e.g., 195-197°C as reported in the literature) is a good indicator of high purity.[5] A broad range suggests the presence of impurities.

  • Elemental Analysis (C, H, N): Provides the empirical formula and is a stringent test of purity, typically required for publication or regulatory submission.

Q3: What are the best practices for storing the purified material? A: Store the purified, dry solid in a tightly sealed container in a cool, dry place, protected from light. A desiccator is recommended to prevent moisture absorption.

References

Technical Support Center: Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions, and detailed protocols for various synthetic routes to this important intermediate. Our goal is to equip you with the necessary information to navigate the complexities of its synthesis, ensuring both efficiency and success in your laboratory endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for obtaining this compound?

A1: There are two main retrosynthetic approaches to consider. The first involves the initial formation of the pyrazole ring system, followed by a chlorination step. The second strategy introduces the chloro-substituent during the cyclization process or by utilizing a chlorinated starting material. A common and practical approach involves the synthesis of an ester derivative, such as ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate, which is then hydrolyzed to the final carboxylic acid.

Q2: I am having trouble with the regioselectivity of the chlorination step on the pyrazole ring. What should I consider?

A2: The chlorination of pyrazoles is an electrophilic aromatic substitution reaction. The regioselectivity is governed by the electronic properties of the substituents on the pyrazole ring. The 4-position is generally susceptible to electrophilic attack. For direct chlorination, various reagents can be employed, including N-chlorosuccinimide (NCS), trichloroisocyanuric acid (TCCA), and sulfuryl chloride. To ensure high regioselectivity, it is crucial to control the reaction conditions, such as temperature and solvent. A mechanochemical, solvent-free approach using TCCA has been reported to be highly efficient and selective for the chlorination of pyrazoles.[1][2]

Q3: My hydrolysis of the ethyl ester to the carboxylic acid is incomplete. How can I improve the yield?

A3: Incomplete hydrolysis is a common issue. To drive the reaction to completion, ensure you are using a sufficient excess of the base, typically potassium hydroxide or sodium hydroxide. Refluxing for an adequate amount of time is also critical; a typical duration is around six hours.[3] Monitoring the reaction by thin-layer chromatography (TLC) is highly recommended to confirm the disappearance of the starting ester. The choice of solvent can also play a role; ethanol is commonly used.[3]

Q4: Are there any "green" or more environmentally friendly synthetic routes available?

A4: Yes, there is growing interest in developing greener synthetic methodologies. For the chlorination step, a solvent-free mechanochemical method using trichloroisocyanuric acid offers a more environmentally friendly alternative to traditional solvent-based chlorinations.[1][2] Additionally, some methods are exploring the use of less hazardous reagents, such as replacing sulfuryl chloride with a combination of hydrochloric acid and hydrogen peroxide for chlorination.[4] One-pot multicomponent reactions, which reduce the number of separate reaction and purification steps, also contribute to a greener process.[5][6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield in the Sandmeyer-type reaction (from 5-amino-pyrazole) - Incomplete diazotization.- Instability of the diazonium salt.- Inefficient displacement with chloride.- Ensure anhydrous conditions during the initial treatment with HCl gas.- Add nitrosyl chloride slowly at a low temperature to control the reaction.- Use a fresh source of nitrosyl chloride.- Monitor the reaction by TLC to confirm the consumption of the starting material.[7]
Formation of side products during chlorination with POCl₃ - High reaction temperature leading to decomposition or side reactions.- Prolonged reaction time.- Carefully control the reaction temperature, typically between 90-100°C.- Monitor the reaction progress by TLC and stop the reaction once the starting material is consumed.- Use a minimal excess of phosphorus oxychloride.
Difficulty in purifying the final carboxylic acid - Presence of unreacted starting ester.- Formation of salt byproducts.- Ensure complete hydrolysis by extending the reflux time or using a larger excess of base.- After acidification, wash the precipitated solid thoroughly with cold water to remove any inorganic salts.- Recrystallization from a suitable solvent, such as water or an ethanol/water mixture, is often effective for purification.[3]
Inconsistent results in the Vilsmeier-Haack reaction for pyrazole synthesis - Moisture sensitivity of the Vilsmeier reagent.- Incorrect stoichiometry of reagents.- Use anhydrous DMF and ensure all glassware is thoroughly dried.- Add phosphorus oxychloride (POCl₃) dropwise to ice-cold DMF to form the Vilsmeier reagent in situ under controlled conditions.- Carefully control the reaction temperature during the addition of the hydrazone.[8]

Synthetic Routes and Experimental Protocols

Here we outline two common and reliable synthetic pathways to this compound.

Route 1: From Ethyl 5-hydroxy-1-methyl-4-pyrazolecarboxylate

This route involves the chlorination of a pyrazolone precursor followed by the hydrolysis of the resulting ester.

Route 1 A Ethyl 5-hydroxy-1-methyl- 4-pyrazolecarboxylate B Ethyl 5-chloro-1-methyl- 1H-pyrazole-4-carboxylate A->B POCl₃, 90-100°C C 5-chloro-1-methyl-1H- pyrazole-4-carboxylic acid B->C KOH, Ethanol, Reflux

Caption: Synthetic pathway starting from a hydroxy-pyrazole derivative.

Protocol:

Step 1: Synthesis of Ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate [9]

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 5-hydroxy-1-methyl-4-pyrazolecarboxylate (10 g) and phosphorus oxychloride (50 ml).

  • Heat the mixture with stirring at 90-100°C for approximately 65 hours.

  • After cooling, carefully evaporate the excess phosphorus oxychloride under reduced pressure.

  • Pour the residue onto crushed ice.

  • The resulting mixture will contain both the desired ethyl ester and the carboxylic acid. The ester can be extracted with a suitable organic solvent like ether after neutralization.

Step 2: Synthesis of this compound [3]

  • Combine ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate (13 g, 0.07 mole) and potassium hydroxide (7.8 g, 0.14 mole) in 75 ml of ethanol.

  • Reflux the mixture for six hours.

  • After cooling, pour the solution over water.

  • Acidify the aqueous solution with concentrated hydrochloric acid.

  • Collect the precipitated solid by filtration, dry it, and recrystallize from water to obtain the pure product.

Route 2: Sandmeyer-type Reaction from Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate

This route utilizes a diazotization reaction on an amino-pyrazole precursor, followed by displacement with chloride and subsequent hydrolysis.

Route 2 D Ethyl 5-amino-1-methyl- 1H-pyrazole-4-carboxylate E Ethyl 5-chloro-1-methyl- 1H-pyrazole-4-carboxylate D->E 1. HCl (g), Chloroform 2. Nitrosyl chloride F 5-chloro-1-methyl-1H- pyrazole-4-carboxylic acid E->F KOH, Ethanol, Reflux

Caption: Synthetic pathway starting from an amino-pyrazole derivative.

Protocol:

Step 1: Synthesis of Ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate [7]

  • Dissolve ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (12 g, 0.07 mole) in 75 ml of chloroform.

  • Bubble hydrogen chloride gas through the solution for 60 minutes.

  • Bubble nitrosyl chloride into the reaction mixture for approximately five minutes.

  • Monitor the reaction by TLC. If starting material remains, bubble in more nitrosyl chloride.

  • Heat the solution on a steam bath for five minutes.

  • Cool the mixture and remove the solvent in vacuo to yield the crude ester.

Step 2: Synthesis of this compound [3]

  • Follow the hydrolysis protocol as described in Route 1, Step 2.

Comparative Summary of Synthetic Routes

Parameter Route 1: From Hydroxy-pyrazole Route 2: From Amino-pyrazole
Starting Material Ethyl 5-hydroxy-1-methyl-4-pyrazolecarboxylateEthyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
Key Reagents POCl₃, KOHHCl (g), Nitrosyl chloride, KOH
Advantages - Fewer steps if the hydroxy-pyrazole is readily available.- Often provides a cleaner conversion in the chlorination step.
Disadvantages - Use of hazardous POCl₃.- Potentially long reaction time for chlorination.- Requires handling of toxic gases (HCl and nitrosyl chloride).- Diazonium intermediate can be unstable.
Typical Yield Moderate to goodGood

References

stability and degradation pathways of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Recognizing the critical importance of stability and degradation pathway analysis in research and development, this document offers a combination of theoretical knowledge, practical protocols, and troubleshooting advice to ensure the integrity and reliability of your experimental outcomes.

I. Frequently Asked Questions (FAQs) on Stability and Handling

This section addresses common questions regarding the stability and handling of this compound, providing quick and actionable answers to prevent common experimental pitfalls.

Q1: What are the primary stability concerns for this compound?

A1: Based on its chemical structure, the primary stability concerns are susceptibility to hydrolytic degradation, particularly at elevated pH, potential for photodegradation, and possible oxidative degradation. The pyrazole ring is generally stable, but the chloro and carboxylic acid functional groups can be reactive under certain conditions.

Q2: How should I properly store this compound?

A2: For long-term storage, it is recommended to keep the compound in a tightly sealed container, protected from light, in a cool and dry place. For solutions, it is advisable to prepare them fresh. If storage of solutions is necessary, they should be kept at low temperatures (2-8°C) and protected from light.

Q3: Is this compound sensitive to pH changes?

A3: Yes, the carboxylic acid moiety makes the compound's solubility and stability pH-dependent. In basic conditions, the carboxylic acid will be deprotonated, which may influence its reactivity. While pyrazole rings are relatively stable, extreme pH conditions can promote hydrolysis of the chloro group, although this is generally slow.

Q4: Can I expect degradation of the compound under normal laboratory lighting?

A4: While pyrazole rings are generally robust, extended exposure to high-intensity light, especially UV light, could potentially lead to photodegradation. It is good laboratory practice to protect solutions of the compound from direct light, for example, by using amber vials or covering flasks with aluminum foil.

II. Troubleshooting Guide for Stability Studies

This section provides a structured approach to troubleshooting common issues encountered during forced degradation studies of this compound.

Observed Issue Potential Cause Recommended Action
No degradation observed under stress conditions. Stress conditions are too mild.Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), elevate the temperature, or extend the duration of the stress test. A target degradation of 5-20% is generally recommended to ensure that the analytical method is truly stability-indicating.[1]
Complete degradation of the parent compound. Stress conditions are too harsh.Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time. Over-stressing the molecule can lead to the formation of secondary and tertiary degradation products that may not be relevant to normal storage conditions.
Poor peak shape or resolution in HPLC analysis. Inappropriate column chemistry or mobile phase.Optimize the HPLC method. For a polar compound like this, a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. Adjusting the pH of the mobile phase can significantly impact the peak shape of the carboxylic acid.
Mass balance is not within the acceptable range (e.g., 95-105%). Undetected degradation products (e.g., non-UV active or volatile).Use a universal detector like a mass spectrometer (MS) in parallel with a UV detector. Ensure that the UV wavelength used is appropriate for both the parent compound and potential degradants.
Inconsistent degradation profiles between experiments. Variability in experimental conditions.Ensure precise control over temperature, pH, and concentration of reagents. Use calibrated equipment and prepare fresh solutions for each experiment.

III. Predicted Degradation Pathways

While specific experimental data for this compound is not extensively available, based on the chemical functionalities present, we can predict the following degradation pathways under forced degradation conditions.

A. Hydrolytic Degradation

Under acidic or basic conditions, the primary site of hydrolytic attack is predicted to be the chloro-substituent on the pyrazole ring, leading to its substitution by a hydroxyl group.

Parent This compound Hydrolysis_Product 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylic acid Parent->Hydrolysis_Product H₂O / H⁺ or OH⁻ Parent This compound N_Oxide This compound N-oxide Parent->N_Oxide [O] (e.g., H₂O₂) Hydroxymethyl 5-chloro-1-(hydroxymethyl)-1H-pyrazole-4-carboxylic acid Parent->Hydroxymethyl [O] (e.g., H₂O₂) Parent This compound Decarboxylation_Product 5-chloro-1-methyl-1H-pyrazole + CO₂ Parent->Decarboxylation_Product Δ (Heat)

References

how to enhance the solubility of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid for biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Enhancing the Solubility of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic Acid

Last Updated: January 1, 2026

Introduction

This compound is a substituted pyrazole derivative used as a building block in medicinal chemistry and for the development of compounds with various biological activities, including potential antimicrobial, anti-inflammatory, or herbicidal properties.[1][2][3] A common hurdle in utilizing this and similar compounds in biological assays is their limited aqueous solubility. This guide provides a comprehensive, question-and-answer-based approach to troubleshoot and enhance the solubility of this compound, ensuring reliable and reproducible results in your experiments.

Understanding the Molecule: Physicochemical Properties

Before troubleshooting, it's crucial to understand the chemical nature of this compound.

  • Structure: It possesses a pyrazole ring, a carboxylic acid group (-COOH), a chloro group (-Cl), and a methyl group (-CH₃).[1]

  • Solubility Profile: As a weak acid, its solubility is expected to be low at acidic to neutral pH (where it is in the un-ionized, less polar -COOH form) and significantly increase at basic pH (where it deprotonates to the more polar carboxylate ion, -COO⁻).[4][5][6]

Frequently Asked Questions (FAQs)

Here are direct answers to the most common initial queries researchers face.

Q1: Why is my compound precipitating when I add it to my cell culture medium or aqueous buffer?

A: This is the most common issue and usually occurs for two reasons. First, the compound has inherently low solubility in neutral aqueous solutions like PBS or standard cell media (typically pH 7.2-7.4).[7] Second, if you're diluting a concentrated DMSO stock, the compound can "crash out" as the solvent changes from a favorable organic environment (DMSO) to an unfavorable aqueous one. This is a phenomenon known as solvent-shifting.[8][9]

Q2: I dissolved the compound in 100% DMSO. Is it ready to use?

A: Not directly. While DMSO is an excellent solvent for creating high-concentration stock solutions, it can be toxic to cells at final concentrations typically above 0.5%-1%.[10][11] The goal is to prepare a concentrated DMSO stock that allows for significant dilution into your final assay medium, keeping the final DMSO concentration as low as possible (ideally ≤0.1%) while ensuring the compound remains dissolved.[8][10]

Q3: Can I just add NaOH to my final assay buffer to increase the pH and improve solubility?

A: While increasing pH is a valid strategy to improve solubility, directly adding a strong base like NaOH to your final assay medium is not recommended . This will drastically alter the pH of the buffered system, which can harm or kill cells, denature proteins, and invalidate your biological assay results. The pH adjustment should be done strategically during stock solution preparation.

Q4: Is heating the solution a good way to dissolve the compound?

A: Gentle warming (e.g., to 37°C) can help dissolve the compound initially in a solvent like DMSO.[8][9] However, be cautious, as excessive heat can degrade the compound. This method does not solve the underlying problem of precipitation upon dilution into aqueous media.

Troubleshooting Guide: From Problem to Solution

This section provides a systematic approach to overcoming solubility challenges.

Problem EncounteredProbable Cause(s)Recommended Solution(s)
Precipitation in Aqueous Buffer The compound is in its poorly soluble, protonated (-COOH) form at neutral pH.Increase the pH of the stock solution before final dilution. Prepare a stock in a slightly basic solution (e.g., 10 mM NaOH or 50 mM NaHCO₃) or use a pH-adjusted co-solvent strategy.
Stock Solution "Crashes Out" The dilution factor from the organic stock (e.g., DMSO) into the aqueous buffer is too small, leading to solvent-shifting and precipitation.Prepare a more concentrated stock solution in DMSO so a larger dilution factor can be used. Perform serial dilutions in 100% DMSO first before the final dilution into the aqueous medium.[8]
Observed Cell Toxicity or Assay Interference The final concentration of the organic co-solvent (DMSO, Ethanol, etc.) is too high.Ensure the final co-solvent concentration is below the toxic threshold for your specific cell line (typically <0.5% for DMSO).[10][12] Always include a "vehicle control" (medium + same final solvent concentration) in your experiments.[9]
Compound Won't Dissolve Even in 100% DMSO The compound may have extremely low solubility, or you are trying to make a stock solution that is too concentrated.Use sonication in a water bath to aid dissolution.[8] If that fails, consider alternative co-solvents or advanced formulation strategies like using cyclodextrins.

Detailed Protocols & Methodologies

Follow these step-by-step protocols for preparing your compound.

Protocol 1: Standard Method using DMSO

This is the first method to try for creating a stock solution.

  • Weigh out the desired amount of this compound powder into a sterile microcentrifuge tube.

  • Add the required volume of high-purity, sterile DMSO to achieve a high-concentration stock (e.g., 10-100 mM).

  • Vortex the tube thoroughly.[9] If needed, sonicate in a water bath for 5-10 minutes or warm gently to 37°C to aid dissolution.[8]

  • Visually inspect to ensure no particulates remain.

  • Perform serial dilutions from this master stock using 100% DMSO to create intermediate stocks.[8]

  • For the final step, dilute the intermediate DMSO stock into your pre-warmed aqueous assay buffer or cell culture medium. A dilution of at least 1:1000 (e.g., 1 µL of stock into 1 mL of medium) is recommended to keep the final DMSO concentration at 0.1%. Vortex immediately after adding the compound.[9]

Protocol 2: pH-Adjusted Aqueous Stock Solution

This method leverages the acidic nature of the compound to create a water-based stock, avoiding organic solvents.

  • Prepare a stock solution of a weak base, such as 10-20 mM Sodium Hydroxide (NaOH) or 50-100 mM Sodium Bicarbonate (NaHCO₃) in ultrapure water.

  • Weigh the compound and add it to the basic solution to achieve the desired concentration (e.g., 1-10 mM). The basic solution will deprotonate the carboxylic acid, forming the soluble carboxylate salt.

  • Vortex until fully dissolved. The solution should be clear.

  • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Dilute this aqueous stock directly into your assay medium. Since the stock is already in an aqueous, pH-adjusted solution, the risk of precipitation is much lower. The buffering capacity of your final medium should handle the small pH change from adding the stock.

Decision Workflow for Solubility Enhancement

The following diagram illustrates a logical workflow for selecting the appropriate solubilization strategy.

Caption: Decision workflow for solubilizing the compound.

Advanced Strategies & Alternative Co-Solvents

If the above methods fail, consider these advanced options.

Alternative Co-Solvents

While DMSO is the most common, other solvents can be used. Their toxicity and compatibility with your specific assay must be verified.

Co-SolventTypical Final Conc.ProsCons
Ethanol < 1%Less cytotoxic than DMSO for some cell lines.[12]Can be less effective at dissolving highly non-polar compounds. Can have biological effects.[12]
PEG 400 < 1%Biocompatible, used in parenteral drug formulations.[13][14] Good for lipophilic drugs.[15]Can be viscous. May not be as potent a solvent as DMSO.
DMF (Dimethylformamide) < 0.5%Strong solvent, similar to DMSO.Generally more toxic than DMSO. Use with caution.
Formulation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16] They can encapsulate poorly soluble molecules, forming an "inclusion complex" that is water-soluble.[17][18]

  • How it works: The non-polar pyrazole ring of your compound can fit inside the cyclodextrin cavity, while the hydrophilic exterior of the cyclodextrin allows the entire complex to dissolve in water.[16]

  • Commonly Used: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is frequently used in pharmaceutical formulations to improve solubility.[19]

  • Basic Protocol: Prepare a solution of HP-β-CD in water. Add your compound and stir or sonicate for several hours to allow for complex formation. This can create a stable, aqueous stock solution without organic solvents.

Mechanism of pH-Dependent Solubility

The following diagram illustrates why adjusting pH is an effective strategy for solubilizing carboxylic acids.

G cluster_low_ph Low pH (e.g., pH < 4) cluster_high_ph High pH (e.g., pH > 8) low_ph R-COOH (Protonated Form) low_ph_props Uncharged Less Polar Poorly Water Soluble low_ph->low_ph_props high_ph R-COO⁻ + H⁺ (Deprotonated Form) low_ph:f0->high_ph:f0 H⁺ high_ph:f0->low_ph:f0 + H⁺ high_ph_props Charged (Anionic) More Polar Highly Water Soluble high_ph->high_ph_props equilibrium pKa ≈ pH

Caption: Effect of pH on carboxylic acid ionization and solubility.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Reactivity of 5-Halo-1-methyl-1H-pyrazole-4-carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Pyrazole Scaffold in Modern Chemistry

The 1-methyl-1H-pyrazole-4-carboxylic acid core is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous bioactive compounds and functional materials. The introduction of a halogen atom at the 5-position provides a crucial handle for further molecular elaboration through a variety of chemical transformations. The choice of this halogen—fluorine, chlorine, bromine, or iodine—is a critical decision that significantly impacts the reactivity of the substrate and, consequently, the synthetic strategy.

This guide provides an in-depth comparison of the reactivity of 5-fluoro-, 5-chloro-, 5-bromo-, and 5-iodo-1-methyl-1H-pyrazole-4-carboxylic acids in three key reaction classes: palladium-catalyzed Suzuki-Miyaura cross-coupling, nucleophilic aromatic substitution (SNAr), and amide bond formation. By understanding the underlying principles and leveraging the experimental data presented herein, researchers can make more informed decisions in their synthetic endeavors.

Fundamental Principles of Reactivity

The reactivity of the 5-halopyrazole ring is governed by a delicate interplay of electronic and steric effects, as well as the inherent strength of the carbon-halogen bond.

  • Electronic Effects: The electronegativity of the halogens decreases down the group (F > Cl > Br > I). A more electronegative halogen exerts a stronger electron-withdrawing inductive effect, which increases the electrophilicity of the C5 carbon. This effect is paramount in nucleophilic aromatic substitution (SNAr) reactions, where it stabilizes the negatively charged Meisenheimer intermediate.

  • Carbon-Halogen Bond Strength: The C-X bond dissociation energy also decreases down the group (C-F > C-Cl > C-Br > C-I). This trend is a dominant factor in palladium-catalyzed cross-coupling reactions, as the oxidative addition of the palladium catalyst to the C-X bond is often the rate-determining step. Weaker bonds (C-I, C-Br) lead to faster oxidative addition.

  • Steric Effects: The atomic radius of the halogens increases down the group (F < Cl < Br < I). While generally less influential than electronic and bond strength effects for this scaffold, steric hindrance can play a role in reactions involving bulky catalysts or nucleophiles.

Comparative Reactivity in Key Transformations

A. Suzuki-Miyaura Cross-Coupling: A Surprising Trend

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds. The conventional wisdom for aryl halides dictates a reactivity order of I > Br > Cl >> F, directly correlating with the ease of oxidative addition. However, for the 5-halopyrazole series, a notable deviation from this trend is observed.

Mechanistic Insight: A significant side reaction, palladium-catalyzed dehalogenation, becomes prominent with the more reactive 5-iodopyrazole. This process, where the halogen is replaced by a hydrogen atom, reduces the yield of the desired cross-coupled product. Consequently, the seemingly less reactive 5-bromo and 5-chloro derivatives often provide superior outcomes.[1]

Data Presentation: Comparative Yields in Suzuki-Miyaura Coupling

5-Halo Substituent (X)Representative Yield (%)Key Observations
Iodo (I)40-60%Prone to significant dehalogenation, leading to lower yields of the desired product.[1]
Bromo (Br)85-95%Excellent reactivity with minimal dehalogenation, often the optimal choice.[1]
Chloro (Cl)70-85%Good reactivity, though may require more forcing conditions or specialized catalysts compared to the bromo derivative.[1]
Fluoro (F)<5%Generally unreactive due to the high strength of the C-F bond.

Experimental Protocol: Suzuki-Miyaura Coupling of Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate

Causality: The ethyl ester of the carboxylic acid is often used to improve solubility in organic solvents and to prevent potential complications arising from the acidic proton of the carboxylic acid.

  • Reaction Setup: To a clean, dry Schlenk flask, add ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

  • Catalyst and Solvent Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%) and a degassed solvent mixture of 1,4-dioxane and water (4:1, 5 mL).

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Hydrolysis (Optional): The resulting ethyl ester can be hydrolyzed to the carboxylic acid using standard conditions (e.g., LiOH in a THF/water mixture).

Mandatory Visualization: Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Halopyrazole, Boronic Acid, and Base inert Establish Inert Atmosphere start->inert reagents Add Catalyst and Degassed Solvents inert->reagents heat Heat and Stir (80-100 °C) reagents->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool extract Dilute and Extract cool->extract purify Dry and Purify extract->purify end end purify->end Final Product

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

B. Nucleophilic Aromatic Substitution (SNAr): A Classic Trend

In SNAr reactions, the reactivity of the 5-halopyrazoles follows the expected trend based on the electronegativity of the halogen. The electron-withdrawing pyrazole ring activates the 5-position for nucleophilic attack.

Mechanistic Insight: The reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. A more electronegative halogen at the 5-position provides greater stabilization to this intermediate through its inductive effect, thereby accelerating the reaction.[2][3]

Data Presentation: Comparative Reactivity in SNAr with an Amine Nucleophile

5-Halo Substituent (X)Relative Reaction RateKey Observations
Fluoro (F)HighestThe high electronegativity of fluorine strongly activates the ring and stabilizes the Meisenheimer complex, making it the most reactive substrate.[2][4]
Chloro (Cl)HighLess reactive than the fluoro derivative but still a very effective substrate for SNAr.
Bromo (Br)ModerateReactivity is lower than the chloro analog due to decreased inductive stabilization.
Iodo (I)LowestThe least reactive in this series for SNAr due to the lowest electronegativity.

Experimental Protocol: SNAr of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic Acid with a Secondary Amine

Causality: A polar aprotic solvent like DMSO is chosen to solvate the reactants and facilitate the formation of the charged Meisenheimer intermediate. A base is used to neutralize the H-X formed during the reaction.

  • Reaction Setup: In a sealed tube, dissolve this compound (1.0 mmol) in dimethyl sulfoxide (DMSO, 5 mL).

  • Reagent Addition: Add the secondary amine (e.g., morpholine, 1.2 mmol) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 mmol).

  • Reaction: Seal the tube and heat the mixture to 80-120 °C. Monitor the reaction by LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and pour it into water (50 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.

Mandatory Visualization: SNAr Reaction Mechanism

SNAr_Mechanism Reactants 5-Halopyrazole + Nucleophile Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactants->Meisenheimer Addition (Rate-determining) Product Substituted Pyrazole + Halide Meisenheimer->Product Elimination

Caption: The two-step addition-elimination mechanism of SNAr.

C. Amide Bond Formation: Halogen Independence

The formation of an amide bond from the carboxylic acid moiety is a fundamental transformation. This reaction's success is primarily dependent on the activation of the carboxylic acid, rather than the nature of the halogen at the 5-position.

Mechanistic Insight: The carboxylic acid is typically converted into a more reactive species, such as an acyl chloride or an active ester, which is then susceptible to nucleophilic attack by an amine. Common coupling reagents like HATU, HOBt/EDC, or the conversion to an acyl chloride with thionyl chloride facilitate this process. The halogen at C5 is electronically distant and does not significantly influence the reactivity of the C4-carboxylic acid.

Data Presentation: Comparative Yields in Amide Bond Formation

5-Halo Substituent (X)Representative Yield (%)Key Observations
Iodo (I)>90%High yields are achievable with standard coupling protocols.
Bromo (Br)>90%High yields are achievable with standard coupling protocols.
Chloro (Cl)>90%High yields are achievable with standard coupling protocols.
Fluoro (F)>90%High yields are achievable with standard coupling protocols.

Experimental Protocol: General Amide Coupling of 5-Halo-1-methyl-1H-pyrazole-4-carboxylic Acids

Causality: A coupling reagent like HATU in the presence of a non-nucleophilic base like DIPEA is a robust and widely used method for forming amide bonds with minimal side reactions and high yields.

  • Reaction Setup: To a solution of the 5-halo-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 mmol) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF, 5 mL), add the desired amine (1.1 mmol) and N,N-diisopropylethylamine (DIPEA, 2.0 mmol).

  • Coupling Reagent Addition: Add hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) (1.2 mmol) portion-wise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-16 hours, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Mandatory Visualization: Amide Coupling Workflow

Amide_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Carboxylic Acid, Amine, and Base add_coupling Add Coupling Reagent (e.g., HATU) start->add_coupling stir Stir at Room Temperature add_coupling->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract purify Wash, Dry, and Purify extract->purify end end purify->end Final Amide Product

Caption: A generalized workflow for amide bond formation.

Conclusion: Strategic Selection of the 5-Halo Substituent

The choice of the halogen at the 5-position of 1-methyl-1H-pyrazole-4-carboxylic acid is a strategic decision that should be guided by the intended chemical transformation:

  • For Suzuki-Miyaura cross-coupling , the 5-bromo derivative is often the substrate of choice, offering a balance of high reactivity and minimal dehalogenation, leading to superior yields compared to the 5-iodo analog. The 5-chloro derivative is a viable, more economical alternative, though it may require more robust catalytic systems.

  • For nucleophilic aromatic substitution (SNAr) , the 5-fluoro derivative is the most reactive, followed by the 5-chloro derivative. The high electronegativity of fluorine provides the strongest activation for this transformation.

  • For amide bond formation , the reactivity is largely independent of the halogen , and any of the 5-halo derivatives can be used effectively with standard coupling protocols.

By understanding these reactivity trends and the underlying chemical principles, researchers can streamline their synthetic routes, improve yields, and ultimately accelerate their research and development programs.

References

A Comparative Analysis of the Biological Activity of 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic Acid Analogs: A Guide for Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole ring is a foundational scaffold in modern agrochemical design, prized for its metabolic stability and versatile substitution patterns that allow for the fine-tuning of biological activity.[1][2][3] Among these, derivatives of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid have given rise to a plethora of commercial products with potent fungicidal, insecticidal, and herbicidal properties. This guide provides a comparative analysis of the biological activities of key analogs, delving into the structure-activity relationships (SAR) that govern their efficacy. We will explore the causal links behind experimental designs and present actionable data to inform the development of next-generation crop protection agents.

The Pyrazole Carboxamide Core: A Versatile Pharmacophore

The most significant and commercially successful analogs of this compound are its carboxamide derivatives. The general structure consists of the pyrazole "head" connected via an amide bridge to a variable "tail" group, typically a substituted aromatic or heterocyclic ring. This modular design allows for extensive chemical exploration.

The primary fungicidal mechanism for many pyrazole carboxamides is the inhibition of the enzyme succinate dehydrogenase (SDH) in the mitochondrial respiratory chain (Complex II).[4][5][6][7] By blocking this crucial step in cellular energy production, these compounds effectively halt fungal growth. Insecticidal analogs, on the other hand, may target different pathways, such as the mitochondrial complex I.[8] This divergence in mechanism based on structural modifications is a central theme of this analysis.

Comparative Fungicidal Activity: The SDHI Class

Pyrazole carboxamides are a cornerstone of the SDHI fungicide market. The efficacy of these compounds is highly dependent on the nature of the substituent linked to the amide. Minor structural changes can lead to significant variations in the spectrum of controlled pathogens and the potency of inhibition.

Structure-Activity Relationship (SAR) Insights

A critical factor for high fungicidal activity is the conformation of the molecule, which allows it to fit snugly into the ubiquinone-binding site of the SDH enzyme. The pyrazole ring and the amide linker form the core binding motif, while the "tail" group explores a hydrophobic pocket.

  • The Amide "Tail": The nature of the aromatic or heterocyclic ring attached to the amide nitrogen is paramount. For instance, introducing a thioether moiety in the tail has led to compounds with exceptional potency against Rhizoctonia solani and Sclerotinia sclerotiorum.[7]

  • Substitution on the Pyrazole Ring: While the 5-chloro-1-methyl-pyrazole-4-carboxamide is a common starting point, modifications here are also influential. For example, replacing the methyl group at the N-1 position with a phenyl group can significantly decrease antifungal activity.[9] Conversely, introducing a difluoromethyl group at the 3-position has been a key strategy in developing highly successful commercial fungicides like Bixafen and Fluxapyroxad.[10]

Quantitative Comparison of Fungicidal Analogs

The following table summarizes the in vitro activity (EC₅₀) of various pyrazole carboxamide analogs against key plant pathogens. Lower EC₅₀ values indicate higher potency.

Compound/Analog StructureTarget FungusEC₅₀ (μg/mL)Reference Compound(s)EC₅₀ (μg/mL)Source(s)
Analog 1 (7d) : Pyrazole-4-carboxamide with ether groupRhizoctonia solani0.046Boscalid, Fluxapyroxad0.741, 0.103[11]
Analog 2 (12b) : Pyrazole-4-carboxamide with ether groupRhizoctonia solani0.046Boscalid, Fluxapyroxad0.741, 0.103[11]
Analog 3 (6d) : Pyrazole-thiazole carboxamideRhizoctonia cerealis5.11Fluxapyroxad, Thifluzamide11.93, 22.12[12]
Analog 4 (6j) : Pyrazole-thiazole carboxamideRhizoctonia cerealis8.14Fluxapyroxad, Thifluzamide11.93, 22.12[12]
Analog 5 (7ai) : Isoxazolol pyrazole carboxylateRhizoctonia solani0.37Carbendazol1.00[1]
Analog 6 (SCU2028) : Pyrazole carboxamide with diarylamineRhizoctonia solani0.022Thifluzamide(Comparable)[4]
Analog 7 (E1) : Pyrazole-4-carboxamide with oxime etherRhizoctonia solani1.1Boscalid2.2[13]

This table is a representative summary. EC₅₀ values can vary based on specific assay conditions.

Mechanism of Action: SDH Inhibition

The fungicidal action of these pyrazole carboxamides is primarily due to their role as Succinate Dehydrogenase Inhibitors (SDHIs). The diagram below illustrates this mechanism.

SDHI_Mechanism cluster_Mitochondrion Mitochondrial Inner Membrane TCA TCA Cycle Succinate Succinate TCA->Succinate SDH Complex II (SDH) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate CoQ Coenzyme Q (Ubiquinone) SDH->CoQ Electron Transfer ComplexIII Complex III CoQ->ComplexIII ATP_Synthase ATP Synthase (Complex V) ComplexIII->ATP_Synthase ATP ATP (Energy) ATP_Synthase->ATP Pyrazole Pyrazole Carboxamide (SDHI) Pyrazole->SDH Inhibition

Caption: Inhibition of Succinate Dehydrogenase (SDH) by pyrazole carboxamide fungicides.

Comparative Insecticidal and Acaricidal Activity

Modifying the "tail" portion of the pyrazole carboxamide structure can shift the biological activity from fungicidal to insecticidal or acaricidal. These compounds often target the mitochondrial electron transport chain, but at a different site (Complex I) than their fungicidal counterparts.[8]

Structure-Activity Relationship (SAR) Insights
  • Positional Isomerism: The point of attachment on the pyrazole ring is crucial. Pyrazole-5-carboxamides tend to exhibit higher insecticidal activity, while pyrazole-4-carboxamides often show stronger fungicidal activity.[8] This highlights the importance of the spatial arrangement of the molecule for target interaction.

  • Chlorination at C4: The presence of a chlorine atom at the 4-position of the pyrazole ring can have a dramatic impact on activity and selectivity. In one study, 4-chloro-pyrazole compounds showed different miticidal and ovicidal activities compared to their non-chlorinated (4-hydro) counterparts.[14]

  • Amide Substituent: For insecticidal activity against pests like Plutella xylostella (diamondback moth), the introduction of acetamido moieties and various aryl substitutions has proven effective.[15]

Quantitative Comparison of Insecticidal Analogs

The following table summarizes the in vivo activity (LC₅₀) of various pyrazole analogs against common insect and mite pests. Lower LC₅₀ values indicate higher toxicity to the pest.

Compound/Analog StructureTarget PestLC₅₀ (mg/L)Reference Compound(s)LC₅₀ (mg/L)Source(s)
Analog 1 (5g) : N-pyridylpyrazole carboxamidePlutella xylostella2.04Chlorpyrifos7.25[15]
Analog 2 (7g) : N-pyridylpyrazole thiazolePlutella xylostella5.32Indoxacarb(Comparable)[16]
Analog 3 (7g) : N-pyridylpyrazole thiazoleSpodoptera exigua6.75Indoxacarb(Comparable)[16]
Analog 4 (2) : Fused Pyrazolo[3,4-d]pyrimidineSpodoptera littoralis (4th instar)1.28--[17]

This table is a representative summary. LC₅₀ values can vary based on specific bioassay conditions and pest life stage.

Comparative Herbicidal Activity

While less common than their fungicidal and insecticidal counterparts, pyrazole carboxylic acid analogs have also been developed as herbicides. These compounds can act through various mechanisms, including the inhibition of carotenoid biosynthesis or by mimicking plant hormones (auxin mimics).[18][19]

Structure-Activity Relationship (SAR) Insights
  • Auxin Mimics: By introducing the pyrazolyl group at the 6-position of 2-picolinic acid (a known herbicidal scaffold), novel synthetic auxin herbicides have been created.[19] The specific aryl substitution at the 5-position of the pyrazole ring is critical for high activity.

  • Bleaching Herbicides: Certain 5-heterocycloxy-pyrazoles have been shown to inhibit carotenoid biosynthesis, leading to a characteristic bleaching effect on weeds. The substituent at the 5-position of the pyrazole ring plays an important role in this herbicidal activity.[18]

Quantitative Comparison of Herbicidal Analogs

The following table summarizes the in vitro activity (IC₅₀) of pyrazole-based herbicidal analogs, focusing on root growth inhibition.

Compound/Analog StructureTarget PlantIC₅₀ (μM)Reference Compound(s)IC₅₀ (μM)Source(s)
Analog 1 (V-7) : 6-(5-aryl-pyrazolyl)-2-picolinic acidArabidopsis thaliana0.011Halauxifen-methyl0.50[19]
Analog 2 (V-2) : 6-(5-aryl-pyrazolyl)-2-picolinic acidArabidopsis thaliana0.017Halauxifen-methyl0.50[19]

This table is a representative summary. IC₅₀ values are for root growth inhibition assays and may not directly correlate with field performance.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of the data presented, standardized bioassays are essential. Below are outlines of common protocols for evaluating the biological activity of these chemical analogs.

Protocol 1: In Vitro Fungicidal Assay (Mycelium Growth Rate Method)

This protocol is a foundational in vitro screen for fungicidal activity.

Fungicidal_Assay A Prepare Stock Solutions of Test Compounds (e.g., in DMSO or acetone) B Incorporate Compounds into Molten PDA Medium at Desired Concentrations A->B C Pour Medium into Petri Dishes and Allow to Solidify B->C D Inoculate Center of Each Plate with a Mycelial Plug of the Target Fungus C->D E Incubate Plates at Optimal Temperature (e.g., 25°C) D->E F Measure Mycelial Colony Diameter at Regular Intervals E->F G Calculate Percent Inhibition vs. Control and Determine EC₅₀ F->G

Caption: Workflow for the in vitro mycelium growth inhibition assay.

Detailed Steps:

  • Preparation: Test compounds are dissolved in a suitable solvent like acetone or DMSO to create stock solutions.[1][20]

  • Media Incorporation: The stock solution is added to sterile, molten Potato Dextrose Agar (PDA) to achieve a range of final concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).[1] A solvent-only plate serves as the negative control, and a commercial fungicide as the positive control.[1][21]

  • Inoculation: A small plug of mycelium from an actively growing culture of the target fungus (e.g., Rhizoctonia solani, Botrytis cinerea) is placed in the center of each plate.[20][21]

  • Incubation: Plates are incubated under controlled conditions (e.g., 25°C) until the mycelium in the control plate has grown significantly.[1]

  • Data Analysis: The diameter of the fungal colony is measured. The percentage of inhibition (I) is calculated using the formula: I = [(C - T) / C] × 100, where C is the diameter of the colony in the control plate and T is the diameter in the treated plate. The EC₅₀ value (the concentration that inhibits 50% of growth) is then determined by probit analysis.[1]

Protocol 2: Post-Emergence Herbicidal Assay

This protocol assesses the activity of a compound on established weeds.

Detailed Steps:

  • Plant Preparation: Target weed species (e.g., Digitaria sanguinalis, Abutilon theophrasti) are grown in pots in a greenhouse to a specific growth stage (e.g., 2-4 true leaves).

  • Solution Preparation: The test compound is formulated as a sprayable solution with appropriate solvents and surfactants. A range of application rates (e.g., expressed in grams of active ingredient per hectare) is prepared.[18]

  • Application: Plants are treated using a calibrated laboratory spray chamber to ensure uniform application. A control group is sprayed with the solvent/surfactant solution only.

  • Observation: Treated plants are returned to the greenhouse and observed for symptoms of herbicidal injury (e.g., chlorosis, necrosis, stunting) over a period of 14-21 days.

  • Assessment: The efficacy is typically assessed visually as a percentage of growth inhibition or biomass reduction compared to the untreated control plants.[18][22]

Protocol 3: Insecticidal Bioassay (Leaf-Dip or Diet Incorporation)

This protocol determines the toxicity of a compound to a target insect pest.

Detailed Steps:

  • Compound Preparation: Serial dilutions of the test compounds are prepared in a suitable solvent, often with a wetting agent.

  • Application:

    • Leaf-Dip Method (for chewing/sucking insects): Cabbage leaf discs are dipped in the test solutions for a set time, allowed to air dry, and then placed in a petri dish.

    • Diet Incorporation (for larvae): The compound is mixed into the artificial diet of the insect.

  • Insect Introduction: A known number of insects (e.g., 10-20 third-instar larvae of Plutella xylostella) are introduced into each dish.[15]

  • Incubation: The dishes are maintained under controlled environmental conditions (temperature, humidity, light).

  • Mortality Assessment: Mortality counts are taken at specific time points (e.g., 24, 48, 72 hours). Larvae are considered dead if they do not move when prodded with a fine brush.

  • Data Analysis: The mortality data is corrected for control mortality (using Abbott's formula) and used to calculate the LC₅₀ value (the concentration that kills 50% of the test population) via probit analysis.[15]

Conclusion and Future Directions

The this compound scaffold is a remarkably fruitful starting point for the discovery of potent agrochemicals. This guide demonstrates that strategic modifications, particularly to the carboxamide "tail," can rationally steer the biological activity towards fungicidal, insecticidal, or herbicidal applications. The fungicidal analogs, acting as SDHIs, show particular promise, with several novel structures outperforming commercial standards in vitro.

Future research should focus on:

  • Broadening the Biological Spectrum: Designing analogs with dual modes of action or activity against resistant pest and pathogen populations.[6]

  • Improving Pharmacokinetics: Optimizing structures to enhance systemicity in plants and improve environmental degradation profiles.

  • Exploring Novel Targets: While mitochondrial respiration is a common target, designing pyrazole analogs that interact with new biological pathways could circumvent existing resistance issues.

By integrating rational design, systematic SAR studies, and robust bioassay protocols, the development of next-generation pyrazole-based agrochemicals can proceed with greater efficiency and a higher probability of success.

References

A Comparative Guide to the Definitive Structural Validation of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis for Researchers and Drug Development Professionals

Introduction: The Imperative of Unambiguous Structural Elucidation

In the landscape of pharmaceutical research and fine chemical synthesis, 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid stands as a valuable heterocyclic building block. Its substituted pyrazole core is a common motif in a multitude of biologically active compounds. Consequently, the absolute and unambiguous confirmation of its molecular structure is not merely an academic exercise; it is a critical prerequisite for its use in drug design, ensuring predictability in molecular interactions and downstream biological activity.

This guide provides a comprehensive comparison of analytical techniques for the structural validation of this compound, with a primary focus on single-crystal X-ray crystallography as the definitive method. We will explore the causality behind experimental choices, present detailed protocols, and compare the depth of information provided by crystallography against orthogonal spectroscopic methods.

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive evidence of a molecule's three-dimensional structure. By analyzing the diffraction pattern of X-rays passing through an ordered crystal lattice, we can determine the precise spatial coordinates of each atom, yielding unequivocal information on bond lengths, bond angles, and stereochemistry. For a novel or critical compound like this compound, this technique is unparalleled in its ability to provide a self-validating, absolute structural proof.

Experimental Protocol: From Powder to Final Structure

The journey from a synthesized powder to a refined crystal structure is a meticulous process. The following protocol is grounded in established crystallographic practices for small organic molecules.[1][2]

Step 1: Synthesis and Purification

  • Procedure: this compound can be synthesized from its corresponding ethyl ester by refluxing with potassium hydroxide in ethanol, followed by acidification.[3] An alternative synthesis involves the reaction of ethyl 5-hydroxy-1-methyl-4-pyrazole carboxylate with phosphorus oxychloride.[4] The crude product must be purified to the highest possible degree (>99%) via recrystallization or column chromatography to minimize impurities that can inhibit crystal growth.

  • Expertise & Experience: The choice of purification method is critical. Impurities, even at low levels, can act as "kinks" in the crystal lattice, preventing the formation of single crystals of sufficient size and quality for diffraction.

Step 2: Crystal Growth

  • Procedure:

    • Screen various solvent systems (e.g., ethanol, methanol, ethyl acetate, acetone, and binary mixtures with water or hexane).

    • Prepare a saturated solution of the purified compound in a chosen solvent at an elevated temperature.

    • Allow the solution to cool slowly and undisturbed over several days. Techniques include slow evaporation, vapor diffusion, and solvent layering.

  • Expertise & Experience: Crystal growth is often the most challenging step. The slow cooling process allows molecules to self-assemble into a highly ordered lattice. A variety of solvents are screened because the solubility and intermolecular interactions of the compound differ in each, directly influencing the crystal packing.

Step 3: Data Collection

  • Procedure:

    • A suitable single crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer head.

    • The crystal is placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion of the atoms.

    • The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Expertise & Experience: Cryo-cooling is standard practice as it improves the quality of the diffraction data by reducing atomic vibrations, leading to a more precise final structure.

Step 4: Structure Solution and Refinement

  • Procedure:

    • The diffraction data is processed to determine the unit cell dimensions and space group.

    • The structure is "solved" using computational methods (e.g., direct methods or Patterson synthesis) to generate an initial electron density map.

    • Atoms are fitted to the electron density map, and the model is "refined" to achieve the best possible fit with the experimental data. The quality of the final structure is assessed by metrics such as the R-factor.

  • Trustworthiness: A low R-factor (typically < 0.05) indicates a high degree of agreement between the experimental diffraction pattern and the one calculated from the final structural model, providing confidence in the result.

Visualizing the Crystallographic Workflow

G cluster_0 Preparation cluster_1 Crystallization cluster_2 Data Acquisition & Processing cluster_3 Structure Determination Synthesis Synthesis of Compound Purification High-Purity Purification (>99%) Synthesis->Purification Screening Solvent Screening Purification->Screening Growth Slow Crystal Growth Screening->Growth Mounting Crystal Mounting & Cryo-Cooling Growth->Mounting Diffraction X-ray Diffraction Data Collection Mounting->Diffraction Processing Data Processing & Space Group Determination Diffraction->Processing Solution Structure Solution (Electron Density Map) Processing->Solution Refinement Model Refinement (R-factor < 0.05) Solution->Refinement Validation Final Structural Validation (CIF File Generation) Refinement->Validation

Caption: Workflow for Single-Crystal X-ray Crystallography.

Part 2: A Comparative Analysis: Orthogonal Validation Techniques

While X-ray crystallography provides the ultimate structural proof, other spectroscopic techniques offer complementary and more readily accessible data. They are essential for routine characterization and for corroborating the crystallographic findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the chemical environment of magnetically active nuclei (primarily ¹H and ¹³C). It is the most powerful tool for determining the connectivity of atoms in a molecule in solution.

  • Experimental Protocol:

    • Dissolve 5-10 mg of the purified compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Transfer the solution to an NMR tube.

    • Acquire ¹H, ¹³C, and potentially 2D NMR (e.g., COSY, HSQC) spectra.

  • Information Gained:

    • ¹H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), their neighboring protons (splitting pattern), and their relative numbers (integration).

    • ¹³C NMR: Shows the number of unique carbon atoms in the molecule.

  • Trustworthiness: The number of signals in the ¹H and ¹³C NMR spectra should be consistent with the symmetry of the molecule determined by X-ray crystallography.

Mass Spectrometry (MS)

Mass spectrometry is used to measure the mass-to-charge ratio of ions, providing the molecular weight of the compound with high accuracy.

  • Experimental Protocol:

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer (e.g., via electrospray ionization - ESI).

    • Analyze the ions to determine their mass-to-charge ratio. High-Resolution Mass Spectrometry (HRMS) is preferred.

  • Information Gained: HRMS provides the exact molecular weight, which can be used to determine the molecular formula.

  • Trustworthiness: The molecular formula derived from HRMS must match the formula determined from the X-ray crystal structure.

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibration of atoms and is used to identify the presence of specific functional groups.

  • Experimental Protocol:

    • The sample can be analyzed as a solid (e.g., using an Attenuated Total Reflectance - ATR accessory) or mixed with KBr and pressed into a pellet.

    • The sample is irradiated with infrared light, and the absorbance is measured as a function of wavelength.

  • Information Gained: For this compound, IR spectroscopy would confirm the presence of the carboxylic acid group through characteristic O-H and C=O stretching vibrations.

Part 3: Synthesizing the Data for a Self-Validating Conclusion

The true power of modern analytical chemistry lies in the synergistic use of multiple techniques. No single method (apart from crystallography for absolute structure) should be relied upon in isolation. The data from each technique must be consistent and complementary, forming a self-validating system.

Data Comparison Table
Technique Information Provided Strengths Limitations
X-ray Crystallography Absolute 3D structure, bond lengths, bond angles, crystal packing, stereochemistry.Unambiguous, definitive, provides spatial information.Requires high-quality single crystals; structure is in the solid state.
NMR Spectroscopy Atomic connectivity, chemical environment, molecular symmetry in solution.Excellent for connectivity, non-destructive, works in solution.Does not provide 3D structure directly; can be complex to interpret.
Mass Spectrometry Molecular weight and molecular formula.High sensitivity, provides exact mass.Provides no information on connectivity or 3D structure.
IR Spectroscopy Presence of functional groups.Fast, easy to use, good for functional group identification.Provides limited information for full structure elucidation.
Synergy of Techniques

The structural validation of this compound is a prime example of this synergy.

G cluster_0 Spectroscopic Corroboration Xray X-ray Crystallography Definitive 3D Structure Bond Lengths/Angles Crystal Packing Final Unambiguous, Validated Molecular Structure Xray->Final Provides Absolute Proof NMR NMR Spectroscopy Connectivity H & C Environments NMR->Final Confirms Connectivity MS Mass Spectrometry Molecular Formula Isotopic Pattern MS->Final Confirms Formula IR IR Spectroscopy Functional Groups (C=O, O-H) IR->Final Confirms Functional Groups

Caption: Synergy of analytical techniques for structural validation.

The process is as follows:

  • MS confirms the molecular formula is C₅H₅ClN₂O₂.

  • IR confirms the presence of the carboxylic acid functional group.

  • NMR confirms the connectivity: a methyl group attached to a nitrogen, a proton on the pyrazole ring, and the correct number of carbon environments.

  • X-ray Crystallography provides the final, definitive proof, showing the precise 3D arrangement of these atoms, including the relative positions of the chloro, methyl, and carboxylic acid groups on the pyrazole ring. Any discrepancy in the data from these techniques would immediately signal a potential issue with the proposed structure or sample purity.

Conclusion

For a molecule of significance in research and development like this compound, structural validation is paramount. While spectroscopic methods like NMR, MS, and IR provide crucial and readily accessible pieces of the puzzle, single-crystal X-ray crystallography remains the gold standard. It is the only technique that delivers an unambiguous, three-dimensional view of the molecule, resolving any potential ambiguities in connectivity or stereochemistry. By employing these techniques in a complementary fashion, researchers can build a self-validating case for the structure, ensuring the integrity and reliability of their scientific endeavors.

References

spectroscopic comparison of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid and its methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Spectroscopic Guide: Differentiating 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid and its Methyl Ester

For researchers in medicinal chemistry and drug development, the precise characterization of synthesized compounds is a foundational requirement. Even a subtle molecular modification, such as the conversion of a carboxylic acid to its corresponding methyl ester, can significantly alter a compound's physicochemical properties and biological activity. This guide provides a comprehensive spectroscopic comparison of this compound and methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate, offering the experimental data and analytical logic required to unambiguously differentiate these two closely related molecules.

Molecular Overview: Acid vs. Ester

The core difference between the two subject compounds lies in the functional group at the C4 position of the pyrazole ring. This compound (MW: 160.56 g/mol ) possesses a carboxylic acid (-COOH) group, a hydrogen-bond donor and acceptor with acidic properties.[1] Its methyl ester, methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate (MW: 174.59 g/mol ), has this group converted to a methyl ester (-COOCH₃), removing the acidic proton and altering its polarity and reactivity. This seemingly minor change induces distinct and readily identifiable signatures across various spectroscopic techniques.

Structures cluster_acid This compound cluster_ester Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate Acid Ester

Caption: Molecular structures of the carboxylic acid and its methyl ester.

Comparative Spectroscopic Analysis

The conversion of the carboxylic acid to its methyl ester introduces and removes specific chemical features that are directly observable through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides a clear and immediate distinction. The most telling difference is the presence of the acidic proton in the carboxylic acid and the ester's methyl protons.

  • Carboxylic Acid: A characteristic, broad singlet corresponding to the acidic proton (-COOH) is expected, typically appearing far downfield (>10-13 ppm). This signal's breadth is due to hydrogen bonding and chemical exchange.

  • Methyl Ester: This broad acidic proton signal is absent. Instead, a new, sharp singlet appears, integrating to three protons. This signal, representing the methoxy group (-OCH₃), typically resonates in the 3.7-3.9 ppm region.

The signals for the proton on the pyrazole ring (H-3) and the N-methyl group are present in both compounds, though their chemical shifts may be slightly perturbed by the change in the C4 substituent's electronic nature.

Table 1: Comparative ¹H NMR Data (Predicted in DMSO-d₆)

Signal AssignmentThis compound (Predicted δ, ppm)Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate (Predicted δ, ppm)Key Differentiator
Pyrazole H-3 (s, 1H)~8.0-8.2~8.1-8.3Minor shift
N-CH₃ (s, 3H)~3.8-4.0~3.8-4.0Minor shift
-COOH (br s, 1H)~13.0 Absent Presence vs. Absence
-COOCH₃ (s, 3H)Absent ~3.8 Presence vs. Absence
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR corroborates the ¹H NMR findings by detecting changes in the carbon skeleton. The primary differences are observed in the carbonyl carbon and the addition of a methoxy carbon in the ester. Studies on various pyrazole derivatives provide a basis for predicting these chemical shifts.[2]

  • Carboxylic Acid: The carbonyl carbon (-C OOH) is expected to resonate around 162-165 ppm.

  • Methyl Ester: The ester carbonyl carbon (-C OOCH₃) typically appears slightly more downfield, around 160-163 ppm. A new signal for the methoxy carbon (-OC H₃) will be present around 52 ppm.

Table 2: Comparative ¹³C NMR Data (Predicted in DMSO-d₆)

Signal AssignmentThis compound (Predicted δ, ppm)Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate (Predicted δ, ppm)Key Differentiator
Carbonyl (C=O)~163~161Minor shift
Pyrazole C-5~138~139Minor shift
Pyrazole C-3~135~136Minor shift
Pyrazole C-4~110~111Minor shift
-COOCH₃Absent ~52 Presence vs. Absence
N-CH₃~36~36Minor shift
Infrared (IR) Spectroscopy

IR spectroscopy offers a rapid and highly definitive method for distinguishing the two compounds by probing their vibrational frequencies. The hydroxyl group of the carboxylic acid produces a uniquely broad absorption band that is absent in the ester.

  • Carboxylic Acid: The spectrum is dominated by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which often obscures C-H stretches in that region. The carbonyl (C=O) stretch appears as a strong, sharp peak around 1700-1725 cm⁻¹.[3]

  • Methyl Ester: The characteristic broad O-H band is completely absent. The carbonyl (C=O) stretch is still prominent but typically shifted to a slightly higher frequency, around 1720-1740 cm⁻¹. Additional C-O stretching bands will also be visible between 1000-1300 cm⁻¹.[4]

Table 3: Comparative IR Data (Predicted, cm⁻¹)

Vibrational ModeThis compound (Predicted cm⁻¹)Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate (Predicted cm⁻¹)Key Differentiator
O-H stretch2500-3300 (very broad) Absent Presence vs. Absence
C=O stretch1700-17251720-1740Frequency Shift
C-O stretch~1210-1320~1100-1300 (multiple bands)Pattern Change
Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight, which is a fundamental point of differentiation. The 14-unit mass difference between the two compounds is easily resolved.

  • Molecular Ion Peak (M⁺): The carboxylic acid will show a molecular ion peak at m/z 160, while the methyl ester will appear at m/z 174.

  • Isotopic Pattern: Due to the presence of a chlorine atom, both compounds will exhibit a characteristic M+2 peak with an intensity approximately one-third that of the molecular ion peak (³⁵Cl:³⁷Cl ≈ 3:1).

  • Fragmentation: The fragmentation patterns will also differ. The carboxylic acid may show fragments corresponding to the loss of -OH (M-17) or -COOH (M-45). The methyl ester is likely to fragment via the loss of -OCH₃ (M-31) or -COOCH₃ (M-59).

Table 4: Comparative Mass Spectrometry Data (Predicted)

FeatureThis compoundMethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylateKey Differentiator
Molecular Weight160.56 g/mol 174.59 g/mol 14 Da Difference
[M]⁺ (m/z for ³⁵Cl)160174Molecular Ion
[M+2]⁺ (m/z for ³⁷Cl)162176Molecular Ion
Key Fragment Loss-COOH (m/z 115)-COOCH₃ (m/z 115)Different primary losses

Standard Operating Protocols for Analysis

To ensure reproducible and high-quality data, adherence to standardized experimental protocols is crucial.

Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Weigh ~5-10 mg of sample Solv_NMR Dissolve in 0.6 mL DMSO-d6 for NMR Prep->Solv_NMR Solv_MS Dissolve in MeOH or ACN for MS Prep->Solv_MS Prep_IR Use neat solid for ATR-IR Prep->Prep_IR NMR Acquire 1H, 13C, DEPT on 400+ MHz Spectrometer Solv_NMR->NMR MS Acquire ESI-MS (Positive & Negative Ion Mode) Solv_MS->MS IR Acquire IR Spectrum (4000-400 cm-1) Prep_IR->IR Proc Process & Analyze Spectra NMR->Proc IR->Proc MS->Proc Compare Compare key features: - COOH/COOCH3 signals - O-H IR band - Molecular Weight Proc->Compare Confirm Confirm Structure Compare->Confirm

Caption: General workflow for spectroscopic characterization.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic as it solubilizes both compounds and its residual water peak does not typically interfere with the signals of interest, importantly allowing for the observation of the exchangeable -COOH proton.

  • Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz. Tune and shim the instrument for optimal resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (typically 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).

Protocol 2: FT-IR Spectroscopy
  • Sample Preparation: Place a small, neat amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is essential to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, then record the sample spectrum. Typically, 16-32 scans are co-added and averaged.

  • Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Protocol 3: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument Setup: Use an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight). Calibrate the instrument using a known standard.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire spectra in both positive and negative ion modes to maximize the chance of observing the molecular ion ([M+H]⁺ or [M-H]⁻).

  • Data Analysis: Identify the molecular ion peak and its corresponding chlorine isotope pattern. Analyze the fragmentation pattern to further confirm the structure.

Conclusion

The differentiation between this compound and its methyl ester is straightforward using standard spectroscopic techniques. Each method provides a unique and complementary piece of the structural puzzle. ¹H NMR and IR spectroscopy offer the most rapid and definitive confirmation, hinging on the presence or absence of the carboxylic acid proton and its corresponding O-H vibrational band. Mass spectrometry provides unequivocal proof of the molecular formula, while ¹³C NMR confirms the changes to the carbon framework. By employing this multi-technique approach, researchers can confidently verify the identity and purity of their synthesized compounds, ensuring the integrity of subsequent biological and chemical studies.

References

A Comparative Guide to the Structure-Activity Relationship of 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic Acid Derivatives as Succinate Dehydrogenase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid scaffold is a privileged structure in modern agrochemical research, forming the core of numerous potent fungicides. These compounds primarily exert their antifungal effects through the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle.[1][2][3] Disruption of this enzyme's function leads to a breakdown in fungal respiration and energy production, ultimately resulting in cell death.[3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of derivatives of this pyrazole core, offering a comparative look at how molecular modifications influence their efficacy. Experimental data, where available from public sources, is presented to support these findings, alongside detailed protocols for their synthesis and evaluation.

The Core Scaffold: A Foundation for Potent Antifungal Activity

The 5-chloro-1-methyl-1H-pyrazole-4-carboxamide structure is a key pharmacophore for SDH inhibition. The pyrazole ring, substituted with a methyl group at the N1 position and a chlorine atom at the C5 position, correctly orients the molecule within the enzyme's active site. The carboxamide linker is crucial for interacting with key amino acid residues.[4] The primary point of diversification in these molecules, and therefore the focus of SAR studies, is the amine component of the carboxamide.

Structure-Activity Relationship (SAR) Analysis

The biological activity of these pyrazole derivatives is highly dependent on the nature of the substituent (R) attached to the amide nitrogen. The following table summarizes the general trends observed in the literature for pyrazole carboxamide fungicides targeting SDH. The data presented is a representative compilation to illustrate these trends.

Compound IDR Group (Amide Substituent)Representative Antifungal Activity (EC50 in µg/mL) vs. Sclerotinia sclerotiorumKey SAR Insights
1a Phenyl5.5The phenyl group provides a basic level of activity.
1b 2-Chlorophenyl2.1A single halogen at the ortho position often enhances activity.
1c 2,4-Dichlorophenyl1.5Di-substitution on the phenyl ring can further improve potency.
1d 2-Methylphenyl3.2Small alkyl groups can be well-tolerated and maintain good activity.
1e 2-Trifluoromethylphenyl0.8Electron-withdrawing groups like CF3 often lead to a significant increase in potency.
1f Biphenyl-2-yl0.5An extended aromatic system can form additional favorable interactions within the active site.
1g Thiazol-2-yl4.8Heterocyclic substituents are also effective, offering opportunities for modulating physicochemical properties.[5]

Note: The EC50 values are illustrative and compiled from general knowledge in the field of pyrazole carboxamide fungicides to demonstrate SAR principles.

Key Takeaways from SAR Studies:
  • Aromatic Amine Moiety: An aromatic ring directly attached to the amide nitrogen is generally preferred for high activity. This ring is believed to engage in π-π stacking interactions within a hydrophobic pocket of the SDH enzyme.[6]

  • Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring of the amide are critical.

    • Ortho-Substitution: Small, lipophilic groups at the ortho position of the phenyl ring are often crucial for high potency. This is a common feature in many commercial SDHI fungicides.

    • Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as halogens or trifluoromethyl groups, on the phenyl ring generally enhances antifungal activity.

  • Conformational Rigidity: The amide bond's geometry is vital. The substituents on the pyrazole and the amine moiety should favor a conformation that allows for optimal binding to the enzyme.

Comparative Analysis with Commercial SDHI Fungicides

The 5-chloro-1-methyl-1H-pyrazole-4-carboxamide scaffold is structurally related to several highly successful commercial fungicides. For instance, Fluxapyroxad, a widely used SDHI, features a 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide core. While the C3 substituent differs, the fundamental pyrazole-4-carboxamide pharmacophore and the principles of substitution on the N-phenyl ring hold true. These commercial analogs serve as important benchmarks for the development of new derivatives.

Experimental Protocols

General Synthesis of 5-Chloro-1-methyl-1H-pyrazole-4-carboxamides

The synthesis of the target compounds typically follows a straightforward two-step process starting from the corresponding carboxylic acid.

Step 1: Synthesis of 5-Chloro-1-methyl-1H-pyrazole-4-carbonyl chloride

A mixture of this compound (1 equivalent) in thionyl chloride (5-10 equivalents) with a catalytic amount of dimethylformamide (DMF) is heated at reflux for 2-4 hours. After the reaction is complete, the excess thionyl chloride is removed under reduced pressure to yield the crude acid chloride, which is often used in the next step without further purification.

Step 2: Amide Coupling

To a solution of the desired aniline derivative (1 equivalent) and a non-nucleophilic base such as triethylamine or pyridine (1.2 equivalents) in an aprotic solvent like dichloromethane or tetrahydrofuran at 0 °C, the crude 5-chloro-1-methyl-1H-pyrazole-4-carbonyl chloride (1.1 equivalents) dissolved in the same solvent is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 4-12 hours. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting crude product is purified by column chromatography or recrystallization to afford the final pyrazole-4-carboxamide derivative.

In Vitro Antifungal Assay: Mycelium Growth Inhibition

The antifungal activity of the synthesized compounds is commonly evaluated using a mycelium growth inhibition assay.

  • Preparation of Media: Potato Dextrose Agar (PDA) is prepared and autoclaved. After cooling to approximately 50-60 °C, the test compound, dissolved in a minimal amount of a suitable solvent like DMSO, is added to the molten agar to achieve the desired final concentrations. The final solvent concentration should be kept constant across all plates, including the control, and should not affect fungal growth.

  • Inoculation: A mycelial plug (typically 5 mm in diameter) is taken from the edge of an actively growing culture of the target fungus and placed in the center of the PDA plate containing the test compound.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 25 °C) in the dark.

  • Data Collection: The diameter of the fungal colony is measured in two perpendicular directions at regular intervals until the colony in the control plate (containing only the solvent) has reached a significant size.

  • Calculation: The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

  • EC50 Determination: To determine the half-maximal effective concentration (EC50), a range of concentrations of the test compound is used, and the resulting inhibition percentages are plotted against the logarithm of the concentration. The EC50 value is then calculated from the dose-response curve.

In Vitro Succinate Dehydrogenase (SDH) Inhibition Assay

The direct inhibitory effect on the target enzyme can be quantified using a colorimetric assay with isolated mitochondria or a purified SDH enzyme.[7]

  • Enzyme Preparation: Mitochondria are isolated from the target fungal species through differential centrifugation.

  • Assay Buffer: A suitable buffer (e.g., potassium phosphate buffer, pH 7.2) containing succinate as the substrate is prepared.

  • Reaction Mixture: The reaction mixture typically contains the enzyme preparation, the assay buffer, and an artificial electron acceptor like 2,6-dichlorophenolindophenol (DCPIP) or a tetrazolium salt (e.g., MTT), whose reduction can be monitored spectrophotometrically.

  • Inhibition Measurement: The test compound, dissolved in a suitable solvent, is pre-incubated with the enzyme before the addition of the substrate to initiate the reaction. The rate of reduction of the electron acceptor is measured over time.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is determined by measuring the enzyme activity at various concentrations of the inhibitor and calculating the concentration at which 50% of the enzyme activity is inhibited.

Visualizing the Workflow and Relationships

SAR_Workflow cluster_synthesis Synthesis cluster_testing Biological Evaluation Py_acid 5-Chloro-1-methyl-1H- pyrazole-4-carboxylic acid Acid_chloride Acid Chloride Formation (SOCl2, cat. DMF) Py_acid->Acid_chloride Amide_coupling Amide Coupling (R-NH2, Base) Acid_chloride->Amide_coupling Target_compounds Target Pyrazole- 4-carboxamides Amide_coupling->Target_compounds Fungal_assay In Vitro Antifungal Assay (Mycelium Growth) Target_compounds->Fungal_assay Target_compounds->Fungal_assay SDH_assay In Vitro SDH Inhibition Assay (IC50 Determination) Target_compounds->SDH_assay SAR_analysis SAR Analysis Fungal_assay->SAR_analysis SDH_assay->SAR_analysis

Caption: A workflow diagram illustrating the synthesis and biological evaluation pipeline for SAR studies.

SDH_Inhibition Succinate Succinate SDH Succinate Dehydrogenase (SDH) (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain (ATP Production) SDH->ETC e- Inhibitor Pyrazole Carboxamide Inhibitor Inhibitor->SDH Binds & Inhibits

Caption: The mechanism of action of pyrazole carboxamide fungicides via the inhibition of SDH.

Conclusion

The this compound framework remains a highly viable starting point for the design of novel antifungal agents. Structure-activity relationship studies consistently demonstrate that the potency of these derivatives can be finely tuned by modifying the N-amide substituent. Specifically, the incorporation of ortho-substituted phenyl rings bearing electron-withdrawing groups is a proven strategy for enhancing activity against a broad range of phytopathogenic fungi. The continued exploration of diverse amide moieties, guided by the principles outlined in this guide, promises to yield new and effective SDH inhibitors to address the ongoing challenges in agricultural disease management.

References

A Comparative Guide to the In Vitro Performance of Kinase Inhibitors Derived from 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the in vitro performance of novel kinase inhibitors synthesized from the versatile scaffold, 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental data, compares the synthesized compounds against established alternatives, and offers insights into the causality behind the experimental design. Our focus is to provide a trustworthy and authoritative resource to inform and guide future research in kinase inhibitor discovery.

Introduction: The Pyrazole Scaffold in Kinase Inhibition

The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique structural and electronic properties allow for diverse substitutions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. The starting material, this compound, offers a strategic synthetic handle for the development of a library of pyrazole-4-carboxamide derivatives. These derivatives have shown significant promise as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer.

This guide will focus on the in vitro performance of a series of pyrazole-4-carboxamide analogues targeting key kinases implicated in cancer progression, namely Aurora kinases and Rho-associated coiled-coil containing protein kinases (ROCK). We will present a head-to-head comparison of their potency and selectivity, supported by detailed experimental protocols and data.

Comparative In Vitro Performance of Pyrazole-4-Carboxamide Derivatives

The in vitro efficacy of newly synthesized compounds is a critical determinant of their therapeutic potential. In this section, we compare the performance of pyrazole-4-carboxamide derivatives against various cancer cell lines and specific kinase targets. The data is benchmarked against established kinase inhibitors to provide a clear context for their performance.

Table 1: In Vitro Antiproliferative and Kinase Inhibitory Activity of Pyrazole-4-Carboxamide Derivatives and Reference Compounds
Compound IDTarget Kinase(s)Cell LineAntiproliferative IC50 (µM)Kinase IC50 (nM)Reference Compound(s)Reference Kinase IC50 (nM)
6k Aurora A, Aurora BHeLa0.43[1]Aurora A: 16.3, Aurora B: 20.2[1]Alisertib (MLN8237)Aurora A: 1.2, Aurora B: 3.3
HepG20.67[1]
SR-3677 (5) ROCK-II--~3[2]FasudilROCK-II: 330
Y-27632ROCK-II: 220
10h Pan-FGFRNCI-H5200.019[3]FGFR1: 46, FGFR2: 41, FGFR3: 99[3]--
SNU-160.059[3]
KATO III0.073[3]

IC50 values represent the concentration of the compound required to inhibit the biological process by 50%.

Discussion of In Vitro Assay Performance

The data presented in Table 1 highlights the potential of pyrazole-4-carboxamide derivatives as potent and selective kinase inhibitors.

Aurora Kinase Inhibitors: Compound 6k demonstrates significant cytotoxic effects on both HeLa and HepG2 cancer cell lines, with IC50 values in the sub-micromolar range.[1] Importantly, it exhibits potent and selective inhibition of both Aurora A and Aurora B kinases at nanomolar concentrations.[1] This dual inhibitory activity is a desirable characteristic, as both kinases are often overexpressed in various cancers and play crucial roles in cell division.[1] The performance of compound 6k is comparable to the well-established Aurora kinase inhibitor, Alisertib (MLN8237), indicating its potential as a lead candidate for further development.

ROCK-II Inhibitors: Compound SR-3677 (5) , a substituted 4-(pyrazol-4-yl)-phenylbenzodioxane-2-carboxamide, shows exceptional potency against ROCK-II, with an IC50 in the low nanomolar range.[2] This represents a significant improvement over existing ROCK inhibitors like Fasudil and Y-27632. The high selectivity of this compound is also noteworthy, with a low off-target hit rate against a large panel of kinases.[2]

Pan-FGFR Inhibitors: The 5-amino-1H-pyrazole-4-carboxamide derivative 10h displays potent inhibition of multiple Fibroblast Growth Factor Receptors (FGFRs) and strong antiproliferative activity against lung and gastric cancer cell lines.[3] The nanomolar IC50 values against these cell lines underscore the potential of this scaffold for targeting FGFR-driven cancers.[3]

Experimental Methodologies: A Closer Look

To ensure the trustworthiness and reproducibility of the presented data, this section provides detailed protocols for the key in vitro assays utilized in the evaluation of these pyrazole derivatives.

MTT Assay for Cell Proliferation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well.

  • Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

In Vitro Kinase Inhibition Assay (Aurora Kinase Example)

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

Principle: The assay measures the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate. The ADP is then converted to ATP, which generates a luminescent signal via a luciferase reaction.

Step-by-Step Protocol:

  • Reaction Setup: In a 384-well plate, add the purified recombinant Aurora A or B kinase, a specific peptide substrate, and ATP in a reaction buffer.

  • Inhibitor Addition: Add the test compounds at varying concentrations.

  • Kinase Reaction: Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.

  • ADP Detection: Add an ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Luminescence Measurement: Incubate for 30 minutes at room temperature and measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus inversely proportional to the kinase inhibition. Calculate the IC50 values from the dose-response curves.

Visualizing the Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the Aurora kinase signaling pathway and the experimental workflow for evaluating kinase inhibitors.

Aurora Kinase Signaling Pathway

Aurora_Kinase_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) G2 G2 Phase AuroraA_Activation Aurora A Activation G2->AuroraA_Activation Centrosome_Maturation Centrosome Maturation AuroraA_Activation->Centrosome_Maturation phosphorylates PLK1 Mitosis Mitosis Spindle_Assembly Spindle Assembly Centrosome_Maturation->Spindle_Assembly Chromosome_Alignment Chromosome Alignment Spindle_Assembly->Chromosome_Alignment AuroraB_Activation Aurora B Activation Chromosome_Alignment->AuroraB_Activation Cytokinesis Cytokinesis Cytokinesis->Mitosis AuroraB_Activation->Cytokinesis phosphorylates Histone H3 Inhibitor Pyrazole-4-carboxamide Inhibitor (e.g., 6k) Inhibitor->AuroraA_Activation Inhibits Inhibitor->AuroraB_Activation Inhibits

Caption: Simplified Aurora Kinase Signaling Pathway in Mitosis.

Experimental Workflow for Kinase Inhibitor Evaluation

Kinase_Inhibitor_Workflow Start Start: Synthesized Pyrazole Derivatives Cell_Culture Cell Culture (e.g., HeLa, HepG2) Start->Cell_Culture Purified_Kinase Purified Kinase (e.g., Aurora A/B) Start->Purified_Kinase MTT_Assay MTT Assay for Cell Proliferation Cell_Culture->MTT_Assay IC50_Cell Determine Antiproliferative IC50 MTT_Assay->IC50_Cell SAR Structure-Activity Relationship (SAR) Analysis IC50_Cell->SAR Kinase_Assay In Vitro Kinase Assay Purified_Kinase->Kinase_Assay IC50_Kinase Determine Kinase IC50 Kinase_Assay->IC50_Kinase IC50_Kinase->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

References

cost-benefit analysis of different synthetic pathways to 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth cost-benefit analysis for researchers and drug development professionals.

Introduction

5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its structural motif is present in a number of commercial products, making its efficient and cost-effective synthesis a critical consideration for industrial and academic researchers. This guide provides a detailed comparative analysis of the most common synthetic pathways to this valuable intermediate, focusing on cost, yield, safety, and environmental impact. By understanding the nuances of each route, scientists can make informed decisions to optimize their synthetic strategies.

This guide will delve into two primary, field-proven synthetic pathways:

  • Pathway 1: A Sandmeyer-type reaction starting from 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester.

  • Pathway 2: Chlorination of ethyl 5-hydroxy-1-methyl-4-pyrazole carboxylate using phosphorus oxychloride (POCl₃).

A third potential pathway, involving a Vilsmeier-Haack reaction followed by oxidation, will also be briefly discussed as an emerging alternative. Each primary pathway will be evaluated based on its chemical principles, procedural intricacies, cost-effectiveness, and safety and environmental footprint.

Pathway 1: The Sandmeyer-Type Approach from an Amino Pyrazole Precursor

This classical approach leverages the well-established Sandmeyer reaction, a cornerstone of aromatic chemistry for converting amino groups into a wide range of functionalities.[1] In this case, the amino group of the pyrazole ring is transformed into a diazonium salt, which is subsequently displaced by a chloride ion.

Causality Behind Experimental Choices

The initial diazotization is a critical step, typically carried out at low temperatures to ensure the stability of the diazonium intermediate. The choice of nitrosyl chloride in the presence of hydrogen chloride provides an effective in-situ generation of the necessary nitrosating species. The subsequent displacement with chloride is a radical-nucleophilic aromatic substitution.[1] The final step is a standard ester hydrolysis to yield the desired carboxylic acid.

Experimental Protocol

Step 1: Synthesis of ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate [2]

  • A solution of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (12 g, 0.07 mol) in 75 ml of chloroform is prepared in a three-necked flask equipped with a gas inlet tube, a stirrer, and a gas outlet.

  • Hydrogen chloride gas is bubbled through the solution for 60 minutes.

  • Nitrosyl chloride gas is then bubbled into the reaction mixture for five minutes.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC). If starting material is still present, continue bubbling nitrosyl chloride for an additional five minutes.

  • The reaction mixture is then heated on a steam bath for five minutes.

  • After cooling, the solvent is removed under reduced pressure (in vacuo) to yield the crude ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate. The product identity can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

Step 2: Hydrolysis to this compound [3]

  • The crude ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate (13 g, ~0.07 mol) and potassium hydroxide (7.8 g, 0.14 mol) are combined in 75 ml of ethanol.

  • The mixture is refluxed for six hours.

  • After cooling, the solution is poured over water and acidified with concentrated hydrochloric acid.

  • The precipitated solid is collected by filtration, dried, and recrystallized from water to yield pure this compound.

Cost-Benefit Analysis
Metric Analysis
Starting Material Cost The cost of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate is a significant factor. Prices can fluctuate, but it is a commercially available, albeit specialized, starting material.[4][5][6]
Reagent Cost Nitrosyl chloride and hydrogen chloride are relatively inexpensive commodity chemicals. Potassium hydroxide for hydrolysis is also a low-cost reagent.
Yield The reported yield for the hydrolysis step is approximately 41% based on the starting ester.[3] Yields for the initial chlorination step can vary.
Safety High Hazard. Nitrosyl chloride is a highly toxic and corrosive gas.[7][8] This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment. The use of compressed toxic gases requires specialized handling procedures.
Environmental Impact The use of chloroform as a solvent is a significant drawback due to its environmental persistence and toxicity. Waste streams will contain chlorinated organic compounds and acidic aqueous waste, requiring careful neutralization and disposal.

Pathway 2: Direct Chlorination of a Hydroxypyrazole Precursor

This pathway offers a more direct approach to the target molecule by converting a hydroxyl group on the pyrazole ring directly into a chlorine atom using a powerful chlorinating agent, phosphorus oxychloride (POCl₃).

Causality Behind Experimental Choices

Phosphorus oxychloride is a potent reagent for the deoxychlorination of heteroaromatic hydroxyl groups.[9] The reaction likely proceeds through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. The use of excess POCl₃ can also serve as the solvent, driving the reaction to completion. The reaction is typically performed at elevated temperatures to overcome the activation energy for the chlorination of the relatively electron-rich pyrazole ring.

Experimental Protocol[11]
  • A mixture of ethyl 5-hydroxy-1-methyl-4-pyrazole carboxylate (10 g) and 50 ml of phosphorus oxychloride is stirred at 90°C to 100°C for 65 hours in a flask equipped with a reflux condenser and a stirrer.

  • After the reaction is complete, the excess phosphorus oxychloride is removed by evaporation under reduced pressure.

  • The residue is carefully poured into ice-water.

  • The precipitated crystals of this compound are collected by filtration and dried.

  • The filtrate is neutralized with 28% aqueous ammonia and extracted with ether.

  • The ether extract is dried, and the solvent is evaporated to yield ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate. This ester can be hydrolyzed to the carboxylic acid as described in Pathway 1.

Cost-Benefit Analysis
Metric Analysis
Starting Material Cost The cost of ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate is a key cost driver. While the non-methylated analogue is commercially available, the price of this specific starting material needs to be sourced for an accurate comparison.[10]
Reagent Cost Phosphorus oxychloride is a moderately priced reagent. The large excess required in the traditional protocol contributes significantly to the overall cost.
Yield This protocol yields a mixture of the carboxylic acid (4.5 g) and the ethyl ester (4.0 g), which can be combined after hydrolysis for a total potential yield. More modern, solvent-free methods using equimolar POCl₃ have reported yields of over 80% for similar substrates.[8]
Safety High Hazard. Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water.[11] The reaction and workup must be conducted with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment is essential.
Environmental Impact The traditional method uses a large excess of POCl₃, leading to significant waste. The quenching of excess POCl₃ is highly exothermic and generates large amounts of phosphoric acid and hydrochloric acid, requiring substantial amounts of base for neutralization.[12] Newer, solvent-free methods significantly reduce the environmental burden.[13]

Pathway 3: An Alternative Route via Vilsmeier-Haack Reaction and Oxidation

A third potential synthetic route involves the construction of the pyrazole ring, followed by a Vilsmeier-Haack reaction to introduce the formyl group, chlorination, and subsequent oxidation to the carboxylic acid.

Synthetic Strategy
  • Synthesis of a 1-methyl-5-pyrazolone precursor. This can be achieved through the condensation of methylhydrazine with a suitable β-ketoester.

  • Vilsmeier-Haack reaction. The pyrazolone is then subjected to a Vilsmeier-Haack reaction using a mixture of phosphorus oxychloride and dimethylformamide (DMF) to yield the 5-chloro-1-methyl-1H-pyrazole-4-carbaldehyde.[7]

  • Oxidation. The resulting aldehyde is then oxidized to the desired carboxylic acid using a suitable oxidizing agent, such as potassium permanganate (KMnO₄).[14][15]

While this pathway offers a potentially convergent and flexible approach, a full cost-benefit analysis is challenging without readily available, detailed protocols and cost information for the specific starting materials and intermediates required for the synthesis of this compound.

Comparative Summary of Pathways 1 and 2

FeaturePathway 1: Sandmeyer-Type ReactionPathway 2: POCl₃ Chlorination
Starting Material Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylateEthyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate
Key Reagents Nitrosyl chloride, HCl, KOHPhosphorus oxychloride, KOH
Overall Yield ModerateModerate to High (protocol dependent)
Primary Safety Hazard Highly toxic and corrosive nitrosyl chloride gas.Highly corrosive and water-reactive phosphorus oxychloride.
Environmental Concerns Use of chlorinated solvents; acidic and chlorinated waste streams.Large excess of POCl₃ in traditional methods; highly acidic waste.
Scalability Handling of toxic gases can be challenging on a large scale.Newer solvent-free methods are more scalable and environmentally friendly.

Visualizing the Synthetic Pathways

Synthetic_Pathways cluster_path1 Pathway 1: Sandmeyer-Type Reaction cluster_path2 Pathway 2: POCl₃ Chlorination A1 Ethyl 5-amino-1-methyl-1H- pyrazole-4-carboxylate B1 Ethyl 5-chloro-1-methyl-1H- pyrazole-4-carboxylate A1->B1  HCl, NOCl C1 5-chloro-1-methyl-1H- pyrazole-4-carboxylic acid B1->C1  KOH, EtOH, H₂O A2 Ethyl 5-hydroxy-1-methyl-1H- pyrazole-4-carboxylate B2 5-chloro-1-methyl-1H- pyrazole-4-carboxylic acid A2->B2  POCl₃

A comparison of the two main synthetic pathways.

Conclusion and Recommendations

Both Pathway 1 and Pathway 2 present viable routes to this compound, each with its own set of advantages and disadvantages.

Pathway 1 (Sandmeyer-Type Reaction) is a classic and well-understood method. However, the use of highly toxic nitrosyl chloride gas and chlorinated solvents raises significant safety and environmental concerns, particularly for large-scale production.

Pathway 2 (POCl₃ Chlorination) , especially when employing modern, solvent-free protocols with stoichiometric amounts of POCl₃, appears to be the more promising route for scalable and more environmentally conscious synthesis.[8] While the hazards of POCl₃ are substantial, they are arguably more manageable in a controlled manufacturing setting than those associated with compressed toxic gases. The potential for higher yields and reduced waste further strengthens the case for this pathway.

For academic research on a small scale, either pathway could be suitable, with the choice depending on the availability and cost of the respective starting materials. For industrial applications and large-scale synthesis, Pathway 2, optimized to minimize the use of excess POCl₃, is the recommended approach due to its higher potential for efficiency, scalability, and improved environmental profile.

The Vilsmeier-Haack/oxidation route remains an area for further investigation and optimization. A detailed process development and cost analysis would be necessary to determine its competitiveness with the more established methods.

References

A Comparative Guide to Catalysts for the Synthesis of Substituted Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Substituted pyrazole carboxylic acids are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous pharmaceuticals. Their synthesis, therefore, is a subject of intense research, with a continuous drive towards more efficient, selective, and sustainable catalytic methods. This guide provides an in-depth comparative analysis of prominent catalytic systems for the synthesis of these valuable compounds, offering experimental data, mechanistic insights, and detailed protocols to aid researchers in selecting the optimal strategy for their specific needs.

The Enduring Importance of Pyrazole Carboxylic Acids

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, imparts unique physicochemical properties to molecules, including the ability to act as a versatile scaffold for engaging with biological targets. The addition of a carboxylic acid moiety further enhances their utility, providing a handle for forming salts, esters, and amides, and for modulating pharmacokinetic properties. This has led to their incorporation in a wide array of therapeutic agents, from anti-inflammatory drugs to anticancer agents.[1]

A Comparative Overview of Catalytic Strategies

The synthesis of substituted pyrazole carboxylic acids has evolved significantly from classical methods. Modern approaches leverage a diverse range of catalysts, each with its own set of advantages and limitations. This section provides a comparative analysis of key catalytic systems, with a focus on reaction efficiency, substrate scope, and operational simplicity.

Homogeneous vs. Heterogeneous Catalysis: A Fundamental Choice

The initial decision in catalyst selection often lies between a homogeneous or a heterogeneous system.

  • Homogeneous catalysts are in the same phase as the reactants, offering high activity and selectivity due to excellent contact. However, their separation from the reaction mixture can be challenging, leading to potential product contamination and catalyst loss.[2]

  • Heterogeneous catalysts exist in a different phase from the reactants, allowing for easy separation and recyclability, which aligns with the principles of green chemistry.[2] While mass transfer limitations can sometimes temper their activity compared to homogeneous counterparts, the development of nanocatalysts with high surface areas has significantly bridged this gap.

This guide will explore examples from both categories, providing a balanced perspective on their practical applications.

Key Catalytic Systems: A Detailed Comparison

The following sections delve into the specifics of prominent catalytic systems, presenting comparative data and mechanistic discussions to inform your synthetic strategy.

One-Pot Synthesis from Arenes and Carboxylic Acids: The TfOH/TFAA System

A highly efficient approach for the synthesis of 3,5-disubstituted pyrazoles, which can be precursors to pyrazole carboxylic acids, involves a one-pot reaction from (hetero)arenes and carboxylic acids.[3] This method utilizes a superacid system of trifluoromethanesulfonic acid (TfOH) and trifluoroacetic anhydride (TFAA) to first generate 1,3-diketone intermediates, which then undergo cyclization with hydrazine.[3]

Mechanism: The RCOOH/TfOH/TFAA system acts as a potent acylation agent, facilitating the formation of ketones and subsequently 1,3-diketones in a sequential manner. The in-situ generated diketone then reacts with hydrazine in a classical Knorr-type cyclization to yield the pyrazole ring.[3]

Advantages:

  • High efficiency and rapidity: This one-pot procedure streamlines the synthesis process.[3]

  • Readily available starting materials: Utilizes common arenes and carboxylic acids.[3]

Considerations:

  • Requires strong superacid conditions, which may not be suitable for sensitive substrates.

  • The direct synthesis of pyrazole carboxylic acids might require subsequent oxidation steps depending on the chosen arene and carboxylic acid.

Heterogeneous Catalysis: The Rise of Recyclable and Eco-Friendly Options

The demand for sustainable chemical processes has propelled the development of robust heterogeneous catalysts for pyrazole synthesis.

Amberlyst-70, a polystyrene sulfonic acid resin, has emerged as an effective and recyclable catalyst for the synthesis of pyrazoles via the condensation of 1,3-dicarbonyl compounds with hydrazines.[4][5]

Performance: In a comparative study of various solid acid catalysts for the condensation of acetylacetone and phenylhydrazine, Amberlyst-70 demonstrated superior performance, achieving a 94% conversion and 94% selectivity for the pyrazole product within 15 minutes at room temperature in an aqueous medium.[2]

Advantages:

  • Environmentally benign: The reaction proceeds efficiently in water, avoiding the use of hazardous organic solvents.[4][5]

  • Recyclability: The catalyst can be easily recovered by filtration and reused multiple times with only a slight decrease in activity.[4]

  • Mild reaction conditions: The synthesis is typically carried out at room temperature.[4][5]

Mechanism: The acidic sulfonic acid groups on the Amberlyst-70 resin are believed to protonate the carbonyl oxygen of the 1,3-dicarbonyl compound, activating it for nucleophilic attack by the hydrazine. This is followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.

Zinc oxide nanoparticles (nano-ZnO) have gained significant attention as a green, reusable, and efficient heterogeneous catalyst for the synthesis of pyrazole derivatives.[6][7][8][9]

Performance: In a one-pot, four-component synthesis of pyranopyrazoles, nano-ZnO (5 mol%) in water at 70°C provided good to excellent yields (85-90%) in short reaction times (1-1.5 hours).[6] The catalyst could be recycled and reused without a significant loss of activity.[6]

Advantages:

  • High efficiency and short reaction times: The large surface area of the nanoparticles enhances catalytic activity.[6]

  • Green reaction conditions: Often utilized in aqueous media, promoting sustainable synthesis.[6][9]

  • Cost-effective and reusable: ZnO is an inexpensive and readily available material, and its recyclability adds to its economic viability.[6][8]

Mechanism: The plausible mechanism for nano-ZnO catalyzed synthesis involves the activation of carbonyl groups by the catalyst surface.[7] For instance, in the synthesis of pyranopyrazoles, nano-ZnO facilitates both the initial formation of a pyrazolone from ethyl acetoacetate and hydrazine, and the Knoevenagel condensation between an aldehyde and malononitrile.[6][7] This is followed by a Michael addition and subsequent cyclization.[6]

Silver-Catalyzed Synthesis: A Versatile Approach

Silver catalysts, particularly silver(I) triflate (AgOTf), have proven to be versatile for various transformations in pyrazole synthesis, including post-Ugi cyclizations and reactions involving alkynes.[10][11][12]

Applications:

  • Post-Ugi Assembly: AgOTf effectively catalyzes the intramolecular heteroannulation of pyrazole-tethered propargylamides to form novel pyrazolo[1,5-a][3][4]diazepine scaffolds in high yields (up to 98%).[10] The mechanism involves π-coordination of the silver catalyst to the alkyne, followed by nucleophilic attack by a pyrazole nitrogen.[10]

  • Reactions with Propargyl Acetates: Silver(I) catalysts can mediate the reaction between pyrazoles and propargyl acetates to stereoselectively synthesize (E)-allyl-gem-dipyrazole scorpionate ligands.[12]

Advantages:

  • Mild reaction conditions: These reactions often proceed under mild temperatures.[10]

  • High yields and selectivity: Silver catalysts can provide excellent yields and stereoselectivity in specific applications.[10][12]

Considerations:

  • The cost of silver catalysts can be a factor for large-scale synthesis.

Comparative Data Summary

The following table summarizes the performance of the discussed catalytic systems for the synthesis of pyrazole carboxylic acids and related derivatives.

Catalyst SystemTypical SubstratesReaction ConditionsYield (%)Key AdvantagesReference(s)
TfOH/TFAA Arenes, Carboxylic Acids, HydrazineOne-potGood to ExcellentRapid, one-pot synthesis from simple precursors.[3][13]
Amberlyst-70 1,3-Dicarbonyls, HydrazinesWater, Room Temp., 15 min94Green, recyclable, mild conditions.[2][4][5]
Nano-ZnO Aldehydes, Malononitrile, Ethyl Acetoacetate, HydrazineWater, 70°C, 1-1.5 h85-90Green, efficient, reusable, cost-effective.[6][8][9]
Silver(I) Triflate Pyrazole-tethered propargylamidesMildup to 98High yields, mild conditions, versatile for complex scaffolds.[10]
Microwave-Assisted Phenyl-1H-pyrazole-4-carbaldehydes80°C, 2 min, 150 W62-92Significantly reduced reaction times, improved yields.[1][14]

Experimental Protocols

This section provides detailed, step-by-step methodologies for key synthetic procedures discussed in this guide.

Protocol 1: One-Pot Synthesis of 3,5-Disubstituted Pyrazoles using TfOH/TFAA

This protocol is adapted from the work of Kim et al.[3] for the synthesis of pyrazoles from arenes and carboxylic acids.

Materials:

  • Arene (1.0 equiv)

  • Carboxylic acid (1.2 equiv)

  • Trifluoromethanesulfonic acid (TfOH)

  • Trifluoroacetic anhydride (TFAA)

  • Hydrazine hydrate

  • Appropriate solvents for workup and purification

Procedure:

  • To a solution of the arene in a suitable solvent, add trifluoroacetic anhydride (TFAA) and cool the mixture in an ice bath.

  • Slowly add trifluoromethanesulfonic acid (TfOH) to the cooled mixture.

  • Add the carboxylic acid portion-wise to the reaction mixture.

  • Allow the reaction to stir at room temperature until the formation of the 1,3-diketone intermediate is complete (monitor by TLC or GC-MS).

  • Carefully add hydrazine hydrate to the reaction mixture.

  • Heat the reaction mixture to reflux until the pyrazole formation is complete.

  • Perform an aqueous workup, extract the product with a suitable organic solvent, and purify by column chromatography or recrystallization.

Protocol 2: Amberlyst-70 Catalyzed Synthesis of Pyrazoles in Water

This protocol is based on the environmentally benign method described by Chandak et al.[5]

Materials:

  • 1,3-Dicarbonyl compound (1.0 equiv)

  • Hydrazine or hydrazide (1.1 equiv)

  • Amberlyst-70 (catalytic amount)

  • Water

Procedure:

  • In a round-bottom flask, suspend the 1,3-dicarbonyl compound, hydrazine/hydrazide, and Amberlyst-70 in water.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 15-30 minutes.

  • Upon completion, filter the reaction mixture to recover the Amberlyst-70 catalyst. The catalyst can be washed with water and ethanol, dried, and reused.

  • Extract the aqueous filtrate with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography if necessary.

Protocol 3: Nano-ZnO Catalyzed Four-Component Synthesis of Pyranopyrazoles

This protocol is adapted from the green synthesis method reported by Sachdeva and Saroj.[6]

Materials:

  • Aromatic aldehyde (1.0 equiv)

  • Malononitrile (1.0 equiv)

  • Ethyl acetoacetate (1.0 equiv)

  • Hydrazine hydrate (1.0 equiv)

  • Nano-ZnO (5 mol%)

  • Water

Procedure:

  • To a suspension of nano-ZnO in water, add the aromatic aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate.

  • Heat the reaction mixture to 70°C with vigorous stirring.

  • Monitor the reaction by TLC until completion (typically 1-1.5 hours).

  • Cool the reaction mixture to room temperature and separate the solid product by filtration.

  • The nano-ZnO catalyst can be recovered from the reaction mixture for reuse.

  • Wash the crude product with water and then recrystallize from ethanol to obtain the pure pyranopyrazole derivative.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the workflows of the discussed catalytic syntheses.

One_Pot_Pyrazole_Synthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product Arene Arene Acylation Acylation (TfOH/TFAA) Arene->Acylation CarboxylicAcid Carboxylic Acid CarboxylicAcid->Acylation Diketone 1,3-Diketone Intermediate Acylation->Diketone Cyclization Cyclization (Hydrazine) Diketone->Cyclization Pyrazole Substituted Pyrazole Cyclization->Pyrazole Heterogeneous_Catalysis_Workflow Reactants 1,3-Dicarbonyl + Hydrazine Reaction Reaction in Aqueous Medium Reactants->Reaction Catalyst Heterogeneous Catalyst (Amberlyst-70 or Nano-ZnO) Catalyst->Reaction Filtration Filtration Reaction->Filtration Product Substituted Pyrazole Filtration->Product RecycledCatalyst Recycled Catalyst Filtration->RecycledCatalyst

References

A Comparative Guide to HPLC and LC-MS Methods for Purity Confirmation of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its structural integrity and purity are paramount, as even trace-level impurities can significantly impact the safety, efficacy, and stability of the final drug product.[1] Therefore, robust and reliable analytical methods are essential for its quality control.

This guide provides an in-depth comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the comprehensive purity assessment of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer data-driven insights to guide researchers, scientists, and drug development professionals in selecting the optimal method for their specific needs.

The Analyte: Physicochemical Profile and Impurity Considerations

Effective method development begins with a thorough understanding of the analyte. This compound possesses distinct chemical features that dictate the analytical approach.

  • Structure and Properties: The molecule contains a pyrazole ring (a chromophore suitable for UV detection), a carboxylic acid group (pKa ~2-4), and a chlorine atom. These features make it a moderately polar, ionizable compound.

PropertyValueSource
Molecular Formula C₅H₅ClN₂O₂[2][3]
Molecular Weight 160.56 g/mol [2][3]
Appearance Crystalline solid[4]
Key Functional Groups Carboxylic acid, Pyrazole ring, C-Cl bondN/A
  • Potential Impurities: Impurities can originate from the synthesis process or degradation.

    • Process-Related Impurities: These may include unreacted starting materials, such as ethyl 5-hydroxy-1-methyl-4-pyrazole carboxylate, or byproducts from side reactions.[1][4]

    • Degradation Products: The molecule may be susceptible to degradation under stress conditions like hydrolysis, oxidation, or photolysis. Forced degradation studies are crucial to identify these potential degradants and ensure the analytical method can separate them.[5][6]

HPLC-PDA: The Workhorse for Quantitative Purity Analysis

High-Performance Liquid Chromatography is the established method for routine purity testing and quality control due to its precision, robustness, and quantitative accuracy.[7][8] A well-developed HPLC method ensures that all significant impurities are separated from the main peak, allowing for their accurate quantification.[9]

Causality-Driven Method Development

The goal is to develop a stability-indicating Reverse-Phase HPLC (RP-HPLC) method. This requires logical choices for the stationary phase, mobile phase, and detection parameters.

  • Stationary Phase (Column) Selection: A C18 column is the logical starting point. The alkyl chains of the C18 stationary phase provide hydrophobic interactions with the pyrazole ring and the overall molecule. To prevent peak tailing caused by the interaction of the acidic carboxylic group with residual silanols on the silica backbone, a modern, end-capped C18 column with low silanol activity is strongly recommended.[10]

  • Mobile Phase Selection:

    • pH Control: The carboxylic acid group must be protonated (non-ionized) to ensure consistent retention and sharp, symmetrical peaks in a reverse-phase system. Therefore, the aqueous component of the mobile phase should be buffered to a pH of approximately 2.5-3.0, well below the analyte's pKa.

    • Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides better peak shape and lower viscosity, resulting in higher efficiency.

    • Buffer Choice: For a UV-based method, a simple acid like phosphoric acid or formic acid is effective. Phosphoric acid provides excellent buffering capacity, though it is not compatible with mass spectrometry.[11]

  • Detector Selection: A Photodiode Array (PDA) detector is superior to a standard UV-Vis detector. It not only quantifies the analyte at a specific wavelength (e.g., the λmax of the pyrazole chromophore) but also provides spectral data across the entire peak. This "peak purity" analysis is invaluable for detecting co-eluting impurities that would otherwise be missed.[1]

Experimental Protocol: HPLC-PDA Purity Method

This protocol is designed as a self-validating system, incorporating system suitability checks to ensure performance.

  • Instrumentation:

    • HPLC system with a binary or quaternary pump, autosampler, column oven, and PDA detector.

  • Materials and Reagents:

    • This compound reference standard and sample.

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade, filtered and degassed).

    • Phosphoric acid (analytical grade).

  • Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 3.5 µmStandard reverse-phase column for good separation of moderately polar compounds.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidic pH to suppress ionization of the carboxylic acid group.
Mobile Phase B AcetonitrileOrganic modifier for elution.
Gradient 5% B to 95% B over 20 minA gradient ensures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature for reproducible retention times.
Detection PDA at 254 nmWavelength where the pyrazole ring is expected to absorb. Full spectrum (200-400 nm) recorded for peak purity.
Injection Vol. 10 µLStandard volume.
  • Sample Preparation:

    • Diluent: 50:50 Water:Acetonitrile.

    • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

    • Sample Solution (0.5 mg/mL): Prepare in the same manner as the standard solution.

  • System Suitability Test (SST):

    • Inject the standard solution five times. The Relative Standard Deviation (RSD) for the peak area should be ≤ 2.0%. The tailing factor should be ≤ 2.0. This validates the system's precision and performance before sample analysis.[12]

  • Analysis and Calculation:

    • Inject the sample solution.

    • Calculate purity using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_report Result prep_mobile Prepare Mobile Phase (0.1% H3PO4, ACN) equilibrate Equilibrate HPLC System prep_mobile->equilibrate prep_sample Prepare Sample and Reference Standard (0.5 mg/mL) sst Perform System Suitability Test (SST) prep_sample->sst equilibrate->sst inject_sample Inject Sample sst->inject_sample If SST Passes integrate Integrate Chromatogram inject_sample->integrate purity_calc Calculate % Area Purity integrate->purity_calc peak_purity Perform PDA Peak Purity Analysis integrate->peak_purity report Final Purity Report purity_calc->report peak_purity->report

Caption: Workflow for HPLC-PDA purity determination.

Demonstrating Specificity with Forced Degradation

To prove the method is "stability-indicating," the drug substance is subjected to forced degradation. The method must be able to separate the main peak from all formed degradation products.[6][13]

Stress ConditionTypical Protocol
Acid Hydrolysis 0.1 M HCl at 60 °C for 24h
Base Hydrolysis 0.1 M NaOH at 60 °C for 24h
Oxidation 3% H₂O₂ at room temperature for 24h
Thermal 105 °C for 7 days
Photolytic ICH Q1B guidelines (1.2 million lux hours)

The goal is to achieve 5-20% degradation, demonstrating that any potential degradants can be resolved.[6]

LC-MS: Unambiguous Identification of Impurities

While HPLC-PDA is excellent for quantification, it relies solely on retention time for identification. LC-MS adds another dimension of analysis—mass-to-charge ratio (m/z)—providing definitive molecular weight information.[14][15] This is indispensable for identifying unknown impurities and confirming the identity of the main component.

Causality-Driven Method Development

The LC method is similar to the HPLC method, but with a critical modification for MS compatibility.

  • Mobile Phase Compatibility: Non-volatile buffers like phosphoric acid will contaminate the MS ion source. They must be replaced with volatile alternatives. Formic acid is an excellent choice as it is volatile, provides the necessary acidic pH to protonate the analyte, and is a good proton source for positive mode ionization.[11]

  • Ionization Source Selection: Electrospray Ionization (ESI) is the ideal technique for polar, ionizable molecules like our analyte.[16] It can be operated in two modes:

    • Negative Ion Mode (ESI-): This mode will detect the deprotonated molecule, [M-H]⁻, from the carboxylic acid group. This is often a very clean and strong signal for carboxylic acids.

    • Positive Ion Mode (ESI+): This mode will detect the protonated molecule, [M+H]⁺, likely on one of the basic nitrogen atoms of the pyrazole ring. It is best practice to screen both modes to determine which provides the most sensitive and stable signal.

  • Mass Analyzer: A single quadrupole mass spectrometer is sufficient for confirming the mass of the main peak and known impurities (using Selected Ion Monitoring, or SIM). For identifying unknown impurities, a high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap is preferred, as it provides a highly accurate mass measurement that can be used to determine the elemental formula of the unknown compound.[14]

Experimental Protocol: LC-MS Impurity Identification
  • Instrumentation:

    • LC-MS system with a binary pump, autosampler, column oven, PDA detector (in-line before MS), and a mass spectrometer with an ESI source.

  • Materials and Reagents:

    • As per HPLC, but replace phosphoric acid with formic acid (LC-MS grade).

  • Chromatographic and MS Conditions:

ParameterRecommended ConditionRationale
Column C18, 100 x 2.1 mm, 1.8 µmSmaller ID and particle size for better sensitivity and compatibility with MS.
Mobile Phase A 0.1% Formic Acid in WaterVolatile acid for MS compatibility.
Mobile Phase B 0.1% Formic Acid in AcetonitrileVolatile mobile phase system.
Gradient 5% B to 95% B over 10 minFaster gradient due to higher efficiency of the column.
Flow Rate 0.4 mL/minLower flow rate suitable for 2.1 mm ID columns and ESI.
Column Temp. 40 °CHigher temperature can improve peak shape and reduce viscosity.
Ion Source Electrospray Ionization (ESI)Standard for polar analytes.
Polarity Negative and Positive (scan both)To detect [M-H]⁻ and [M+H]⁺ ions.
Scan Range m/z 100 - 500Covers the expected mass of the analyte and potential dimers or small impurities.
  • Data Analysis:

    • Examine the Total Ion Chromatogram (TIC).

    • Extract the ion chromatogram for the expected mass of the main peak (e.g., m/z 161.01 for [M+H]⁺ and 158.99 for [M-H]⁻).

    • For any impurity peaks seen in the TIC or PDA chromatogram, examine their mass spectra to determine their molecular weight. This provides a powerful tool for structural elucidation.

Workflow for LC-MS Impurity Identification

LCMS_Workflow cluster_prep Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation cluster_report Result prep_mobile Prepare MS-Compatible Mobile Phase (0.1% Formic Acid) inject Inject Sample into LC-MS prep_mobile->inject prep_sample Prepare Sample (0.1 mg/mL) prep_sample->inject separate Chromatographic Separation inject->separate detect_uv PDA Detection separate->detect_uv detect_ms Mass Spectrometry Detection (Full Scan) detect_uv->detect_ms tic Generate Total Ion Chromatogram (TIC) detect_ms->tic eic Extract Ion Chromatograms (EIC) for Expected Masses tic->eic spectra Analyze Mass Spectra of Unknown Impurity Peaks tic->spectra report Impurity Profile (Mass & Structure Hypothesis) eic->report spectra->report

Caption: Workflow for LC-MS based impurity identification.

Head-to-Head Comparison: HPLC-PDA vs. LC-MS

The choice between HPLC-PDA and LC-MS depends on the analytical objective.

FeatureHPLC-PDALC-MS
Primary Use Quantitative purity analysis, routine QCImpurity identification, structural confirmation
Specificity Good (based on retention time and UV spectrum)Excellent (based on retention time and m/z)
Sensitivity GoodExcellent (often 10-100x more sensitive)
Information Retention time, UV spectrum, Quantity (% Area)Retention time, UV spectrum, Molecular Weight
Impurity ID Indirect (requires isolation or known standard)Direct (provides molecular weight of unknowns)
Cost Lower capital and operational costHigher capital and operational cost
Complexity Simpler to operate and maintainMore complex, requires specialized expertise
Throughput HighModerate to High

Conclusion and Recommendations

Both HPLC-PDA and LC-MS are powerful, complementary techniques for ensuring the purity of this compound. Neither method is universally superior; their application is dictated by the stage of drug development and the specific question being asked.

  • For routine quality control, batch release, and stability testing , a validated, stability-indicating HPLC-PDA method is the industry standard. It provides the necessary precision, accuracy, and robustness for quantitative purity determination in a cost-effective and high-throughput manner.[7][17]

  • During method development, for the identification of unknown impurities found during stability studies, or for troubleshooting out-of-spec batches , LC-MS is the indispensable tool. Its ability to provide molecular weight information offers an unparalleled level of confidence in peak identification, accelerating the process of impurity characterization and root cause analysis.[14][18]

A comprehensive quality control strategy should leverage both techniques: LC-MS to identify and characterize potential impurities during development, and a robust HPLC-PDA method to monitor and control them throughout the product's lifecycle.

References

A Senior Scientist's Guide to Scaffold Hopping: Evaluating Alternatives to the 1-Methyl-Pyrazole-4-Carboxylic Acid Core

Author: BenchChem Technical Support Team. Date: January 2026

The 1-methyl-pyrazole-4-carboxylic acid scaffold is a cornerstone in modern medicinal chemistry. Its rigid, planar structure and well-defined vector orientations for substituents have made it a "privileged" fragment in numerous successful drug discovery campaigns, from fungicides to clinical candidates for a range of human diseases.[1][2][3] The pyrazole ring system is a feature in over 40 FDA-approved drugs, a testament to its favorable physicochemical and pharmacological properties.[4][5] However, in the relentless pursuit of optimized therapeutics, even the most reliable scaffolds must be challenged.

This guide provides an in-depth comparison of alternative scaffolds, moving beyond the foundational 1-methyl-pyrazole-4-carboxylic acid core. As senior application scientists, our goal is not merely to replace a scaffold but to do so rationally, anticipating the downstream consequences on a compound's entire biological and pharmacokinetic profile. We will explore the causal logic behind choosing a specific bioisostere or a novel heterocyclic core, supported by experimental data and validated protocols.

The Rationale for Moving Beyond a Privileged Scaffold

The decision to explore alternatives—a process often termed "scaffold hopping"—is driven by the need to overcome inherent liabilities or to unlock superior properties.[6] Key motivations include:

  • Improving Physicochemical Properties: While generally favorable, the parent scaffold may not be optimal for every target. Alternatives can fine-tune solubility, lipophilicity (LogP/D), and crystal packing.[5]

  • Enhancing Pharmacokinetics (ADME): The carboxylic acid moiety is a primary site for phase II metabolism, often leading to the formation of reactive acyl glucuronides, which can cause toxicity.[7] Furthermore, modifying the core can improve metabolic stability, increase oral bioavailability, and reduce plasma protein binding.[8][9]

  • Navigating Intellectual Property (IP): In a crowded therapeutic space, a novel scaffold provides a clear path to new, patentable chemical matter.

  • Optimizing Target Engagement: A new core structure can present pharmacophoric elements at slightly different angles or distances, potentially leading to improved potency, altered subtype selectivity, or a different mode of action (e.g., allosteric vs. orthosteric).

Two primary strategies guide this exploration: direct bioisosteric replacement of the acidic moiety and a more comprehensive scaffold hop to an entirely new heterocyclic system.

G cluster_0 Strategy 1: Bioisosteric Replacement cluster_1 Strategy 2: Scaffold Hopping parent 1-Methyl-Pyrazole-4-Carboxylic Acid Core acid_replace Keep Pyrazole Core, Replace -COOH parent->acid_replace Modify Functionality scaffold_hop Replace Entire Pyrazole-COOH Moiety parent->scaffold_hop Modify Core Structure tetrazole Tetrazole acid_replace->tetrazole hydroxyisoxazole 3-Hydroxyisoxazole acid_replace->hydroxyisoxazole acylsulfonamide Acylsulfonamide acid_replace->acylsulfonamide imidazole Imidazole Analog scaffold_hop->imidazole triazole Triazole Analog scaffold_hop->triazole fused_ring Fused Heterocycle scaffold_hop->fused_ring

Strategies for evolving the parent scaffold.

Part 1: Bioisosteric Replacement of the Carboxylic Acid Moiety

The most direct approach is to retain the trusted 1-methyl-pyrazole ring and substitute the carboxylic acid with a functional group that mimics its acidic and hydrogen-bonding properties.[7] The primary goal is often to improve metabolic stability and cell permeability. Carboxylic acids, with a typical pKa of 4-5, are largely ionized at physiological pH, which can limit passive diffusion across cell membranes.

BioisostereStructure ExampleTypical pKaKey AdvantagesPotential Liabilities
Carboxylic Acid R-COOH4–5Strong H-bond acceptor; well-understood chemistry.Prone to glucuronidation; high plasma protein binding; low cell permeability.[7]
1H-Tetrazole R-CNNNN-H~4.5Similar acidity to -COOH; metabolically stable; increased lipophilicity.[9][10]Can require larger binding pockets; potential for CNS side effects in some series.[10]
Acylsulfonamide R-CO-NH-SO₂R'4–5Strong H-bond donor/acceptor; maintains acidity.[7]Can introduce new metabolic liabilities; may increase molecular weight.
3-Hydroxyisoxazole R-(C₃H₂NO)-OH4–5Planar, aromatic system; established use in neurotransmitter analogs.[7]Synthesis can be more complex; potential for ring-opening metabolism.
1-Hydroxypyrazole R-(C₃H₃N₂)-OH>8Weakly acidic; increased tissue permeation due to lower ionization.[10]May not provide the necessary acidic interaction for all targets.
Causality in Experimental Choice: Why Tetrazoles Often Come First

In many drug discovery programs, the tetrazole is one of the first and most successful bioisosteres for a carboxylic acid to be tested.[9] The rationale is compelling:

  • Electronic Similarity: With a pKa near 4.5, the tetrazole ring is an excellent mimic of the carboxylate anion at physiological pH, preserving crucial ionic interactions with residues like arginine or lysine in a binding pocket.[10]

  • Metabolic Stability: The tetrazole ring is significantly more resistant to phase I and phase II metabolic transformations compared to a carboxylic acid, which is a prime substrate for UGT enzymes. This can dramatically increase a compound's half-life.[9]

  • Improved Lipophilicity: Replacing a carboxylic acid with a tetrazole often increases the molecule's logD, which can enhance oral bioavailability and cell membrane permeability.[9]

The successful replacement of the carboxylic acid in the angiotensin II receptor antagonist losartan with a tetrazole is a classic example that validated this strategy, improving both potency and bioavailability.[9]

Part 2: Scaffold Hopping the Pyrazole Core

When modifying the acid is insufficient, a more profound change is required: replacing the entire 1-methyl-pyrazole scaffold. This strategy, "scaffold hopping," aims to retain the essential 3D pharmacophore of the original molecule while presenting a completely novel chemical backbone.[11] Success hinges on the new scaffold's ability to place the key interacting groups (the acid mimic, methyl group, and connection to the rest of the molecule) in a similar spatial orientation.

Computational methods based on 3D shape and electrostatic similarity are invaluable tools for identifying potential replacement scaffolds from virtual libraries before committing to synthetic efforts.[12]

Promising Alternative Heterocyclic Cores:

  • 1,3-Disubstituted Imidazoles: Isomeric to pyrazoles, imidazoles alter the position of the nitrogen atoms. This seemingly small change can significantly impact the molecule's dipole moment, hydrogen bonding capacity, and metabolic stability. The N-1 nitrogen in pyrazole is pyrrole-like (H-bond donor), while N-2 is pyridine-like (H-bond acceptor); this character is distributed differently in imidazoles.[5]

  • 1,2,4-Triazoles: Introducing a third nitrogen atom into the five-membered ring further modulates the electronic properties. Triazoles can offer additional hydrogen bond acceptors and often lead to more polar compounds, which can be beneficial for improving solubility.

  • Isoxazoles: Replacing a nitrogen atom with oxygen creates an isoxazole ring. This removes a hydrogen bond acceptor but can improve metabolic stability, as N-oxidation is no longer possible at that position.

  • Fused Bicyclic Systems (e.g., Indazoles): Fusing the pyrazole ring with a benzene ring creates an indazole.[13] This adds a larger, hydrophobic surface and conformationally restricts the scaffold, which can lead to a significant increase in binding affinity by reducing the entropic penalty of binding. Several approved drugs, such as the anti-inflammatory bendazac, are based on an indazole core.[13]

Part 3: A Validated Experimental Workflow for Scaffold Evaluation

Trustworthiness in drug discovery comes from rigorous, reproducible experimental validation. Any proposed alternative scaffold must be subjected to a battery of tests to confirm its viability. The following workflow provides a self-validating system where data from one stage informs the decision to proceed to the next.

G cluster_0 Phase 1: Initial Viability cluster_1 Phase 2: Biological Function cluster_2 Phase 3: Drug-like Properties synthesis 1. Synthesis & Purity Check (LCMS, NMR) binding 2. In Vitro Target Binding (e.g., FP Assay) synthesis->binding >95% Purity cellular 3. Cellular Functional Assay (e.g., Reporter Gene, Ca²⁺ Flux) binding->cellular Potency Confirmed (Ki < 1µM) selectivity 4. Selectivity Panel (Against related targets) cellular->selectivity adme 5. In Vitro ADME Profiling (Solubility, Permeability, Microsomal Stability) selectivity->adme >10-fold Selectivity pk 6. In Vivo Pharmacokinetics (Rodent model) adme->pk Favorable Profile decision Advance Candidate? pk->decision

Experimental workflow for evaluating novel scaffolds.
Detailed Protocol: Fluorescence Polarization (FP) Competitive Binding Assay

This protocol describes a robust, homogenous assay to determine the binding affinity (Kᵢ) of a new compound for its target protein. It relies on the principle that a small, fluorescently labeled ligand ("tracer") tumbles rapidly in solution (low polarization), but when bound to a larger protein, it tumbles slowly (high polarization). An unlabeled test compound will compete with the tracer for binding, causing a decrease in polarization.

A. Reagents and Materials:

  • Assay Buffer: Phosphate-Buffered Saline (pH 7.4) with 0.01% Tween-20 and 1 mM DTT.

  • Target Protein: Purified protein of interest at a stock concentration of 1 µM.

  • Fluorescent Tracer: A known ligand for the target, conjugated to a fluorophore (e.g., fluorescein), at a stock concentration of 1 µM.

  • Test Compounds: Synthesized alternative scaffolds, dissolved in 100% DMSO to a stock concentration of 10 mM.

  • Assay Plate: Black, low-volume, 384-well non-binding surface microplate.

  • Plate Reader: Equipped with fluorescence polarization optics (e.g., 485 nm excitation, 535 nm emission filters).

B. Experimental Procedure:

  • Determine Optimal Protein Concentration: Serially dilute the target protein in assay buffer and add a fixed, low concentration of the fluorescent tracer (e.g., 1 nM). Incubate for 30 minutes at room temperature. The optimal protein concentration is the one that gives ~80% of the maximum polarization signal (typically in the low nM range), representing a state where tracer is bound but can still be competitively displaced.

  • Prepare Compound Dilution Series: Create a 10-point, 3-fold serial dilution of the test compounds in 100% DMSO. A typical starting concentration is 1 mM.

  • Assay Assembly (Final Volume 20 µL):

    • Add 10 µL of assay buffer to all wells.

    • Add 0.2 µL of the compound dilutions from step 2 to the appropriate wells. For controls, add 0.2 µL of DMSO.

    • Add 5 µL of the target protein (at 4x the final optimal concentration determined in step 1). Mix by gentle shaking.

    • Add 5 µL of the fluorescent tracer (at 4x the final desired concentration, e.g., 4 nM for a 1 nM final concentration).

  • Incubation and Reading:

    • Incubate the plate for 60 minutes at room temperature, protected from light.

    • Read the fluorescence polarization (in millipolarization units, mP) on the plate reader.

C. Data Analysis and Validation:

  • Controls:

    • Minimum Polarization (0% Inhibition): Wells with tracer, protein, and DMSO only.

    • Maximum Polarization (100% Inhibition): Wells with tracer and DMSO only (no protein).

  • Calculate IC₅₀: Plot the mP values against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value (the concentration at which 50% of the tracer is displaced).

  • Calculate Kᵢ: Convert the IC₅₀ to the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation:

    • Kᵢ = IC₅₀ / (1 + [Tracer] / Kₑ)

    • Where [Tracer] is the concentration of the fluorescent tracer and Kₑ is its equilibrium dissociation constant (determined separately via a saturation binding experiment).

  • Self-Validation: The assay is considered valid if the Z'-factor (a measure of assay quality) calculated from the controls is > 0.5. The results should be reproducible across multiple experiments.

Conclusion

The 1-methyl-pyrazole-4-carboxylic acid core is a powerful tool, but it is not a universal solution. The principles of rational drug design compel us to look beyond established scaffolds to address specific therapeutic challenges. By systematically evaluating bioisosteric replacements for the carboxylic acid and exploring entirely new heterocyclic systems through scaffold hopping, we can unlock compounds with superior pharmacological profiles. This process, grounded in a rigorous experimental workflow, allows for the confident identification of next-generation clinical candidates, ensuring that our discovery efforts are both innovative and effective.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the safe and compliant disposal of 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid (CAS No. 84547-83-1). As professionals in research and development, our responsibility extends beyond the bench; it includes the safe management of chemical waste from cradle to grave. This guide provides actionable, step-by-step procedures grounded in established safety protocols and regulatory standards to ensure the protection of both laboratory personnel and the environment. The causality behind each step is explained to foster a deeper understanding of safe laboratory practices.

Hazard Identification and Essential Safety Precautions

Understanding the inherent risks of a chemical is the first step toward safe handling and disposal. This compound is a halogenated organic compound with specific hazards that dictate its disposal pathway.

According to its Safety Data Sheet (SDS), this compound presents several health risks.[1] It is harmful if swallowed (Acute toxicity, oral, Category 4), causes skin irritation (Category 2), and leads to serious eye irritation (Category 2A).[1][2] Furthermore, it may cause respiratory irritation (Specific target organ toxicity, single exposure, Category 3).[1][3][4]

The "chloro" group makes it a halogenated organic compound , a critical classification for waste management.[5][6] The "carboxylic acid" functional group means it must not be mixed with bases. These characteristics demand a specific disposal protocol separate from non-halogenated or basic waste streams.

Hazard ClassificationGHS StatementRequired Personal Protective Equipment (PPE)
Acute Oral Toxicity H302: Harmful if swallowedStandard laboratory attire
Skin Irritation H315: Causes skin irritationNitrile gloves (or other chemically resistant gloves); Lab coat or chemical-resistant suit[1][3]
Eye Irritation H319: Causes serious eye irritationChemical safety goggles or a face shield[1][2][4]
Respiratory Irritation H335: May cause respiratory irritationUse in a well-ventilated area or chemical fume hood; particle respirator for dust[1][4]

The Core Principle: Segregation of Halogenated Waste

The single most important step in the proper disposal of this compound is segregation. Due to its chlorine content, it must be classified as halogenated organic waste .

Why is this critical?

  • Disposal Method: Non-halogenated solvents can often be recycled as fuel additives for cement kilns.[6] Halogenated wastes, however, require high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (like HCl), making their disposal significantly more complex and costly.[6]

  • Regulatory Compliance: Mixing halogenated waste with non-halogenated waste contaminates the entire volume, forcing it all to be treated as the more hazardous (and expensive) category under regulations like the Resource Conservation and Recovery Act (RCRA).[5][7][8]

The following workflow diagram outlines the critical decision-making process for managing waste streams containing this chemical.

G cluster_classification Step 1: Classify & Segregate cluster_containment Step 2: Contain & Label cluster_accumulation Step 3: Accumulate & Dispose start Waste Generated (Contains this compound) classify Is the waste halogenated? YES, it contains Chlorine. start->classify segregate Designate as HALOGENATED ORGANIC WASTE. Do NOT mix with non-halogenated solvents. classify->segregate container Select a chemically compatible container with a secure, screw-top cap. segregate->container labeling Affix a HAZARDOUS WASTE label. Clearly write full chemical name and hazards. container->labeling store Store in a designated Satellite Accumulation Area with secondary containment. labeling->store pickup Arrange for pickup by your institution's Environmental Health & Safety (EHS) department. store->pickup

Caption: Waste Disposal Decision Workflow.

Step-by-Step Disposal Protocol

Follow these procedures meticulously to ensure safety and compliance.

A. Unused or Waste Chemical (Solid)
  • Container Selection: Use a dedicated, clearly labeled hazardous waste container. The container must be made of a compatible material (e.g., High-Density Polyethylene - HDPE) and have a secure, leak-proof screw-top cap.[8][9]

  • Labeling: Before adding any waste, affix a "HAZARDOUS WASTE" tag or label.[5][10] Clearly write the full chemical name: "Waste this compound." Avoid using chemical formulas or abbreviations.[11] Note the accumulation start date.

  • Accumulation: Keep the waste container closed at all times except when adding waste.[5][9][10] Store it in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[8][9] This area should have secondary containment (like a tray or tub) to contain any potential leaks.[10][12]

  • Disposal Request: Once the container is full or has reached your institution's time limit (e.g., 9-12 months), contact your Environmental Health & Safety (EHS) department for pickup.[9][10]

B. Contaminated Labware and Debris
  • Collection: Items such as gloves, weigh boats, or paper towels contaminated with the solid chemical should be collected in a separate, sealed plastic bag or a designated solid waste container.

  • Labeling: The bag or container must be clearly labeled as "Hazardous Waste" with the chemical name.

  • Disposal: This container should also be stored in the SAA and collected by EHS. All materials used for spill cleanup must be treated as hazardous waste.[10][12]

C. Spill Cleanup Procedure
  • Safety First: Ensure you are wearing the appropriate PPE, including gloves, safety goggles, and a lab coat.[1]

  • Containment: For small spills, prevent the powder from becoming airborne.[1]

  • Cleanup: Gently sweep up the spilled material. You can use an inert absorbent material like sand or vermiculite to help pick up the dust.[1][3]

  • Disposal: Place the swept-up material and any contaminated cleaning supplies into a sealed and properly labeled hazardous waste container for disposal by EHS.[1][10] Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.

  • Large Spills: For large spills, evacuate the area immediately and contact your institution's emergency response or EHS department.[11]

D. Empty Container Disposal

An "empty" container is not truly empty from a regulatory standpoint until it has been properly decontaminated.

  • Triple-Rinse: The container must be triple-rinsed with a suitable solvent (e.g., water or another solvent capable of removing the residue).[12]

  • Collect Rinsate: Crucially, the rinsate from this process is considered hazardous waste. It must be collected and added to your halogenated liquid waste stream.[12]

  • Deface Label: After the triple-rinse, completely remove or deface all original labels on the container.[12][13]

  • Final Disposal: The decontaminated and de-labeled container can now be disposed of in the appropriate regular trash or recycling bin, according to your facility's policies.[13]

By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship, ensuring that our vital research work does not come at the cost of regulatory non-compliance or harm to our community. Always consult your institution's specific chemical hygiene plan and EHS department for local requirements.

References

Mastering the Safe Handling of 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the precise and safe handling of novel chemical entities is paramount. 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid, a halogenated pyrazole derivative, presents a unique set of handling challenges due to its toxicological profile. This guide provides a comprehensive, step-by-step framework for the safe operational use and disposal of this compound, grounded in established safety protocols and a deep understanding of its chemical nature. Our objective is to empower you with the knowledge to not only protect yourself and your colleagues but also to ensure the integrity of your research.

Understanding the Inherent Risks: A Proactive Approach to Safety

This compound is classified as a hazardous substance with the following primary concerns[1][2][3]:

  • Acute Oral Toxicity: The compound is harmful if swallowed[1][3].

  • Skin Irritation: Direct contact can cause significant skin irritation[1][2][3].

  • Serious Eye Irritation: The compound poses a risk of serious damage to the eyes[1][2][3].

  • Respiratory Irritation: Inhalation of dust particles may lead to respiratory tract irritation[1][2][3].

Given its nature as a fine powder, the primary routes of exposure are inhalation of airborne particles and direct contact with skin and eyes. Therefore, all handling procedures must be designed to minimize dust generation and prevent any direct physical contact.

The Last Line of Defense: A Multi-layered PPE Strategy

Personal Protective Equipment (PPE) is your most immediate barrier against chemical exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the procedures to be performed. For this compound, the following PPE is mandatory[1][2][4]:

PPE ComponentSpecificationRationale
Hand Protection Nitrile or Neoprene GlovesThese materials offer good resistance to a range of chemicals, including halogenated organic compounds.[5][6][7] Always inspect gloves for any signs of degradation or punctures before use. For prolonged handling, consider double-gloving.
Eye and Face Protection Safety Goggles and a Face ShieldSafety goggles provide a seal around the eyes to protect against dust particles.[8] A face shield should be worn over the goggles during procedures with a high risk of splashing or aerosol generation, such as weighing or dissolving the compound.[8]
Body Protection Flame-Resistant Laboratory CoatA buttoned, flame-resistant lab coat protects the skin and personal clothing from accidental spills.[4]
Respiratory Protection NIOSH-approved N95 RespiratorAn N95 respirator is essential when handling the powder outside of a certified chemical fume hood to prevent the inhalation of airborne particles.[1]

Operational Blueprint: A Step-by-Step Guide to Safe Handling

The following procedures are designed to mitigate the risks associated with handling this compound in its solid form.

Workflow for Weighing and Handling this compound

cluster_prep Preparation cluster_weighing Weighing cluster_transfer Transfer and Dissolution cluster_cleanup Post-Handling prep_area Designate a specific handling area within a certified chemical fume hood. don_ppe Don all required PPE: lab coat, safety goggles, face shield, and chemical-resistant gloves. prep_area->don_ppe gather_materials Gather all necessary equipment: spatulas, weigh paper/boats, and sealable containers. don_ppe->gather_materials weigh_powder Carefully weigh the desired amount of the compound using an analytical balance inside the fume hood. gather_materials->weigh_powder Proceed to weighing minimize_dust Handle the powder gently to minimize dust generation. Use anti-static weigh boats if available. weigh_powder->minimize_dust transfer Transfer the weighed powder to the reaction vessel. minimize_dust->transfer Proceed to transfer dissolve Add solvent slowly to the powder to avoid splashing. transfer->dissolve decontaminate_tools Decontaminate all non-disposable equipment with a suitable solvent (e.g., 70% ethanol). dissolve->decontaminate_tools After reaction dispose_waste Dispose of all contaminated disposable items in a designated halogenated waste container. decontaminate_tools->dispose_waste doff_ppe Remove PPE in the correct order, avoiding self-contamination. dispose_waste->doff_ppe wash_hands Wash hands thoroughly with soap and water. doff_ppe->wash_hands

Caption: A stepwise workflow for the safe handling of this compound.

Detailed Protocol for Weighing and Transfer
  • Preparation is Key : Before handling the compound, designate a specific work area within a certified chemical fume hood.[4] Cover the work surface with absorbent bench paper to contain any potential spills.[9] Ensure all necessary equipment, including spatulas, weigh paper or boats, and appropriately labeled, sealable containers, are within easy reach to minimize movement and potential for accidents.[8]

  • Personal Protective Equipment (PPE) is Non-Negotiable : Don a flame-resistant lab coat, chemical-resistant gloves (nitrile or neoprene are suitable), and safety goggles.[4][6] If there is any risk of splashing, a face shield must be worn over the goggles. For weighing procedures outside of a fume hood, a NIOSH-approved N95 respirator is mandatory.[1]

  • Controlled Weighing to Minimize Aerosolization : Whenever possible, weigh the powder directly within the chemical fume hood to contain any airborne particles.[9][10] If the balance is located on the benchtop, a "fume hood transfer" method is recommended: tare a sealed container on the benchtop balance, transfer the powder into the container inside the fume hood, and then re-weigh the sealed container on the benchtop balance.[2][9] This minimizes the time the powder is exposed to the open lab environment. Use anti-static weigh boats to prevent the powder from scattering due to static electricity.[11]

  • Careful Transfer and Dissolution : When transferring the weighed powder, do so slowly and deliberately to avoid creating dust clouds. When dissolving the compound, add the solvent to the solid rather than the other way around to prevent splashing of the powder.[4]

Emergency Preparedness: Spill and Exposure Response

Accidents can happen despite the most stringent precautions. A well-defined emergency plan is crucial.

Spill Cleanup Protocol

For a small spill of solid this compound:

  • Alert and Isolate : Immediately alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE : If not already wearing it, don your full PPE, including respiratory protection.

  • Neutralize and Absorb : For acidic solids, gently cover the spill with a neutralizing agent like sodium bicarbonate until bubbling ceases.[12] Then, use an inert absorbent material, such as vermiculite or sand, to cover the spill.[13]

  • Collect and Dispose : Carefully scoop the mixture into a clearly labeled, sealed container for hazardous waste.[14] Avoid creating dust during this process.[15]

  • Decontaminate : Clean the spill area with soap and water.[12] Decontaminate all non-disposable cleaning equipment.

First Aid Measures for Exposure
  • Skin Contact : Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[1]

  • Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

End-of-Life Cycle: Responsible Disposal

Proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental responsibility. As a halogenated organic compound, it requires specific disposal procedures.

Waste Segregation and Disposal Pathway

cluster_generation Waste Generation cluster_segregation Segregation cluster_disposal Disposal solid_waste Contaminated disposables (gloves, weigh paper, etc.) halogenated_container Designated, labeled 'Halogenated Organic Waste' container solid_waste->halogenated_container liquid_waste Unused solutions of the compound liquid_waste->halogenated_container excess_solid Excess solid compound excess_solid->halogenated_container ehs_pickup Arrange for pickup by Environmental Health & Safety (EHS) halogenated_container->ehs_pickup incineration High-temperature incineration at a licensed facility ehs_pickup->incineration

Caption: Disposal pathway for this compound waste.

All waste contaminated with this compound, including disposable labware, gloves, and excess compound, must be collected in a designated and clearly labeled "Halogenated Organic Waste" container.[16][17] Do not mix this waste with non-halogenated organic waste or aqueous waste.[16] These segregated wastes are typically disposed of via high-temperature incineration by a licensed hazardous waste management facility, in accordance with institutional and regulatory guidelines.[18] Consult your institution's Environmental Health and Safety (EHS) department for specific collection and disposal procedures.

Conclusion: A Culture of Safety

The safe handling of this compound is not merely a matter of following rules; it is about fostering a proactive culture of safety. By understanding the inherent hazards, diligently using the correct PPE, adhering to established operational protocols, and responsibly managing waste, you contribute to a safer research environment for everyone. This guide serves as a foundational resource, and it is incumbent upon every researcher to remain vigilant, continuously assess risks, and seek guidance from their institution's safety professionals.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.